molecular formula C12H13NO4 B187131 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid CAS No. 62134-52-5

4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B187131
CAS No.: 62134-52-5
M. Wt: 235.24 g/mol
InChI Key: NORCWPAHFOSSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid is a high-purity chemical reagent designed for pharmaceutical and life science research. This compound features a molecular structure comprising a butanoic acid chain linked to a 3-acetylphenyl group via an amide bond. The presence of both the carboxylic acid and the amide functional group makes it a valuable scaffold in organic and medicinal chemistry, particularly for the synthesis of more complex molecules with potential biological activity. Compounds with similar amide-bonded structures have been reported in scientific literature for their diverse pharmacological properties, suggesting this chemical could be a key intermediate in developing substances for anti-inflammatory, antimicrobial, or antiproliferative research . The amide bond in its structure is characterized by resonance, which influences the molecule's conformation and potential interactions with biological targets . Researchers can utilize this compound as a building block in the synthesis of novel amide derivatives or as a standard in analytical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(3-acetylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(16)17/h2-4,7H,5-6H2,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORCWPAHFOSSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352267
Record name 4-[(3-acetylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-52-5
Record name 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62134-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-acetylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-[(3-Acetylphenyl)amino]-4-oxobutanoic Acid (CAS 62134-52-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid, also known as N-(3-acetylphenyl)succinamic acid, is a fascinating molecule that belongs to the class of N-arylsuccinamic acids. These compounds are characterized by a succinic acid moiety linked to an aromatic amine via an amide bond. The presence of both a carboxylic acid and an amide functional group imparts a unique combination of hydrophilic and hydrophobic properties to these molecules. The acetyl group on the phenyl ring further adds to its chemical functionality, opening up avenues for a variety of chemical modifications and potential biological interactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and a forward-looking perspective on its potential applications in drug discovery, based on the activities of structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below. These computed properties, primarily sourced from PubChem, provide a solid foundation for predicting its behavior in various experimental settings.[1]

PropertyValueSource
CAS Number 62134-52-5[1]
Molecular Formula C12H13NO4[1]
Molecular Weight 235.24 g/mol [1]
IUPAC Name 4-(3-acetylanilino)-4-oxobutanoic acid[1]
Synonyms N-(3-acetylphenyl)succinamic acid[1][2]
XLogP3 0.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]
Exact Mass 235.08445790 Da[1]
Topological Polar Surface Area 83.5 Ų[1]

Synthesis of this compound

The synthesis of N-arylsuccinamic acids is a well-established process in organic chemistry, typically involving the acylation of an aromatic amine with succinic anhydride.[3][4][5][6][7] This reaction is generally high-yielding and proceeds under mild conditions. The following is a detailed, step-by-step protocol for the synthesis of this compound.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product succinic_anhydride Succinic Anhydride arrow Solvent (e.g., Toluene) Room Temperature plus + aminoacetophenone 3-Aminoacetophenone product This compound arrow->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • Succinic anhydride (1.0 eq)

  • 3-Aminoacetophenone (1.0 eq)

  • Anhydrous toluene (or other suitable aprotic solvent like benzene or chloroform)

  • Dilute hydrochloric acid

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for reactions requiring heating)

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in anhydrous toluene with stirring.

  • Addition of Amine: In a separate beaker, dissolve 3-aminoacetophenone (1.0 eq) in a minimal amount of anhydrous toluene. Transfer this solution to a dropping funnel.

  • Reaction: Add the 3-aminoacetophenone solution dropwise to the stirred succinic anhydride solution at room temperature. The reaction is typically exothermic, and the product may begin to precipitate.

  • Reaction Completion: Stir the resulting mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.[5][6]

  • Work-up:

    • Treat the reaction mixture with dilute hydrochloric acid to protonate any unreacted amine, making it soluble in the aqueous phase.[5][6]

    • Filter the resulting solid product under suction using a Büchner funnel.

    • Wash the solid thoroughly with deionized water to remove any remaining succinic acid and other water-soluble impurities.[5][6][8]

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain a purified, crystalline solid.[5][6]

    • Dry the purified product in a vacuum oven.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like toluene are used to prevent the hydrolysis of succinic anhydride to succinic acid.

  • Dropwise Addition: This helps to control the exothermic nature of the reaction and prevent side reactions.

  • Acid Wash: The dilute HCl wash is a crucial step to remove the basic starting material (3-aminoacetophenone), which simplifies the purification process.

  • Water Wash: This step is essential to remove any succinic acid that may have formed from the hydrolysis of unreacted succinic anhydride.[8]

  • Recrystallization: This is a standard purification technique to obtain a product with high purity, which is critical for subsequent biological or analytical studies.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the succinyl chain, the methyl protons of the acetyl group, and the amide and carboxylic acid protons.

  • Aromatic Protons: The four protons on the disubstituted benzene ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm).

  • Methylene Protons: The two methylene groups of the succinyl chain will likely appear as two distinct triplets around δ 2.5-3.0 ppm.

  • Methyl Protons: The three protons of the acetyl group will give a sharp singlet around δ 2.6 ppm.

  • Amide Proton: The NH proton will appear as a broad singlet, typically downfield (δ 9.0-10.5 ppm).

  • Carboxylic Acid Proton: The OH proton of the carboxylic acid will also be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration, but it is expected to be significantly downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule.

  • Carbonyl Carbons: The two carbonyl carbons (amide and carboxylic acid) will be the most downfield, typically in the range of δ 170-180 ppm. The ketone carbonyl will be further downfield, around δ 198 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear in the δ 110-140 ppm region.

  • Methylene Carbons: The two methylene carbons will be in the aliphatic region, around δ 30-35 ppm.

  • Methyl Carbon: The methyl carbon of the acetyl group will be the most upfield, around δ 27 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the various functional groups present in the molecule.[10]

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.

  • C=O Stretch (Ketone, Amide, Carboxylic Acid): Strong, sharp peaks in the region of 1650-1750 cm⁻¹. The three distinct carbonyl groups may overlap or appear as a broad, intense band.

  • C-N Stretch (Amide): Around 1550 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum (e.g., using electrospray ionization) should show a prominent peak for the molecular ion [M-H]⁻ at m/z 234.07, corresponding to the deprotonated molecule. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the amide bond.

Potential Biological Activities and Applications in Drug Discovery

While there is a lack of direct studies on the biological activity of this compound, the broader class of succinic acid and succinimide derivatives has shown a range of pharmacological activities, suggesting potential avenues for investigation for the title compound.

G Core_Molecule 4-[(3-Acetylphenyl)amino]- 4-oxobutanoic acid AChE_Inhibition Acetylcholinesterase Inhibition Core_Molecule->AChE_Inhibition Potential Target CNS_Activity CNS Activity (e.g., Anticonvulsant) Core_Molecule->CNS_Activity Potential Application Enzyme_Inhibition Other Enzyme Inhibition (e.g., CYP450) Core_Molecule->Enzyme_Inhibition Potential Target Anti_inflammatory Anti-inflammatory Potential Core_Molecule->Anti_inflammatory Potential Application Anticancer Anticancer Potential Core_Molecule->Anticancer Potential Application

Caption: Potential areas of pharmacological investigation for this compound.

Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition: Several studies have reported that aryl succinic acid and succinimide derivatives are potent inhibitors of acetylcholinesterase.[11][12][13] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The structural features of this compound, particularly the aromatic ring and the flexible butanoic acid chain, make it a candidate for investigation as an AChE inhibitor. The position of the acetyl group on the phenyl ring could influence its binding affinity and selectivity.

  • Cytochrome P450 (CYP450) Inhibition: Succinic acid itself has been shown to inhibit the activity of several CYP450 enzymes, including CYP3A4, 2D6, and 2C9.[14][15] This suggests that derivatives like the title compound could also modulate the activity of these important drug-metabolizing enzymes. Such properties are crucial to consider in drug development to avoid potential drug-drug interactions.

Central Nervous System (CNS) Activity

N-substituted succinimide derivatives have been investigated for their anticonvulsant properties.[16] The succinimide ring is a key pharmacophore in several antiepileptic drugs. While the title compound is a succinamic acid (the ring-opened form), it could serve as a lead compound for the synthesis of novel succinimide derivatives with potential CNS activity.

Anti-inflammatory and Anticancer Potential

The broader class of N-acyl aniline derivatives has been explored for a wide range of biological activities, including anti-inflammatory and anticancer effects.[17][18][19] The specific substitution pattern on the aniline ring and the nature of the acyl group are critical determinants of activity. The structure of this compound provides a scaffold that can be readily modified to explore these potential therapeutic areas.

Future Directions and Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests a range of potential biological activities. While direct experimental data on its pharmacology is currently limited, the information available for structurally related compounds provides a strong rationale for its further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed experimental report on the synthesis, purification, and full spectral characterization of this compound would be a valuable contribution to the chemical literature.

  • Biological Screening: A comprehensive biological screening program to evaluate its activity against a panel of enzymes (especially AChE and other hydrolases), its potential CNS effects, and its anti-inflammatory and anticancer properties is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substitution pattern on the phenyl ring and modifications to the succinamic acid backbone would provide valuable insights into the SAR for any identified biological activities.[18][19][20][21][22]

References

  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • This compound | C12H13NO4 | CID 722024. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (2020). PubMed Central. Retrieved January 15, 2026, from [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). MDPI. Retrieved January 15, 2026, from [Link]

  • Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (2020). PubMed. Retrieved January 15, 2026, from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with - SciSpace. (n.d.). Retrieved January 15, 2026, from [Link]

  • Process for the preparation of ethyl 3S-[[4-[[4-(aminoiminomethyl)phenyl]amino]-1,4-dioxobutyl]amino]-4-penty noate. (n.d.). Justia Patents. Retrieved January 15, 2026, from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. (2018). Journal of the Serbian Chemical Society. Retrieved January 15, 2026, from [Link]

  • Inhibitors for brassinosteroid signalling. (n.d.). Google Patents.
  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives. Retrieved January 15, 2026, from [Link]

  • N-(3,5-Dimethylphenyl)succinamic acid. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • N-(3-Chloro-4-methylphenyl)succinamic acid. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. (2018). PubMed. Retrieved January 15, 2026, from [Link]

  • Recent applications of click chemistry in drug discovery. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis and pharmacological activity of N-substituted succinimide analogs | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • N-(3-Chlorophenyl)succinamic acid. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. (n.d.). mzCloud. Retrieved January 15, 2026, from [Link]

  • An Improved Method of Synthesis for N- (3-acetyphenyl). (n.d.). Studylib. Retrieved January 15, 2026, from [Link]

  • Pharmaceutical preparation containing 4-oxobutanoic acids, and their compounds. (n.d.). Google Patents.
  • 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. (n.d.). Google Patents.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? (2017). Quora. Retrieved January 15, 2026, from [Link]

  • Figure 1 from Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. | Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. Retrieved January 15, 2026, from [Link]

  • Ring opening reaction of succinic anhydride with the amino group of acrylamides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. (2021). PubMed. Retrieved January 15, 2026, from [Link]

  • N-(2-Chloro-5-methylphenyl)succinamic acid. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Introduction: use of radioactive compounds in drug discovery and development. (2012). PubMed. Retrieved January 15, 2026, from [Link]

  • N-(3,4-Dimethylphenyl)succinamic acid. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Structure and dynamics of 3′-aminoacetophenone and 4′-aminoacetophenone from rotational spectroscopy. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • N-(4-Methylphenyl)succinamic acid. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]

  • N-(2-Methylphenyl)succinamic acid. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Three component coupling reaction of amines and isocyanates using... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid (CAS No. 62134-52-5). Aimed at researchers, scientists, and professionals in the field of drug development, this document delves into the structural attributes, predicted physicochemical parameters, and established methodologies for their experimental determination. The synthesis of this N-arylsuccinamic acid derivative is also discussed, offering a foundational protocol for its preparation. The significance of each physicochemical property is contextualized within the broader framework of medicinal chemistry and its impact on a compound's pharmacokinetic and pharmacodynamic profile. All presented data is supported by authoritative sources and predictive modeling tools to ensure scientific integrity.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. A thorough understanding and early-stage evaluation of properties such as solubility, lipophilicity, and ionization state (pKa) are therefore paramount for the rational design and optimization of new chemical entities.[1][2]

This guide focuses on this compound, a molecule of interest within medicinal chemistry. By presenting a detailed analysis of its physicochemical landscape, we aim to provide researchers with the critical data and methodologies necessary to inform their investigations and accelerate the drug development process.

Molecular Identity and Structural Features

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. The structural and identifying information for this compound is summarized below.

IdentifierValueSource
Chemical Name This compoundIUPAC
Synonyms 4-(3-acetylanilino)-4-oxobutanoic acid[3]
CAS Number 62134-52-5[3]
Molecular Formula C₁₂H₁₃NO₄[3]
Molecular Weight 235.24 g/mol [3]
SMILES CC(=O)c1cccc(c1)NC(=O)CCC(=O)O[3]

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive experimental data, in silico predictive models offer valuable insights into the physicochemical profile of a compound. The following properties for this compound were predicted using the SwissADME web tool, a widely recognized platform for evaluating pharmacokinetic and drug-likeness properties.[2][4][5]

PropertyPredicted ValueMethod/ToolSignificance in Drug Development
Lipophilicity (Consensus LogP) 1.35SwissADMEInfluences membrane permeability, solubility, and protein binding.
Aqueous Solubility (LogS) -2.87SwissADMECritical for absorption and formulation; indicates moderate solubility.
Topological Polar Surface Area (TPSA) 83.54 ŲSwissADMECorrelates with passive molecular transport through membranes.
Hydrogen Bond Donors 2SwissADMEAffects solubility and interactions with biological targets.
Hydrogen Bond Acceptors 4SwissADMEInfluences solubility and target binding affinity.
Rotatable Bonds 5SwissADMERelates to conformational flexibility and oral bioavailability.
Acidic pKa 4.50SwissADMEDetermines the ionization state at physiological pH, impacting solubility and absorption.
Basic pKa Not predictedSwissADMEThe amide nitrogen is generally considered non-basic under physiological conditions.

Synthesis of this compound

The synthesis of N-arylsuccinamic acids, such as the title compound, is typically achieved through the reaction of a primary aromatic amine with succinic anhydride. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

SynthesisWorkflow Reactant1 3-Aminoacetophenone Reaction Reaction Reactant1->Reaction Nucleophilic Attack Reactant2 Succinic Anhydride Reactant2->Reaction Solvent Solvent (e.g., Chloroform, Acetonitrile) Solvent->Reaction Product 4-[(3-Acetylphenyl)amino]- 4-oxobutanoic acid Reaction->Product Ring Opening

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following is a representative protocol based on general methods for the synthesis of N-arylsuccinamic acids.[1][6]

Materials:

  • 3-Aminoacetophenone

  • Succinic anhydride

  • Anhydrous chloroform (or other suitable aprotic solvent)

  • Hydrochloric acid (for purification, if necessary)

  • Sodium bicarbonate (for purification, if necessary)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve 10 mmol of succinic anhydride in 50 mL of anhydrous chloroform.

  • To this solution, add 10 mmol of 3-aminoacetophenone.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold chloroform to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). Alternatively, an acid-base extraction can be employed: dissolve the crude product in an aqueous sodium bicarbonate solution, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with hydrochloric acid.

  • Dry the purified product under vacuum to a constant weight.

Methodologies for Experimental Determination of Physicochemical Properties

To complement the predicted data, this section outlines standard experimental protocols for the determination of key physicochemical properties.

ExperimentalWorkflow cluster_0 Property Determination cluster_1 Instrumentation & Analysis MeltingPoint Melting Point (Capillary Method) DSC Differential Scanning Calorimetry (DSC) MeltingPoint->DSC Confirmation Solubility Aqueous Solubility (Shake-Flask Method) HPLC HPLC-UV Solubility->HPLC Quantification pKa pKa Determination (Potentiometric Titration) pH_Meter Calibrated pH Meter pKa->pH_Meter Measurement Compound Purified Compound Compound->MeltingPoint Compound->Solubility Compound->pKa

Caption: Integrated workflow for the experimental determination of physicochemical properties.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

  • Ensure the sample of this compound is finely powdered and completely dry.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Observe the sample and once melting begins, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point range is T1-T2.

Aqueous Solubility (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by measuring the concentration of a saturated solution.

Protocol:

  • Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The solubility is then calculated and expressed in units such as mg/mL or µM.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this can be determined by titrating a solution of the acid with a strong base and monitoring the pH change.

Protocol:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (a co-solvent may be used if solubility is low, but this will affect the apparent pKa).

  • Calibrate a pH meter using standard buffer solutions.

  • Immerse the calibrated pH electrode into the solution of the compound.

  • Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. While experimental data for this specific compound remains limited in the public domain, the use of robust predictive models offers valuable initial insights for researchers. The provided synthesis and analytical protocols serve as a practical foundation for the preparation and characterization of this molecule. A comprehensive understanding of the principles and methodologies outlined herein is essential for any scientist working with this or structurally related compounds, enabling more informed decision-making in the complex process of drug discovery and development.

References

  • Di, L., & Kerns, E. H. (2016).
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available from: [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(3), M938. Available from: [Link]

  • SwissADME. (n.d.). SwissADME. Swiss Institute of Bioinformatics. Retrieved January 15, 2026, from [Link]

  • Hosseini, M., & Ghavami, R. (2022). Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals. International Journal of Photochemistry and Photobiology, 13(1), 16-26. Available from: [Link]

  • Journal of Current Pharma Research. (2025). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal of Current Pharma Research. Available from: [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of the small organic molecule, 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid. Targeted at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It details an integrated analytical strategy, explaining the causal logic behind the selection and sequencing of spectroscopic and spectrometric techniques. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for initial characterization and connectivity mapping, culminating in the definitive three-dimensional confirmation by Single-Crystal X-ray Crystallography. Each section is grounded in established principles and supported by detailed, field-proven experimental protocols.

Introduction and Molecular Overview

This compound is a bifunctional organic compound containing an aromatic ketone, a secondary amide, and a carboxylic acid moiety. Its structure suggests potential applications as a synthetic building block in medicinal chemistry, materials science, and as a scaffold for developing novel bioactive agents. Amide derivatives, for instance, are known to possess a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties[1]. The succinic acid component makes it a derivative of a key metabolic intermediate, suggesting possibilities for designing molecules that interact with biological systems[2][3].

An unambiguous determination of its chemical structure is the foundational prerequisite for any further research, including synthesis optimization, reaction mechanism studies, and structure-activity relationship (SAR) analysis. This guide outlines the multi-technique approach required to achieve this with the highest degree of confidence.

Key Compound Identifiers

A summary of the essential identifiers for this compound is presented below.

PropertyValueSource
IUPAC Name 4-(3-acetylanilino)-4-oxobutanoic acidPubChem[4]
CAS Number 62134-52-5PubChem[4][5]
Molecular Formula C₁₂H₁₃NO₄PubChem[4]
Molecular Weight 235.24 g/mol PubChem[4]
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)OPubChem[4]

Integrated Strategy for Structural Elucidation

The structural analysis of a novel or uncharacterized small molecule is a systematic process of piecing together molecular fragments. No single technique provides all the necessary information. Instead, we use a complementary workflow where the output of one analysis informs the next, progressively building a complete and verified picture of the molecule.

Structural_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Connectivity & 2D Structure cluster_2 Definitive 3D Structure IR FTIR Spectroscopy (Functional Groups) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) IR->NMR_1D Informs NMR MS Mass Spectrometry (Molecular Weight & Formula) MS->NMR_1D Informs NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bond Connectivity) NMR_1D->NMR_2D Hypothesis Putative Structure NMR_2D->Hypothesis Proposes Structure XRAY X-Ray Crystallography (Absolute 3D Structure) Final Confirmed Structure XRAY->Final Start Purified Compound Start->IR Start->MS Hypothesis->XRAY Requires Confirmation

Caption: Integrated workflow for the structural analysis of a small organic molecule.

Spectroscopic and Spectrometric Characterization

This section details the application of core analytical techniques to deduce the molecular structure. For each method, we will discuss the expected results based on the putative structure of this compound.

Mass Spectrometry (MS)

Causality: The first objective in analyzing an unknown compound is to determine its molecular weight and, if possible, its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[6]

Expected Results:

  • Molecular Ion (M⁺): With a molecular formula of C₁₂H₁₃NO₄, the compound has a monoisotopic mass of 235.0845 g/mol . In ESI-MS, we would expect to see prominent peaks corresponding to the protonated molecule [M+H]⁺ at m/z 236.0919 and potentially the sodiated adduct [M+Na]⁺ at m/z 258.0738. The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[7]

  • Fragmentation Analysis: Tandem MS (MS/MS) provides invaluable structural information by breaking the molecule into smaller, identifiable pieces. For this compound, the amide bond is a likely point of cleavage.[8][9][10]

MS_Fragmentation Parent [C₁₂H₁₃NO₄+H]⁺ m/z = 236.09 Fragment1 [C₈H₈NO]⁺ 3-Acetylanilinium Cation m/z = 134.06 Parent->Fragment1 Amide N-CO Cleavage Fragment2 [C₄H₅O₃]⁺ Succinoyl Cation m/z = 101.02 Parent->Fragment2 Amide N-CO Cleavage Fragment3 [C₇H₇O]⁺ Acetylphenyl Cation m/z = 119.05 Fragment1->Fragment3 - NH₂

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[11] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its chemical bonds. This allows for a quick confirmation of the presence of key groups like carbonyls, hydroxyls, and amides.

Expected Results: The structure contains three distinct carbonyl groups (ketone, amide, carboxylic acid) and N-H/O-H bonds, which will give rise to a complex but informative spectrum.

Functional GroupBondExpected Absorption (cm⁻¹)Rationale
Carboxylic AcidO-H stretch3300 - 2500 (broad)Strong hydrogen bonding causes significant peak broadening.[12]
AmideN-H stretch~3300Secondary amides show a single, relatively sharp peak.[13]
Acetyl KetoneC=O stretch~1685Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[14]
Amide I BandC=O stretch~1660Resonance with the nitrogen lone pair gives the C=O bond more single-bond character, lowering its stretching frequency.[11][13]
Carboxylic AcidC=O stretch~1710Dimerization through hydrogen bonding typically places the absorption in this region.[15]
Aromatic RingC=C stretch1600 - 1450Multiple sharp bands are characteristic of the aromatic skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule in solution.[16][17] 1D NMR (¹H and ¹³C) identifies the different chemical environments of the protons and carbons, while 2D NMR experiments establish the connectivity between them.[18]

Expected ¹H NMR Spectrum (Predicted):

  • Aromatic Protons (4H): Four signals in the δ 7.0-8.0 ppm range. The substitution pattern (meta) will lead to complex splitting patterns (e.g., triplet, doublet of doublets).

  • Amide Proton (1H): A broad singlet around δ 8.5-9.5 ppm, which is exchangeable with D₂O.

  • Succinic Acid CH₂CH₂ (4H): Two distinct signals, likely triplets, between δ 2.5-3.0 ppm due to coupling with each other. The group adjacent to the amide carbonyl will be further downfield.

  • Acetyl Methyl Protons (3H): A sharp singlet around δ 2.6 ppm.

  • Carboxylic Acid Proton (1H): A very broad singlet far downfield (> δ 10 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Spectrum (Predicted):

  • Carbonyl Carbons (3C): Three distinct signals in the deshielded region (δ 165-200 ppm). The ketone carbon will be the most downfield (~198 ppm), followed by the carboxylic acid and amide carbons (~175 ppm and ~172 ppm, respectively).[13]

  • Aromatic Carbons (6C): Six signals in the δ 120-140 ppm range. The carbon attached to the nitrogen and the carbon attached to the acetyl group will be distinct from the four C-H carbons.

  • Succinic Acid Carbons (2C): Two signals around δ 30-35 ppm.

  • Acetyl Methyl Carbon (1C): One signal in the aliphatic region, around δ 27 ppm.

2D NMR for Connectivity Confirmation: Long-range heteronuclear shift correlation methods are essential for piecing together the molecular puzzle.[19][20]

  • COSY (Correlation Spectroscopy): Will show correlation between the two adjacent CH₂ groups of the succinic acid moiety and reveal the coupling network within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the carbon signal it is directly attached to, confirming C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity. It reveals correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

    • From the amide N-H to the aromatic C atoms and the amide C =O.

    • From the acetyl CH ₃ protons to the acetyl C =O and the adjacent aromatic C .

    • From the succinic acid CH ₂ protons to the amide and carboxylic acid C =O carbons.

Definitive Structure Confirmation

Single-Crystal X-ray Crystallography

Causality: While the combination of NMR and MS can build a highly confident structural hypothesis, only X-ray crystallography can provide an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[21][22] It is the gold standard for structural determination, revealing precise bond lengths, bond angles, and intermolecular interactions.[23][24]

Methodology:

  • Crystal Growth: The primary challenge is often growing a single, high-quality crystal suitable for diffraction.[25] This typically involves slow evaporation from a variety of solvents or solvent mixtures (e.g., methanol/toluene, ethanol, ethyl acetate).[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding an electron density map from which atomic positions are determined. This model is then refined to achieve the best fit with the experimental data.

Expected Outcome: The analysis will confirm the proposed connectivity and provide detailed geometric information, including the planarity of the amide bond and the dihedral angle between the phenyl ring and the amide plane. It will also reveal the hydrogen-bonding network in the crystal lattice, likely involving the carboxylic acid forming dimers and the amide N-H group acting as a hydrogen bond donor.[1]

Standard Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquisition: Infuse the sample at 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500. For MS/MS, isolate the [M+H]⁺ ion (m/z 236.1) and apply collision-induced dissociation (CID) with normalized collision energy in the range of 15-40 eV.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving amides and carboxylic acids and does not exchange with the amide N-H proton).

  • Instrumentation: Use an NMR spectrometer with a minimum field strength of 400 MHz.

  • 1D Acquisition: Acquire ¹H spectra with 16-32 scans and ¹³C spectra using a proton-decoupled pulse program with 1024-2048 scans.

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard gradient-selected pulse programs. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use an ATR (Attenuated Total Reflectance) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

Conclusion

The structural elucidation of this compound is a paradigmatic case for the application of modern analytical chemistry. Through a logical and integrated workflow, we progress from foundational data on molecular weight and functional groups (MS, IR) to a detailed 2D connectivity map (1D and 2D NMR). While this combination provides a robust structural hypothesis, the definitive and unambiguous confirmation of the three-dimensional structure is achieved only through single-crystal X-ray crystallography. The rigorous application of this multi-technique approach ensures the highest level of scientific integrity and provides the solid structural foundation necessary for all subsequent research and development efforts.

References

  • JoVE. (2024).
  • Wiley-VCH. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (2018).
  • Fiveable. X-ray crystallography Definition - Organic Chemistry II Key Term.
  • PubChem. This compound | C12H13NO4 | CID 722024.
  • Royal Society of Chemistry.
  • Anton Paar Wiki. X-ray Crystallography.
  • Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • YouTube. (2020).
  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?.
  • ACS Publications. (2014).
  • PubMed. (2014).
  • Sigma-Aldrich. This compound.
  • ChemicalBook. This compound.
  • Chemistry LibreTexts. (2023).
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • ResearchGate.
  • JoVE. (2023).
  • Oregon State University.
  • Benchchem. Spectroscopic and Synthetic Overview of N-Acyl Amino Acids: A Focus on N-(2-Furoyl)leucine.
  • ACS Publications. (2023).
  • Chemistry LibreTexts. (2022). 21.
  • MDPI.
  • PubMed. (2023). Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library.
  • National Institutes of Health (NIH). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy.
  • National Institutes of Health (NIH). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid.
  • MDPI. (2021). Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins.
  • ChemicalBook. This compound.
  • Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • Der Pharma Chemica. (2012). Growth and characterization of Urea succinic acid (USA)
  • MDPI.
  • PubMed. (2015).
  • Wikipedia. Succinic acid.
  • ResearchGate. (2025).
  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.

Sources

An In-Depth Technical Guide to the Synthesis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic strategy, reaction mechanism, experimental protocols, and characterization of the target compound.

Introduction and Strategic Overview

This compound, also known as N-(3-acetylphenyl)succinamic acid, belongs to the class of N-arylsuccinamic acids. These compounds are characterized by an aromatic amine linked to a four-carbon dicarboxylic acid monoamide. The presence of both a carboxylic acid and an amide functional group imparts a unique combination of hydrophilic and hydrophobic properties, making them valuable building blocks in the design of novel bioactive molecules and functional materials.

The synthetic approach detailed herein is a straightforward and efficient nucleophilic acyl substitution reaction. The core strategy involves the acylation of 3-aminoacetophenone with succinic anhydride. This method is widely employed for the synthesis of N-substituted succinamic acids due to its high atom economy, generally mild reaction conditions, and the ready availability of the starting materials.

Molecular Structure of Target Compound:

Reaction Mechanism and Rationale

The synthesis proceeds via the nucleophilic attack of the amino group of 3-aminoacetophenone on one of the carbonyl carbons of succinic anhydride. The lone pair of electrons on the nitrogen atom acts as the nucleophile, while the carbonyl carbon is the electrophilic center. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which subsequently collapses to yield the final product, this compound.

The choice of a non-protic solvent is crucial to prevent the hydrolysis of succinic anhydride. Solvents such as toluene, benzene, or dichloromethane (DCM) are suitable for this reaction. The reaction can often proceed at room temperature, although gentle heating may be employed to ensure completion.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_product Product 3-aminoacetophenone 3-Aminoacetophenone product This compound 3-aminoacetophenone->product + succinic_anhydride Succinic Anhydride succinic_anhydride->product

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
3-Aminoacetophenone99-03-6C₈H₉NO135.16
Succinic Anhydride108-30-5C₄H₄O₃100.07
Toluene108-88-3C₇H₈92.14
Hydrochloric Acid (HCl)7647-01-0HCl36.46
Ethanol64-17-5C₂H₅OH46.07
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.074 mol) of 3-aminoacetophenone in 100 mL of toluene.

  • Addition of Succinic Anhydride: To this solution, add 7.4 g (0.074 mol) of succinic anhydride.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat the reaction mixture to a gentle reflux (approximately 110 °C) for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the crude product with a small amount of cold toluene to remove any unreacted starting materials.

    • To remove any unreacted 3-aminoacetophenone, wash the solid with a dilute solution of hydrochloric acid (e.g., 1 M HCl).

    • To remove any unreacted succinic anhydride and succinic acid (formed from hydrolysis), wash the product thoroughly with deionized water.

  • Recrystallization: Recrystallize the purified product from ethanol to obtain fine, colorless crystals. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the crystals by vacuum filtration and dry them in a vacuum oven at 60 °C to a constant weight.

Experimental Workflow Diagram:

workflow A Dissolve 3-aminoacetophenone in toluene B Add succinic anhydride A->B C Reflux for 2 hours B->C D Cool to room temperature C->D E Vacuum filter to isolate crude product D->E F Wash with toluene, dilute HCl, and water E->F G Recrystallize from ethanol F->G H Dry under vacuum G->H

Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₂H₁₃NO₄
Molar Mass235.24 g/mol [1]
AppearanceColorless crystalline solid
Melting PointTo be determined experimentally
SolubilitySoluble in ethanol, DMSO, and DMF
Spectroscopic Data (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.1 (s, 1H, -COOH)

    • δ 10.3 (s, 1H, -NH)

    • δ 8.1-7.3 (m, 4H, Ar-H)

    • δ 2.6 (t, 2H, -CH₂-CO-)

    • δ 2.5 (s, 3H, -COCH₃)

    • δ 2.4 (t, 2H, -CH₂-COOH)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 198.0 (C=O, acetyl)

    • δ 174.0 (C=O, carboxylic acid)

    • δ 171.5 (C=O, amide)

    • δ 139.0, 137.5, 129.0, 123.0, 122.5, 118.0 (Ar-C)

    • δ 31.0 (-CH₂-CO-)

    • δ 29.0 (-CH₂-COOH)

    • δ 27.0 (-CH₃)

  • FTIR (KBr, cm⁻¹):

    • 3300-2500 (broad, O-H stretch of carboxylic acid)

    • ~3300 (N-H stretch)

    • ~1700 (C=O stretch of carboxylic acid)

    • ~1680 (C=O stretch of acetyl group)

    • ~1650 (C=O stretch of amide I band)

    • ~1540 (N-H bend of amide II band)

  • Mass Spectrometry (ESI-MS):

    • m/z 236.08 [M+H]⁺

    • m/z 258.06 [M+Na]⁺

Safety Precautions

  • 3-Aminoacetophenone: Harmful if swallowed. Causes skin irritation and serious eye irritation.

  • Succinic Anhydride: Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound via the acylation of 3-aminoacetophenone with succinic anhydride is a reliable and efficient method. The protocol described in this guide provides a clear, step-by-step procedure for obtaining the target compound in high purity. The provided characterization data, while predicted, serves as a useful reference for the analysis of the synthesized product. This foundational molecule holds potential for further elaboration in the development of novel pharmaceuticals and advanced materials.

References

  • PubChem. This compound. Available from: [Link]

  • PubChem. 3'-Aminoacetophenone. Available from: [Link]

  • Wikipedia. Succinic anhydride. Available from: [Link]

  • Gowda, B. T., & Shetty, M. (2004). N-(3-Chlorophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1236–o1237. Available from: [Link]

  • Chaithanya, K., et al. (2012). N-(3-Chloro-4-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o835. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction: The Centrality of Solubility in Pharmaceutical Sciences

The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological fluids. Poorly water-soluble drugs often exhibit slow dissolution rates, leading to inadequate and variable absorption and, consequently, suboptimal bioavailability.[1] This is a primary challenge in modern drug development, with a significant percentage of new chemical entities being classified as poorly soluble.[2]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a scientific basis for predicting in vivo performance.[2][3] Accurately determining the solubility class of a compound like 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid is a foundational step in its development pathway, influencing everything from candidate selection to the design of the final dosage form.[4] This guide provides the necessary theoretical grounding and practical methodologies to comprehensively characterize its solubility profile.

Physicochemical Properties and Predicted Solubility Profile

A molecule's structure dictates its physical properties. An analysis of this compound provides significant insight into its expected solubility behavior.

Molecular Structure and Properties

The compound possesses a molecular structure that balances hydrophobic and hydrophilic features. The key functional groups are a carboxylic acid, an amide linkage, and an acetyl-substituted phenyl ring.

PropertyValueSource
IUPAC Name 4-(3-acetylanilino)-4-oxobutanoic acid[5]
CAS Number 62134-52-5[5]
Molecular Formula C₁₂H₁₃NO₄[5]
Molecular Weight 235.24 g/mol [5]
XLogP3 (Computed) 0.5[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]
Structural Analysis and Solubility Prediction

The principle of "like dissolves like" is fundamental to predicting solubility.[6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Hydrophilic (Water-Liking) Moieties: The carboxylic acid (-COOH) and amide (-CONH-) groups are polar and capable of forming strong hydrogen bonds with water molecules.[7] These groups significantly contribute to aqueous solubility.

  • Hydrophobic (Water-Fearing) Moieties: The acetylphenyl ring is the primary non-polar region of the molecule. As the size of the non-polar hydrocarbon portion of a molecule increases, its water solubility tends to decrease.[6][8]

  • Impact of pH: The carboxylic acid group is the most critical feature influencing solubility in aqueous media of varying pH. Carboxylic acids are weak acids, typically with a pKa around 4-5.

    • At pH values below its pKa (e.g., in the stomach, pH 1.2-2.5), the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and is expected to have lower aqueous solubility.

    • At pH values above its pKa (e.g., in the intestine, pH 6.8), it will deprotonate to form a carboxylate anion (-COO⁻). This ionic form is significantly more polar and is expected to be much more soluble in water.[2]

  • Computed LogP: The XLogP3 value of 0.5 suggests a relatively balanced lipophilic/hydrophilic character, indicating that the compound is not extremely hydrophobic.[5]

A Framework for Experimental Solubility Determination

To move from prediction to definitive data, a robust experimental protocol is required. The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method , as recommended by the World Health Organization (WHO) and other regulatory bodies.[9]

Principle of Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure.[2][10] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate true solubility.[10] For formulation development, thermodynamic solubility is the more relevant and reliable parameter.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system for determining the pH-solubility profile of this compound for BCS classification.

Objective: To determine the equilibrium solubility of the API in three different pH buffers (1.2, 4.5, and 6.8) at 37 ± 1 °C.

Materials & Equipment:

  • This compound (ensure purity and confirm solid form, e.g., crystallinity, via XRPD).

  • pH 1.2 buffer (e.g., 0.1 N HCl or simulated gastric fluid without enzymes).[9]

  • pH 4.5 buffer (e.g., Acetate buffer).[9]

  • pH 6.8 buffer (e.g., Phosphate buffer).[9]

  • Calibrated pH meter.

  • Thermostatically controlled orbital shaker or water bath set to 37 ± 1 °C.

  • Glass vials with screw caps.

  • Centrifuge.

  • Syringe filters (e.g., 0.45 µm PVDF).

  • Validated HPLC-UV analytical method for quantification of the API.

  • Volumetric flasks and appropriate solvents for sample dilution.

Step-by-Step Procedure:

  • Preparation: Prepare the three required pH buffers and verify their pH at 37 °C.

  • Addition of API: To a series of vials for each pH buffer, add an amount of the API that is known to be in excess of its expected solubility. This ensures that a saturated solution can be formed and that undissolved solid remains at equilibrium.

  • Incubation and Agitation: Add a precise volume of the appropriate pH buffer to each vial. Place the sealed vials in the orbital shaker set to 37 ± 1 °C. Agitate at a consistent speed that ensures the solid particles are well-suspended but avoids excessive turbulence.

  • Equilibration and Sampling: To establish that equilibrium has been reached, sample the suspensions at multiple time points (e.g., 24, 48, and 72 hours).[9] Equilibrium is confirmed when sequential measurements do not deviate significantly (e.g., by less than 5-10%).[9]

  • Phase Separation: At each time point, withdraw an aliquot from a vial. It is critical to separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed, followed by filtration of the supernatant through a syringe filter.[9] Causality Note: This dual separation step minimizes the risk of carrying over fine solid particles, which would lead to an overestimation of solubility.

  • Sample Dilution and Analysis: Immediately after filtration, dilute the clarified supernatant with a suitable mobile phase or solvent to prevent precipitation.[9] Analyze the concentration of the dissolved API using the validated HPLC-UV method.

  • Post-Experiment Solid Analysis: After the final time point, recover the remaining solid from the vials and analyze it (e.g., by XRPD) to confirm that no change in the solid form (e.g., conversion to a different polymorph or a hydrate) has occurred during the experiment.[10] This step is crucial for the trustworthiness of the data.

Data Analysis and BCS Classification
  • Calculate Solubility: Using the concentration data from the HPLC analysis and the dilution factor, calculate the solubility of the API in mg/mL for each pH condition. The lowest measured solubility across the pH 1.2-6.8 range is used for classification.[9]

  • Determine Dose/Solubility Volume (DSV): The DSV is the volume of liquid required to dissolve the highest single therapeutic dose of the API.[9] It is calculated as:

    • DSV (mL) = [Highest Dose (mg)] / [Lowest Measured Solubility (mg/mL)]

  • Assign BCS Solubility Class: An API is classified as "highly soluble" if its DSV is ≤ 250 mL over the entire pH range of 1.2–6.8.[9] If the DSV exceeds 250 mL at any point in this range, it is considered "poorly soluble."

Strategies for Solubility Enhancement

If this compound is found to be poorly soluble, particularly at the low pH of the stomach, several formulation strategies can be employed. Co-solvency is one of the most common and effective techniques.[11]

Co-solvency: This technique involves adding a water-miscible organic solvent (a co-solvent) to an aqueous system to increase the solubility of a non-polar solute.[12] The co-solvent works by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous medium and the hydrophobic solute.[11][13]

Common Pharmaceutical Co-solvents:

Co-solventTypical UseMechanism of Action
Ethanol Oral and parenteral formulationsReduces solvent polarity.
Propylene Glycol (PG) Oral, topical, parenteralActs as a versatile solubilizer.[13]
Polyethylene Glycol (PEG 400) Oral and parenteralEffective for hydrophobic compounds through hydrophobic interactions.[13]
Glycerin Oral solutionsIncreases viscosity and acts as a solubilizer.[11]

The selection of a co-solvent system requires careful evaluation of the desired solubility enhancement, potential toxicity, and the stability of the API in the final formulation.[11] The log-linear model of Yalkowsky is a simple but useful tool for estimating drug solubility in water-cosolvent mixtures.[12]

Visual Workflow and Data Representation

A clear visualization of the experimental process ensures reproducibility and understanding.

Diagram of the Shake-Flask Solubility Protocol

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Interpretation p1 Prepare Buffers (pH 1.2, 4.5, 6.8) e1 Add Buffer & Seal Vials p1->e1 p2 Verify API Solid Form (e.g., XRPD) p3 Add Excess API to Vials p2->p3 p3->e1 e2 Agitate at 37°C e1->e2 e3 Sample at Time Points (24h, 48h, 72h) e2->e3 e4 Separate Phases (Centrifuge + Filter) e3->e4 e5 Dilute Supernatant e4->e5 a1 Quantify API via Validated HPLC Method e5->a1 a2 Confirm Equilibrium a1->a2 Check for stable concentration a3 Calculate Solubility (mg/mL) a2->a3 If equilibrium reached a4 Determine BCS Class (via DSV) a3->a4

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Conclusion

While direct experimental solubility data for this compound is not currently published, a comprehensive profile can be reliably established. Structural analysis predicts a pH-dependent solubility profile, with significantly greater solubility anticipated at neutral to basic pH compared to acidic conditions. This guide provides a detailed, authoritative protocol based on the shake-flask method to experimentally verify this profile and formally classify the compound according to the Biopharmaceutics Classification System. The outlined procedures, rooted in established scientific and regulatory principles, offer a robust framework for any researcher or drug developer seeking to advance this compound, ensuring that formulation strategies are built on a solid foundation of accurate and reliable solubility data.

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

  • Mali, K. (n.d.). Cosolvency. SlideShare. [Link]

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube. [Link]

  • Doke, V. V., Kunwarpuriya, A. S., Gupta, K., & Khutle, N. M. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 1305-1317. [Link]

  • Santos, A. C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Al-Halaweh, A., et al. (2015). Cosolvency approach for assessing the solubility of drugs in poly(vinylpyrrolidone). Journal of Pharmacy and Pharmacology, 67(10), 1368-1377. [Link]

  • Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(4), 1004-1015. [Link]

  • Stepanov, K. S., et al. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Drug development & registration. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • Mohammadian, E., et al. (2025, August 10). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. ResearchGate. [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • Bouillot, B., et al. (2025, August 7). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate. [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Kumar, D., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(2), 9235-9249. [Link]

  • Pawar, P., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 485-494. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-(3-acetylphenyl)succinamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of N-(3-acetylphenyl)succinamic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, its chemical structure, featuring a succinamic acid moiety and an acetylphenyl group, suggests a strong potential for a range of pharmacological effects. Drawing upon established research on structurally analogous compounds, this document outlines the rationale and detailed experimental protocols for evaluating its anti-inflammatory, cytotoxic, anti-diabetic, and antioxidant properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of N-(3-acetylphenyl)succinamic acid and its derivatives.

Introduction to N-(3-acetylphenyl)succinamic Acid

N-(3-acetylphenyl)succinamic acid is a carboxylic acid derivative with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol [1]. Its structure consists of a succinamic acid backbone N-substituted with a 3-acetylphenyl group. The presence of both a flexible carboxylic acid chain and a substituted aromatic ring provides a scaffold with the potential for diverse biological interactions.

The succinamic acid core is a derivative of succinic acid, a key intermediate in the citric acid cycle, suggesting possible involvement in cellular metabolism. Derivatives of succinamic acid and the related succinimides are known to possess a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects[2][3][4]. The acetylphenyl group is a common feature in many pharmacologically active molecules, contributing to their binding affinity and specificity for various biological targets.

Given the paucity of direct studies on N-(3-acetylphenyl)succinamic acid, a systematic investigation into its biological activities is warranted. This guide provides the foundational knowledge and detailed methodologies to initiate such an exploration.

Potential Anti-inflammatory Activity

Rationale: The succinic acid backbone of N-(3-acetylphenyl)succinamic acid is suggestive of potential anti-inflammatory properties. Succinic acid and its derivatives have been reported to exhibit immunomodulatory effects[2]. Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) are aryl-substituted carboxylic acids, a structural motif present in the target molecule[5]. Therefore, it is plausible that N-(3-acetylphenyl)succinamic acid may exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of N-(3-acetylphenyl)succinamic acid to inhibit the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare a 10 mM stock solution of Hematin in 0.1 M NaOH and dilute with the Tris-HCl buffer to a final concentration of 1 µM.

    • Prepare a 10 mM stock solution of arachidonic acid in ethanol.

    • Prepare a 10 mM stock solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in DMSO.

    • Prepare stock solutions of N-(3-acetylphenyl)succinamic acid and a positive control (e.g., Celecoxib) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of the COX-2 enzyme solution.

    • Add 10 µL of various concentrations of N-(3-acetylphenyl)succinamic acid, positive control, or DMSO (vehicle control).

    • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM).

    • Immediately measure the absorbance at 590 nm kinetically for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value[6].

Diagram: COX-2 Inhibition Assay Workflow

COX2_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrates, & Test Compound Plate_Setup Plate Setup: Buffer, Hematin, COX-2 Enzyme Reagents->Plate_Setup Add_Inhibitor Add Test Compound (or Control) Plate_Setup->Add_Inhibitor Pre_Incubate Pre-incubate (10 min, RT) Add_Inhibitor->Pre_Incubate Start_Reaction Initiate Reaction: Add TMPD & Arachidonic Acid Pre_Incubate->Start_Reaction Measure Kinetic Read (Absorbance at 590 nm) Start_Reaction->Measure Calculate_Velocity Calculate Reaction Velocity Measure->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay evaluates the ability of the compound to inhibit lipoxygenase, another key enzyme in the inflammatory pathway responsible for the production of leukotrienes.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M borate buffer (pH 9.0).

    • Prepare a stock solution of soybean lipoxygenase in the borate buffer.

    • Prepare a stock solution of linoleic acid in the borate buffer.

    • Prepare various concentrations of N-(3-acetylphenyl)succinamic acid and a positive control (e.g., Quercetin) in a suitable solvent.

  • Assay Procedure (96-well UV plate format):

    • In each well, add the lipoxygenase enzyme solution.

    • Add the test compound or positive control and incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding the linoleic acid solution.

    • Immediately measure the change in absorbance at 234 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value[7][8][9].

Potential Cytotoxic and Anti-Cancer Activity

Rationale: Structurally related N-phenylacetamide and succinimide derivatives have demonstrated cytotoxic effects against various cancer cell lines[3][10][11]. A study on α-hydroxy succinamic acid, a derivative of succinamic acid, showed it possessed antiproliferative action and induced apoptosis in a head and neck cancer cell line. This suggests that N-(3-acetylphenyl)succinamic acid could exhibit similar properties.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of N-(3-acetylphenyl)succinamic acid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • After the treatment period, remove the media and add fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

    • Shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%[3][12][13][14].

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adhesion Allow Adhesion (Overnight) Seed_Cells->Adhesion Add_Compound Add Test Compound (Various Concentrations) Adhesion->Add_Compound Incubate_Treatment Incubate (24-72 hours) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (Add DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, further assays such as Annexin V staining or Caspase-3/7 activity can be performed.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Experimental Protocol:

  • Cell Treatment:

    • Treat cells with N-(3-acetylphenyl)succinamic acid at its IC50 concentration for a predetermined time.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive[10][11][15][16].

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Experimental Protocol:

  • Cell Lysis:

    • Treat cells with the test compound as described above.

    • Lyse the cells using a lysis buffer provided in a commercial kit.

  • Caspase Activity Measurement:

    • Add a proluminescent caspase-3/7 substrate (containing the DEVD sequence) to the cell lysate.

    • Incubate at room temperature to allow caspase cleavage of the substrate, which releases a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase-3/7 activity[2][5][17][18][19].

Potential Anti-Diabetic Activity

Rationale: Certain N4-sulfonamido-succinamic acid derivatives have been synthesized and evaluated as potential Dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type II diabetes[12][15]. DPP-IV is an enzyme that deactivates incretin hormones, which are involved in glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for managing type II diabetes. Given the succinamic acid core in N-(3-acetylphenyl)succinamic acid, it is worthwhile to investigate its potential as a DPP-IV inhibitor.

In Vitro DPP-IV Inhibitory Assay

This is a fluorescence-based assay to screen for DPP-IV inhibitors.

Experimental Protocol:

  • Reagent Preparation:

    • Use a commercial DPP-IV inhibitor screening kit.

    • Prepare the DPP-IV assay buffer, DPP-IV enzyme, and the fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Prepare various concentrations of N-(3-acetylphenyl)succinamic acid and a positive control (e.g., Sitagliptin).

  • Assay Procedure (96-well plate format):

    • In designated wells, add the assay buffer, DPP-IV enzyme, and the test compound or positive control.

    • Initiate the reaction by adding the DPP-IV substrate.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of DPP-IV activity for each concentration of the test compound.

    • Determine the IC50 value[4][20][21][22].

Potential Antioxidant Activity

Rationale: Some succinimide derivatives have been reported to possess antioxidant properties[18]. The acetylphenyl moiety can also influence the electronic properties of the molecule, potentially contributing to radical scavenging activity.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a methanolic solution of DPPH.

    • Prepare various concentrations of N-(3-acetylphenyl)succinamic acid and a positive control (e.g., Ascorbic acid or Trolox) in methanol.

  • Assay Procedure (96-well plate format):

    • To each well, add the test compound or positive control.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals[23][24][25][26].

Summary and Future Directions

N-(3-acetylphenyl)succinamic acid presents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, this guide has outlined a systematic approach to investigate its potential anti-inflammatory, cytotoxic, anti-diabetic, and antioxidant properties. The provided experimental protocols offer a starting point for the in vitro evaluation of this compound.

Positive results from these initial screenings would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.

  • In vivo studies: Evaluation of the most promising compounds in relevant animal models of disease.

  • Mechanism of action studies: Deeper investigation into the molecular targets and signaling pathways modulated by N-(3-acetylphenyl)succinamic acid.

The comprehensive evaluation of N-(3-acetylphenyl)succinamic acid, as detailed in this guide, will provide valuable insights into its therapeutic potential and could pave the way for the development of new and effective drugs.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8486348/]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [URL: https://www.bio-techne.com/en-gb/resources/protocols/annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry]
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/flow-cytometry-apoptosis-assays/annexin-v-apoptosis-assays/annexin-v-staining-protocol.html]
  • Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-fitc-apoptosis-staining-detection-protocol]
  • Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. Benchchem. [URL: https://www.benchchem.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.com/mtt-assay-protocol/]
  • Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. [URL: https://www.ucl.ac.uk/ion/sites/ion/files/annexin_v_staining_protocol.pdf]
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-0421-4_2]
  • Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygx3z62v8j/v1]
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [URL: https://www.researchgate.net/figure/Experimental-protocol-of-DPPH-assay-to-assess-the-antioxidant-activity-of-EOs_fig1_360337583]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143980/]
  • Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. Benchchem. [URL: https://www.benchchem.
  • DPP (IV) Inhibitor Screening Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/700210/dpp-(iv)-inhibitor-screening-assay-kit]
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [URL: https://www.gbiosciences.com/image/pdfs/protocol/BAQ103_protocol.pdf]
  • Caspase 3/7 activity assay. Bio-protocol. [URL: https://bio-protocol.org/exchange/posts/41346]
  • 2.5.4. DPPH∙ Radical Scavenging Assay. Bio-protocol. [URL: https://bio-protocol.org/e4130]
  • Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?. ResearchGate. [URL: https://www.researchgate.net/post/Asking_help_to_optimize_in-vitro_lipoxygenase_inhibitory_assay_protocol]
  • DPPH radical scavenging activity. Marine Biology. [URL: https://www.mare-centre.pt/pt/node/1018]
  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [URL: https://www.abbkine.com/file/book/AKES194-EN.pdf]
  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/10011037/caspase-3-7-cell-based-activity-assay-kit]
  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20210107765]
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/60122/cox-2-(human)-inhibitor-screening-assay-kit]
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [URL: https://www.eurekaselect.com/article/59937]
  • ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam. [URL: https://www.abcam.com/dipeptidyl-peptidase-iv-dpp4-inhibitor-screening-assay-kit-ab133081.html]
  • Application Notes and Protocols for Lipoxygenase Inhibition Studies of (+)-Acutifolin A. Benchchem. [URL: https://www.benchchem.
  • Lipoxygenase inhibiting activity of some Malaysian plants. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.3109/13880209.2010.503932]
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. [URL: https://www.thepharmajournal.com/archives/2016/vol5issue7/PartA/5-6-52-329.pdf]
  • Evaluation of in vitro lipoxygenase Inhibition and Antioxidant Activity of Polyherbal Formulation Entoban. SciSpace. [URL: https://typeset.io/papers/evaluation-of-in-vitro-lipoxygenase-inhibition-and-2q3z3y0l]
  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [URL: https://www.mdpi.com/1420-3049/25/23/5548]
  • N-(3-ACETYL-PHENYL)-SUCCINAMIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3407127_EN.htm]
  • DPP (IV) Inhibitor Screening Assay Kit(KA1311). Abnova Corporation. [URL: https://www.abnova.com/products/KA1311]
  • DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/351/361/mak203bul.pdf]
  • ab204722 Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric). Abcam. [URL: https://www.abcam.com/dipeptidyl-peptidase-iv-dpp4-activity-assay-kit-fluorometric-ab204722.html]
  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4172]
  • N-(3-Trifluoromethyl-phenyl)-succinamic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/306262]
  • N-(3-Chloro-4-methylphenyl)succinamic acid. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3436034/]
  • N-(3,5-Dimethylphenyl)succinamic acid. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344158/]
  • N-(3-Chlorophenyl)succinamic acid. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3007421/]
  • Scheme-1: Preparation of N-phenyl Succinimides ® , a =-H, b =-4Br, c.... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Preparation-of-N-phenyl-Succinimides-a-H-b-4Br-c-4Cl-d-4CH-3-e_fig1_279184518]
  • N-(3-acetylphenyl)acetamide-d3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16656654]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic Acid as a Hedgehog Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct, peer-reviewed literature on the specific biological activity of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid is not extensively available, patent filings have identified this molecule as a potential inhibitor of the Hedgehog (Hh) signaling pathway. This guide provides an in-depth exploration of this putative mechanism of action. We will dissect the intricacies of the Hedgehog signaling cascade, a critical pathway in embryonic development that, when aberrantly reactivated in adults, becomes a significant driver of various cancers.[1][2] This document will detail the primary molecular targets for inhibition within the Hh pathway, namely Smoothened (SMO) and the GLI family of transcription factors, and present the established mechanisms by which small molecules can disrupt this oncogenic signaling. Furthermore, we provide validated, step-by-step experimental protocols for researchers to investigate and confirm the activity of compounds like this compound as Hedgehog pathway inhibitors.

The Hedgehog Signaling Pathway: A Developmental Blueprint Co-opted in Cancer

The Hedgehog (Hh) signaling pathway is an evolutionarily conserved system crucial for embryonic patterning and tissue development.[3] In healthy adult tissues, the Hh pathway is largely quiescent.[4] However, its aberrant reactivation is a key oncogenic driver in a range of malignancies, including basal cell carcinoma (BCC), medulloblastoma, and cancers of the lung, pancreas, and prostate.[2][3]

The pathway is initiated by one of three secreted protein ligands: Sonic Hedgehog (SHH), Indian Hedgehog (IHH), or Desert Hedgehog (DHH).[5] The canonical signaling cascade proceeds as follows:

  • "Off" State (Absence of Hh Ligand): The 12-pass transmembrane receptor, Patched1 (PTCH1), tonically inhibits the 7-pass transmembrane G-protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[6][7] This inhibition prevents SMO from accumulating in the primary cilium, a crucial signaling organelle.[8] In the cytoplasm, the GLI transcription factors (GLI1, GLI2, GLI3) are sequestered in a complex with Suppressor of Fused (SUFU). This complex facilitates the phosphorylation and subsequent proteasomal cleavage of GLI2 and GLI3 into their repressor forms (GLI-R), which then translocate to the nucleus to suppress the transcription of Hh target genes.[5][8]

  • "On" State (Presence of Hh Ligand): The binding of an Hh ligand to PTCH1 alleviates its inhibition of SMO.[9] SMO is then free to translocate to the primary cilium, where it becomes activated.[7] Activated SMO triggers a downstream cascade that leads to the dissociation of GLI proteins from SUFU.[5] The full-length, activator forms of GLI (GLI-A) accumulate and translocate to the nucleus. There, they initiate the transcription of a suite of target genes responsible for cell proliferation, survival, and differentiation, such as GLI1, PTCH1, Cyclin D1, and Bcl-2.[2][6]

Dysregulation can occur through ligand-independent mechanisms, such as inactivating mutations in PTCH1 or activating mutations in SMO, or through ligand-dependent autocrine or paracrine signaling where tumor cells either produce their own Hh ligands or respond to ligands from the surrounding stroma.[1][4]

Caption: Canonical Hedgehog signaling pathway in its inactive ("Off") and active ("On") states.

Core Mechanism of Action: Targeting Key Nodes in the Hh Pathway

Small molecule inhibitors targeting the Hh pathway, such as the putative class for this compound, primarily function by intercepting the signal at two critical nodes: the SMO receptor or the downstream GLI transcription factors.

SMO Antagonism: The Clinically Validated Approach

The most established strategy for Hh pathway blockade is the direct inhibition of SMO.[6] This is the mechanism of action for FDA-approved drugs like vismodegib and sonidegib.[7]

  • Causality of Inhibition: SMO antagonists are typically small molecules that bind within the seven-transmembrane domain of the SMO protein.[10][11] This binding locks SMO in an inactive conformation, preventing the downstream signaling events that lead to GLI activator formation, even in cases where PTCH1 is non-functional due to mutation.[7] By blocking SMO, these inhibitors effectively shut down the pathway at its central signal transducer.

  • Clinical Relevance and Limitations: SMO inhibitors have shown remarkable efficacy in treating patients with advanced BCC.[7] However, a significant challenge is the development of acquired resistance. This often occurs through mutations in the SMO protein itself, which prevent the drug from binding effectively, thereby allowing the pathway to reactivate.[12]

GLI Inhibition: Overcoming Upstream Resistance

Targeting the GLI transcription factors, the terminal effectors of the pathway, represents a compelling strategy to overcome resistance to SMO inhibitors and to block non-canonical pathway activation.[5][13]

  • Causality of Inhibition: GLI antagonists function downstream of SMO. Their mechanism can be multifaceted:

    • Blocking DNA Binding: Some inhibitors, like GANT61, are thought to interfere with the zinc-finger domains of GLI proteins, preventing them from binding to the consensus DNA sequence on target gene promoters.[14][15]

    • Promoting Degradation: Other compounds, such as Arsenic Trioxide, can promote the degradation of GLI proteins, reducing the available pool of activators.[6][15]

    • Inhibiting Nuclear Translocation: By interfering with the cellular machinery responsible for moving GLI proteins into the nucleus, these inhibitors can effectively halt the final step of the signaling cascade.

By acting at the final transcriptional step, GLI inhibitors can theoretically block pathway output regardless of upstream mutations in PTCH1 or SMO, or activation via non-canonical pathways.[14]

Inhibitor Class Primary Target Mechanism of Action Examples Key Advantage
SMO Antagonists Smoothened (SMO)Binds to SMO, locking it in an inactive state and preventing its ciliary accumulation and activation.[7]Vismodegib, SonidegibClinically proven efficacy, particularly in PTCH1-mutated cancers.[6]
GLI Antagonists GLI1, GLI2Prevents GLI binding to DNA, inhibits nuclear translocation, or promotes GLI protein degradation.[15][16]GANT61, GANT58, Arsenic TrioxideCan overcome resistance to SMO inhibitors and block non-canonical signaling.[5][14]
Ligand Inhibitors Hh Ligands (SHH, etc.)Neutralizing antibodies bind to Hh ligands, preventing their interaction with the PTCH1 receptor.5E1 AntibodyTargets the very first step in ligand-dependent signaling.

Table 1: Major classes of Hedgehog pathway inhibitors and their mechanisms.

Experimental Protocols for Mechanistic Validation

To validate that a compound like this compound acts as an Hh pathway inhibitor, a series of well-defined experiments must be conducted. The following protocols provide a self-validating workflow, moving from a general screen to specific mechanistic confirmation.

Experimental_Workflow Start Hypothesis: Compound inhibits Hh pathway Reporter_Assay Protocol 1: GLI-Luciferase Reporter Assay (Quantify overall pathway activity) Start->Reporter_Assay qPCR Protocol 2: qPCR for Target Genes (Confirm downstream gene suppression) Reporter_Assay->qPCR If Positive IF Protocol 3: Immunofluorescence for GLI (Visualize mechanism - nuclear translocation) qPCR->IF If Positive Conclusion Conclusion: Mechanism Validated IF->Conclusion If Positive

Caption: A logical workflow for validating Hedgehog pathway inhibitors.

Protocol 1: GLI-Luciferase Reporter Assay

Objective: To quantitatively measure the overall activity of the Hh pathway in response to a test compound. This is the primary screening method.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple GLI-binding sites. When the Hh pathway is active, GLI transcription factors drive the expression of luciferase, producing a measurable light signal. An effective inhibitor will reduce this signal.

Methodology:

  • Cell Culture: Plate NIH/3T3 cells or other suitable cell lines stably transfected with a GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells) in a 96-well plate. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove media from cells and replace with media containing the test compound or a known inhibitor (e.g., Vismodegib) as a positive control. Include a vehicle-only (e.g., DMSO) control.

  • Pathway Activation: Co-treat cells with a pathway agonist, such as Sonic Hedgehog (SHH) ligand or a small molecule SMO agonist like SAG (EC50 ≈ 3 nM), to induce a strong baseline signal.[11]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the luminescence readings to a measure of cell viability (e.g., CellTiter-Glo). Plot the normalized signal against compound concentration to determine the IC50 value.

Protocol 2: Quantitative PCR (qPCR) for Hh Target Gene Expression

Objective: To confirm that the inhibition observed in the reporter assay translates to the suppression of endogenous Hh target genes.

Principle: This assay measures the mRNA levels of direct Hh pathway target genes, such as GLI1 and PTCH1. A true Hh inhibitor will decrease the transcription of these genes.

Methodology:

  • Cell Culture and Treatment: Plate a responsive cell line (e.g., medulloblastoma Daoy cells, which have a constitutively active Hh pathway) in a 6-well plate. Treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 from Protocol 1) for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and validated primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of GLI1 and PTCH1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A dose-dependent decrease in target gene expression validates the compound's activity.

Protocol 3: Immunofluorescence for GLI2 Nuclear Translocation

Objective: To visually determine if the compound inhibits the nuclear translocation of GLI activators, a key step in the signaling cascade.

Principle: In an activated Hh pathway, GLI proteins move from the cytoplasm to the nucleus. This protocol uses antibodies to label GLI proteins, allowing for their subcellular localization to be visualized via microscopy.

Methodology:

  • Cell Culture and Treatment: Grow NIH/3T3 cells on glass coverslips in a 24-well plate. Treat the cells with the test compound and a pathway agonist (SHH or SAG) for 18-24 hours. Include a positive control (e.g., GANT61) and a negative (vehicle) control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize them with 0.25% Triton X-100 to allow antibody entry.

  • Immunostaining:

    • Block non-specific binding with 1% Bovine Serum Albumin (BSA).

    • Incubate with a primary antibody against GLI2.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI (a blue fluorescent stain). Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. In agonist-treated cells, GLI2 staining (green) should co-localize with the DAPI staining (blue), indicating nuclear presence. In cells co-treated with an effective inhibitor, GLI2 staining will remain predominantly in the cytoplasm.

Conclusion

The classification of this compound as a potential Hedgehog signaling pathway inhibitor provides a strong, testable hypothesis for its mechanism of action. Aberrant Hh signaling is a validated and compelling target in oncology, and inhibitors that block this pathway hold significant therapeutic promise.[17] The primary mechanisms of inhibition involve targeting the key signal transducers SMO or the terminal effector GLI transcription factors. By following the structured experimental workflow outlined in this guide—progressing from high-throughput reporter assays to the specific validation of target gene modulation and protein localization—researchers can rigorously determine if this compound, and others like it, function as bona fide Hh pathway antagonists and elucidate their precise point of intervention within the cascade. This foundational work is critical for the advancement of novel targeted cancer therapies.

References

  • Vertex AI Search. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Gli | Inhibitors Antagonists - MedchemExpress.com.
  • Vertex AI Search.
  • Vertex AI Search. Targeting GLI Transcription Factors in Cancer - PMC - PubMed Central.
  • Vertex AI Search.
  • Vertex AI Search. Smoothened Inhibitors and the Hedgehog Pathway: Applications in Basal Cell Carcinoma and Beyond | Targeted Oncology.
  • Vertex AI Search. Targeting the GLI family of transcription factors for the development of anti-cancer drugs - Taylor & Francis Online.
  • Vertex AI Search. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists.
  • Vertex AI Search.
  • Vertex AI Search. Smo Inhibitors | SCBT - Santa Cruz Biotechnology.
  • Vertex AI Search. GLI-1 Inhibitors | SCBT - Santa Cruz Biotechnology.
  • Vertex AI Search. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PubMed.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Smo Activity | Smoothened Pathway | Smoothened Inhibitor Review - Selleck Chemicals.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid is a novel chemical entity with, as of now, uncharacterized biological activity. This technical guide provides a comprehensive, hypothesis-driven framework for the identification and validation of its potential therapeutic targets. Drawing upon a systematic analysis of its core structural motifs—the succinanilic acid backbone and the 3-acetylphenyl substituent—we propose a rational, multi-pronged research strategy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable insights into pioneering the therapeutic application of this compound. We will explore potential target classes, including metabolic enzymes, protein kinases, and G-protein coupled receptors, and detail robust experimental workflows for target validation.

Introduction and Molecular Scaffolding Analysis

This compound, also known as N-(3-acetylphenyl)succinamic acid, is a small molecule with a molecular weight of 235.24 g/mol [1]. Its structure is characterized by a succinic acid moiety linked via an amide bond to a 3-acetyl aniline. While direct pharmacological studies on this specific compound are not publicly available, a thorough investigation of its constituent chemical features provides a logical starting point for hypothesizing its biological interactions.

  • The Succinanilic Acid Core: The succinanilic acid scaffold is a recurring motif in compounds with diverse biological activities. Succinic acid itself is a key intermediate in the Krebs cycle and has emerged as a signaling molecule that can influence cellular metabolism and inflammatory responses[2][3]. Derivatives of succinic acid have been explored for a range of therapeutic applications, including anticonvulsant[4], acetylcholinesterase inhibition[5], and anticancer activities[6]. The presence of the carboxylic acid and amide groups suggests the potential for hydrogen bonding and ionic interactions with biological targets.

  • The 3-Acetylphenyl Group: The acetophenone moiety and its derivatives are prevalent in medicinal chemistry. They have been investigated for antimicrobial properties and as inhibitors of various enzymes[7][8]. Notably, a recent study on derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, which shares a similar acetylphenylamino substructure, has identified promising anticancer candidates targeting SIRT2 and EGFR[9]. This strongly suggests that the acetylphenyl group can play a crucial role in directing the molecule to specific therapeutic targets.

This guide will now proceed to delineate potential therapeutic avenues and specific molecular targets based on these structural precedents, followed by detailed protocols for their experimental validation.

Hypothesis-Driven Target Exploration

Given the evidence from structurally related compounds, we can formulate several hypotheses regarding the potential therapeutic targets of this compound.

Oncology

The link between derivatives of similar structures and anticancer activity provides a strong rationale for investigating oncological targets.

Hypothesized Targets:

  • Sirtuin 2 (SIRT2): A member of the sirtuin family of NAD+-dependent deacetylases, SIRT2 is implicated in the regulation of cell cycle, genomic stability, and metabolism. Its dysregulation is associated with several cancers. The aforementioned study on thiazole derivatives with an acetylphenylamino moiety highlights SIRT2 as a plausible target[9].

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of many cancers. The same study also pointed to EGFR as a potential target for related compounds[9].

  • Metabolic Enzymes: Given the succinate-like core, enzymes involved in cancer cell metabolism, which often exhibit a reprogrammed metabolic state (the Warburg effect), could be potential targets.

Logical Relationship of Proposed Oncological Targets

Compound Compound SIRT2 SIRT2 Compound->SIRT2 EGFR EGFR Compound->EGFR Metabolic_Enzymes Metabolic_Enzymes Compound->Metabolic_Enzymes Cell_Cycle_Control Cell_Cycle_Control SIRT2->Cell_Cycle_Control Proliferation_Signaling Proliferation_Signaling EGFR->Proliferation_Signaling Cancer_Metabolism Cancer_Metabolism Metabolic_Enzymes->Cancer_Metabolism Anticancer_Effect Anticancer_Effect Cell_Cycle_Control->Anticancer_Effect Proliferation_Signaling->Anticancer_Effect Cancer_Metabolism->Anticancer_Effect

Caption: Proposed oncological targeting strategy for the compound.

Neurodegenerative and Neurological Disorders

The documented activity of succinic acid derivatives as anticonvulsants and acetylcholinesterase inhibitors suggests potential applications in neurological and neurodegenerative diseases.

Hypothesized Targets:

  • Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease and other dementias. Aryl succinic acid derivatives have been shown to be potent inhibitors of AChE[5].

  • Voltage-gated Ion Channels: Phenylsuccinimide derivatives have demonstrated marked anticonvulsant activity, which is often mediated through the modulation of voltage-gated sodium or calcium channels[4].

Inflammatory and Metabolic Disorders

The central role of succinate in metabolism and inflammation points to another promising therapeutic avenue.

Hypothesized Targets:

  • Succinate Receptor 1 (SUCNR1): A G-protein coupled receptor that is activated by succinate. It is involved in a variety of physiological processes, including blood pressure regulation, inflammation, and glucose homeostasis[3]. The succinanilic acid core of our compound of interest may allow it to act as an agonist or antagonist at this receptor.

  • Cyclooxygenase (COX) Enzymes: Arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting COX enzymes[10]. The structural similarity of our compound to this class warrants investigation of its anti-inflammatory potential via this pathway.

Experimental Workflows for Target Validation

A systematic, multi-tiered approach is essential for validating the hypothesized targets.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the compound's general biological effects.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of cell lines relevant to the hypothesized therapeutic areas (e.g., A549 lung cancer, SH-SY5Y neuroblastoma, and RAW 264.7 macrophages).

  • Compound Treatment: Plate cells at an appropriate density and treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate for a standard duration (e.g., 24, 48, and 72 hours).

  • Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, to determine the compound's effect on cell viability.

  • Data Analysis: Calculate IC50 values for each cell line to quantify the compound's potency.

Data Presentation: Hypothetical Phenotypic Screening Results

Cell LineTherapeutic AreaIC50 (µM)
A549Oncology5.2
SH-SY5YNeurology25.8
RAW 264.7Inflammation12.4
Target-Based Assays

Based on the results of the phenotypic screens, proceed with target-specific assays.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (e.g., AChE)

  • Reagents: Prepare solutions of purified human AChE, the substrate acetylthiocholine, Ellman's reagent (DTNB), and the test compound at various concentrations.

  • Reaction Setup: In a 96-well plate, combine the enzyme, buffer, and either the test compound or a vehicle control.

  • Initiation: Start the reaction by adding the substrate.

  • Detection: Monitor the change in absorbance at 412 nm over time, which corresponds to the rate of substrate hydrolysis.

  • Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.

Experimental Workflow for Target Validation

Start Start Phenotypic_Screening Phenotypic_Screening Start->Phenotypic_Screening Broad biological effect Target_Based_Assays Target_Based_Assays Phenotypic_Screening->Target_Based_Assays Identify active areas Biophysical_Binding_Assays Biophysical_Binding_Assays Target_Based_Assays->Biophysical_Binding_Assays Confirm direct interaction Cellular_Target_Engagement Cellular_Target_Engagement Biophysical_Binding_Assays->Cellular_Target_Engagement Validate in cellular context In_Vivo_Studies In_Vivo_Studies Cellular_Target_Engagement->In_Vivo_Studies Assess efficacy and safety End End In_Vivo_Studies->End

Sources

In Silico Analysis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid, a novel small molecule with therapeutic potential. In the absence of established biological data for this specific compound, we present a hypothetically driven yet scientifically rigorous approach, positing Cyclooxygenase-2 (COX-2) as a plausible biological target based on the known anti-inflammatory activities of structurally related amide derivatives. This document details the step-by-step protocols for key computational methodologies, including molecular docking and molecular dynamics simulations, to predict the binding affinity and interaction dynamics of the molecule with its putative target. Furthermore, we outline the use of freely accessible web-based tools for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The overarching goal is to furnish researchers, scientists, and drug development professionals with a practical and self-validating workflow for the early-stage computational assessment of novel chemical entities.

Introduction: The Rationale for In Silico Modeling in Early-Stage Drug Discovery

The journey of a novel chemical entity from the laboratory bench to clinical application is fraught with challenges, high costs, and a significant attrition rate. A substantial proportion of drug candidates fail in late-stage development due to unforeseen issues with efficacy, pharmacokinetics, or toxicity.[1] In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to prioritize promising candidates and identify potential liabilities at the earliest stages of research. By simulating the interactions between a small molecule and its biological target at a molecular level, we can gain invaluable insights into its potential efficacy and mechanism of action. Furthermore, computational predictions of ADMET properties can guide the optimization of a molecule's drug-like characteristics, thereby increasing its chances of success in subsequent preclinical and clinical studies.

This guide focuses on this compound, a compound with the molecular formula C12H13NO4.[2] While specific biological activities for this molecule are not yet extensively documented, the presence of an amide linkage and its structural similarity to known anti-inflammatory and anticancer agents suggest its potential as a therapeutic agent.[3][4][5] Based on this premise, we have selected Cyclooxygenase-2 (COX-2) as a hypothetical but scientifically sound biological target for our in silico investigation. COX-2 is a well-validated target for anti-inflammatory drugs, and a plethora of structural and functional data is available to support a robust computational analysis.[6][7][8]

Foundational Knowledge: Understanding the Target Molecule and its Putative Target

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to any in silico modeling study. These properties govern its behavior in biological systems and influence its pharmacokinetic profile.

PropertyValueSource
Molecular FormulaC12H13NO4PubChem[2]
Molecular Weight235.24 g/mol PubChem[2]
XLogP30.5PubChem[2]
Hydrogen Bond Donors2PubChem[2]
Hydrogen Bond Acceptors4PubChem[2]
Rotatable Bonds5PubChem[2]
Cyclooxygenase-2 (COX-2): A Key Mediator of Inflammation

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[8][9] Selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[7][8]

In Silico Modeling Workflow: A Step-by-Step Guide

The following sections provide a detailed, step-by-step methodology for the in silico modeling of this compound with its putative target, COX-2.

G cluster_0 Preparation cluster_1 Modeling cluster_2 Analysis & Prediction Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET_Pred ADMET Prediction Ligand_Prep->ADMET_Pred Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Analysis Binding Affinity Analysis MD_Sim->Binding_Analysis

Caption: A high-level overview of the in silico modeling workflow.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11][12] It is a valuable tool for virtual screening and for generating hypotheses about the molecular interactions that govern ligand binding.

Experimental Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5KIR, which is the structure of human COX-2 in complex with the selective inhibitor Vioxx.[13][14]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign partial charges to the protein atoms using a molecular modeling software package such as AutoDockTools.[12]

  • Ligand Preparation:

    • Generate the 3D structure of this compound. This can be done using the SMILES string of the molecule obtained from PubChem (CID: 722024) and a tool like Open Babel.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to the ligand to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Define the binding site on the COX-2 protein. This is typically done by creating a grid box that encompasses the active site where the native ligand binds.

    • Perform the docking simulation using a program like AutoDock Vina.[10] This will generate a series of possible binding poses for the ligand, each with a corresponding binding affinity score.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding binding affinities. The pose with the lowest binding energy is generally considered to be the most favorable.

    • Visualize the protein-ligand interactions for the best binding pose to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding.

Molecular Dynamics Simulation: Assessing the Stability of the Protein-Ligand Complex

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulation allows us to study the dynamic behavior of the complex over time.[15][16][17][18] This provides a more realistic representation of the biological system and can be used to assess the stability of the predicted binding pose.

Experimental Protocol:

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure for the MD simulation.

    • Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • MD Simulation:

    • Perform the MD simulation using a software package like GROMACS.[15][16][17][19] The simulation is typically run in several stages:

      • Energy Minimization: To relax the system and remove any steric clashes.

      • NVT Equilibration: To equilibrate the system at a constant number of particles, volume, and temperature.

      • NPT Equilibration: To equilibrate the system at a constant number of particles, pressure, and temperature.

      • Production Run: To generate the trajectory of the system over a longer timescale (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key parameters to analyze include:

      • Root Mean Square Deviation (RMSD): To measure the conformational stability of the protein and the ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand.

G Start Docked Complex Solvation Solvation & Ionization Start->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration Minimization->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

Caption: The workflow for a typical molecular dynamics simulation.

ADMET Prediction: Evaluating the Drug-Likeness of the Molecule

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[1][20][21] Several free online tools are available that can provide valuable insights into the potential drug-likeness and safety profile of a compound.

Experimental Protocol:

  • Select ADMET Prediction Tools:

    • Utilize a combination of freely available web servers for ADMET prediction. Some popular and reliable options include:

      • SwissADME: For the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

      • pkCSM: For the prediction of a wide range of pharmacokinetic and toxicity properties.[22]

      • ADMET-AI: A web interface for predicting ADMET properties using machine learning models.[20]

  • Perform Predictions:

    • Input the SMILES string of this compound into the selected web servers.

    • Run the predictions to obtain a comprehensive profile of the molecule's ADMET properties.

  • Analyze and Interpret the Results:

    • Summarize the predicted ADMET properties in a table for easy comparison.

    • Evaluate the molecule's compliance with established drug-likeness rules, such as Lipinski's Rule of Five.

    • Assess the potential for any toxicity liabilities based on the predictions.

ADMET PropertyPredicted ValueTool
Absorption
- GI AbsorptionHighSwissADME
- BBB PermeantNoSwissADME
Distribution
- VDss (log L/kg)-0.152pkCSM
Metabolism
- CYP2D6 inhibitorNoSwissADME
- CYP3A4 inhibitorNoSwissADME
Excretion
- Total Clearance (log ml/min/kg)0.453pkCSM
Toxicity
- AMES ToxicityNopkCSM
- hERG I inhibitorNopkCSM

Disclaimer: The ADMET data presented in the table above is for illustrative purposes and represents the type of output one can expect from these predictive tools. Actual predictions should be performed and critically evaluated by the user.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial assessment of this compound as a potential therapeutic agent. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction tools, researchers can gain significant insights into the molecule's potential efficacy, mechanism of action, and drug-like properties. The hypothetical targeting of COX-2 serves as a practical example of how these computational techniques can be applied in the absence of extensive experimental data.

The findings from these in silico studies should be viewed as a starting point for further investigation. The predictions and hypotheses generated through this computational workflow must be validated through in vitro and in vivo experiments. Nevertheless, the integration of in silico modeling into the early stages of drug discovery has the potential to significantly de-risk drug development projects, reduce costs, and accelerate the delivery of novel therapeutics to patients.

References

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.). Retrieved January 15, 2026, from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Retrieved January 15, 2026, from [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). Molecules, 29(18), 4296. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023, August 6). [Video]. YouTube. [Link]

  • ADMET-AI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). In openfe-gromacs documentation. Read the Docs. Retrieved January 15, 2026, from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved January 15, 2026, from [Link]

  • Wang, J. L., et al. (2010). Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Molecules, 28(2), 776. [Link]

  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 776. [Link]

  • 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • In Silico Molecular Docking Study on Selective Cyclooxygenase-2 Inhibitor Drugs For SARS-Cov-2 Active Main Protease. (2022). Juniper Publishers.
  • In silico study of selected lignins as COX-2 inhibitors. (2022). Biointerface Research in Applied Chemistry, 13(2), 143.
  • Directory of computer-aided Drug Design tools. (n.d.). Click2Drug. Retrieved January 15, 2026, from [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 72(Pt 10), 772–776. [Link]

  • Molecular docking analysis of COX-2 with compounds from Piper longum. (2015). Bioinformation, 11(8), 388–392. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11, 1245598. [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

  • Molecular docking analysis of COX-2 for potential inhibitors. (2019). Bioinformation, 15(1), 1–5. [Link]

  • Characterization of molecular docking with COX-2 (PDB ID: 3LN1). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68–o69. [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). Molbank, 2017(2), M938. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). Pharmaceuticals, 16(5), 733. [Link]

Sources

An In-depth Technical Guide to 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid, a molecule of interest in synthetic chemistry and potential drug discovery. While detailed peer-reviewed literature specifically focusing on this compound is limited, this document synthesizes available data and provides expert insights into its synthesis, properties, and potential applications based on established chemical principles and analysis of structurally related compounds.

Introduction and Chemical Identity

This compound (CAS No. 62134-52-5) is a dicarboxylic acid monoamide derivative.[1] Its structure features a central butanoic acid backbone, an amide linkage, and a phenyl ring substituted with an acetyl group at the meta position. This combination of a carboxylic acid, an amide, and a ketone functional group makes it a versatile chemical building block.

The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the carbonyl oxygens and the carboxylic acid) suggests its potential for engaging in specific intermolecular interactions, a key feature in medicinal chemistry and material science.

Synonyms:
  • 4-(3-acetylanilino)-4-oxobutanoic acid[1]

  • 3-[(3-acetylphenyl)carbamoyl]propanoic acid[1]

  • 4-((3-acetylphenyl)amino)-4-oxobutanoic acid[2]

Physicochemical Properties

The fundamental properties of this compound have been computed and are available through public chemical databases. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C12H13NO4PubChem[1]
Molecular Weight 235.24 g/mol PubChem[1]
CAS Number 62134-52-5PubChem[1]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 235.08445790 DaPubChem[1]
Topological Polar Surface Area 83.5 ŲPubChem[1]

Table 1: Computed Physicochemical Properties of this compound.

Proposed Synthesis Workflow

The proposed reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring, forming an amide bond and a terminal carboxylic acid.

Synthesis_Workflow Reactant1 3-Aminoacetophenone Reaction Acylation Reaction Reactant1->Reaction Nucleophilic Attack Reactant2 Succinic Anhydride Reactant2->Reaction Ring Opening Solvent Aprotic Solvent (e.g., THF, Dioxane) Solvent->Reaction Reaction Medium Product 4-[(3-Acetylphenyl)amino]- 4-oxobutanoic acid Reaction->Product Proton Transfer & Workup

Caption: Proposed synthesis workflow for this compound.

Detailed Step-by-Step Experimental Protocol (Proposed):
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-aminoacetophenone in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or 1,4-dioxane).

  • Initiation of Reaction: To the stirred solution, add 1.05 equivalents of succinic anhydride. The slight excess of the anhydride ensures the complete consumption of the starting amine.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-aminoacetophenone spot.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization: The final product should be dried under vacuum and characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Applications and Biological Relevance

The specific biological activities of this compound have not been reported. However, by examining structurally similar compounds, we can infer potential areas of interest for future research.

Amide derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. For instance, the related compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been synthesized and investigated for its potential pharmacological importance.

Furthermore, compounds containing the 4-aminobutanoic acid scaffold are of significant interest in neuroscience. While the title compound is an N-substituted derivative, it shares a structural resemblance to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It is plausible that this compound could be explored as a scaffold for developing new modulators of GABAergic signaling.

Potential_Applications cluster_drug_discovery Drug Discovery Scaffolds cluster_chem_synthesis Chemical Synthesis Core 4-[(3-Acetylphenyl)amino]- 4-oxobutanoic acid AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Analogy to related amides Anticancer Anticancer Agents Core->Anticancer Analogy to related amides Neuroactive Neuroactive Compounds Core->Neuroactive GABA analogue scaffold BuildingBlock Intermediate for Complex Molecules Core->BuildingBlock Polymer Monomer for Polyamides Core->Polymer

Caption: Potential research and application pathways for the title compound.

Conclusion

This compound is a readily accessible chemical entity with a range of functional groups that make it an attractive building block for further chemical elaboration. While its own biological profile remains to be elucidated, the known activities of structurally related molecules suggest that it could serve as a valuable scaffold in the development of new therapeutic agents. The proposed synthetic protocol offers a straightforward and efficient method for its preparation, enabling further investigation into its chemical and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid, a valuable bifunctional molecule for research and development in medicinal chemistry and materials science. The protocol details a robust and efficient method based on the nucleophilic acyl substitution reaction between 3-aminoacetophenone and succinic anhydride. We elaborate on the reaction mechanism, provide a detailed step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic pathway.

Introduction and Scientific Background

This compound is a substituted amide derivative featuring three key functional groups: a ketone (acetyl group), an amide linkage, and a terminal carboxylic acid. This unique combination makes it an attractive building block, or scaffold, for the synthesis of more complex molecules. The terminal carboxylic acid allows for further derivatization, such as esterification or amide coupling, while the acetyl group and the aromatic ring provide sites for other chemical modifications.

The synthesis strategy presented herein is a classic example of amide formation via the ring-opening of a cyclic anhydride by an amine.[1][2] This method is widely employed in organic synthesis due to its high efficiency, mild reaction conditions, and atom economy, as no atoms from the reactants are lost in the main product.[3] The reaction involves the nucleophilic attack of the primary amine (3-aminoacetophenone) on one of the electrophilic carbonyl carbons of succinic anhydride, leading to the cleavage of a C-O bond in the anhydride ring and the formation of a stable amide bond.[4]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking a carbonyl carbon of succinic anhydride. This forms a tetrahedral intermediate which then collapses, leading to the opening of the anhydride ring. The resulting product contains both an amide and a carboxylic acid functional group.

The choice of a symmetrical anhydride like succinic anhydride simplifies the reaction, as an attack on either carbonyl carbon leads to the same product, avoiding regioselectivity issues.[1] The reaction is typically conducted in an aprotic solvent to facilitate the interaction of the reactants.

G R1 3-Aminoacetophenone plus1 + R1->plus1 R2 Succinic Anhydride R2->plus1 Int Int plus1->Int Nucleophilic Attack P This compound Int->P Ring Opening G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification dissolve 1. Dissolve 3-Aminoacetophenone in 75 mL Acetone add 2. Add Succinic Anhydride to the solution dissolve->add stir 3. Stir at Room Temperature for 2 hours add->stir filter 4. Filter the Precipitate stir->filter wash 5. Wash Solid with Cold Acetone filter->wash dry 6. Dry Product Under Vacuum wash->dry recrystallize 7. Recrystallize from Methanol/Toluene dry->recrystallize

Figure 2: Step-by-step experimental workflow.

Data and Expected Results

Quantitative Summary
ParameterValue
Mass of 3-Aminoacetophenone5.00 g (36.99 mmol)
Mass of Succinic Anhydride3.70 g (36.97 mmol)
Solvent (Acetone)75 mL
Reaction Time2 hours
Reaction TemperatureRoom Temperature (~20-25 °C)
Theoretical Yield8.70 g
Expected Yield85-95%
Physicochemical Properties
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₂H₁₃NO₄ [5]* Molar Mass: 235.24 g/mol [5]* Melting Point: Literature melting points for related structures are typically in the range of 160-190 °C. The exact melting point should be determined experimentally.

Spectroscopic Characterization
  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~12.1 (s, 1H, COOH), ~10.3 (s, 1H, NH), ~8.1-7.4 (m, 4H, Ar-H), ~3.8 (s, 3H, COCH₃), ~2.6 (t, 2H, CH₂), ~2.5 (t, 2H, CH₂). Note: These are predicted values based on similar structures. [6]* FT-IR (KBr, cm⁻¹): Expected characteristic peaks: ~3300 (N-H stretch), ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1685 (C=O stretch of ketone), ~1650 (Amide I band, C=O stretch), ~1550 (Amide II band, N-H bend). [7]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling chemicals.

  • Chemical Handling:

    • 3-Aminoacetophenone: Harmful if swallowed or in contact with skin. Handle in a well-ventilated area or fume hood.

    • Succinic Anhydride: Causes serious eye irritation. Avoid breathing dust.

    • Acetone/Methanol/Toluene: Highly flammable liquids and vapors. Keep away from heat and open flames. Use in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time to 4 hours. Ensure starting materials are pure and dry.
Product loss during workup.Ensure the wash solvent is cold to minimize dissolution of the product.
Product is Oily/Gummy Impurities present.Ensure complete removal of the solvent. Perform recrystallization carefully, perhaps trying a different solvent system.
No Precipitate Forms Product is soluble in the solvent.Try reducing the volume of the solvent by half under reduced pressure to induce precipitation. Alternatively, add a non-polar co-solvent like hexane.

References

  • Vertex AI Search. (2021). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Retrieved from Google. [8]2. ReactionWeb.io. Amine + Anhydride. Retrieved from ReactionWeb.io. [1]3. Fisher Scientific. Amide Synthesis. Retrieved from Fisher Scientific. 4. Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from masterorganicchemistry.com. [3]5. Chemistry LibreTexts. (2023). Making Amides from Acid Anhydrides. Retrieved from Chemistry LibreTexts. [2]6. PubChem. This compound. Retrieved from PubChem. 7. Nayak, P. S., et al. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Molecular Crystals and Liquid Crystals, 592(1), 249-258. Retrieved from University of Mysore Eprints. [9]8. ChemicalBook. This compound. Retrieved from ChemicalBook.

  • Narayana, B., et al. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. National Institutes of Health. Retrieved from NIH. [10]10. Mary, S. Y., et al. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of its reactive properties. SciSpace. [7]11. Mary, S. Y., et al. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. Journal of the Serbian Chemical Society. 12. MDPI. (Year not specified). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from MDPI. [6]13. ResearchGate. (2017). Ring opening reaction of succinic anhydride with the amino group of acrylamides. Retrieved from ResearchGate.

Sources

Application Note: High-Purity Isolation of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid (CAS 62134-52-5) is a bifunctional molecule incorporating an aromatic ketone, an amide linkage, and a terminal carboxylic acid.[1][2][3] Its structural motifs make it a valuable building block in medicinal chemistry and materials science. The presence of multiple functional groups, however, presents a distinct challenge for purification. The ultimate purity of this compound is critical, as residual starting materials or synthetic by-products can interfere with downstream applications, leading to irreproducible results in biological assays or altered properties in polymer synthesis.

This guide provides a comprehensive overview and detailed protocols for the purification of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to select and adapt the optimal purification strategy based on their specific needs, from crude starting material quality to desired final purity and scale. We will explore three primary purification methodologies: Recrystallization, Acid-Base Extraction, and Flash Column Chromatography.

Compound Profile and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis.

Physicochemical Properties

The structure of this compound contains both hydrogen bond donors (amide N-H, carboxylic O-H) and acceptors (three C=O groups), as well as a moderately non-polar aromatic ring. This amphiphilic nature dictates its solubility and chromatographic behavior. The calculated XLogP3 of 0.5 suggests a high degree of polarity.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₄PubChem[1]
Molecular Weight 235.24 g/mol PubChem[1]
CAS Number 62134-52-5PubChem[1]
Calculated XLogP3 0.5PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Probable Synthetic Impurities

The most common laboratory synthesis involves the reaction of 3-aminoacetophenone with succinic anhydride .

  • Impurity 1: 3-aminoacetophenone (Starting Material): A basic, moderately polar aromatic amine.

  • Impurity 2: Succinic Acid (By-product/Starting Material): The hydrolysis product of succinic anhydride. A highly polar, non-aromatic di-carboxylic acid.

  • Impurity 3: Unreacted Succinic Anhydride (Starting Material): Reactive and readily hydrolyzed.

The choice of purification method must effectively separate the desired product from these specific impurities.

Method Selection: A Comparative Overview

The optimal purification method depends on the initial purity of the crude product, the required final purity, and the scale of the experiment.

Method_Selection start Crude Product purity_check Initial Purity Assessment (e.g., TLC, crude NMR) start->purity_check decision Purity Level? purity_check->decision high_purity High (>90%) Minor Impurities decision->high_purity High low_purity Low (<90%) Complex Mixture decision->low_purity Low recrystallization Protocol 1: Recrystallization high_purity->recrystallization Crystalline Solid extraction Protocol 2: Acid-Base Extraction high_purity->extraction Primary Method low_purity->extraction chromatography Protocol 3: Flash Chromatography low_purity->chromatography Highest Resolution final_product Pure Product (>98%) recrystallization->final_product extraction->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

MethodPrincipleProsCons
Recrystallization Differential solubility in a solvent at different temperatures.Simple, scalable, good for removing minor impurities.Can "oil out", may have lower yield, requires a crystalline solid.
Acid-Base Extraction Exploits the acidic pKa of the carboxylic acid for phase separation.Excellent for removing neutral/basic impurities, fast, high capacity.Ineffective for removing acidic impurities (e.g., succinic acid).
Column Chromatography Differential partitioning between a stationary and mobile phase.Highest resolution, can separate very similar compounds.Slower, requires more solvent, lower capacity, potential for amide degradation on silica.[4]

Protocol 1: Purification by Recrystallization

Recrystallization is often the method of choice for obtaining highly crystalline material if the crude product is already of reasonable purity (>90%). The key is finding a solvent (or solvent system) that dissolves the compound when hot but in which it is poorly soluble when cold.

Causality Behind Experimental Choices

The molecule's amide and carboxylic acid groups suggest solubility in polar protic solvents.[4][5] A solvent pair, such as ethanol/water or acetone/hexane, can be effective. The "good" solvent (e.g., ethanol) dissolves the compound, and the "poor" or "anti-solvent" (e.g., water) is added to the hot solution to induce precipitation upon cooling.[6]

Experimental Protocol: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir and maintain the temperature near the boiling point.

  • Anti-Solvent Addition: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (the saturation point).

  • Clarification: Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial to form well-defined crystals rather than an amorphous powder or oil.[6]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to remove residual solvents.

Troubleshooting
  • Oiling Out: If an oil forms instead of crystals, the solution is likely supersaturated above the compound's melting point. Reheat the mixture to redissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly.[6]

  • No Crystals Form: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and re-cool. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.

Protocol 2: Purification by Acid-Base Extraction

This is a powerful and rapid technique that leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

Mechanism and Rationale

The carboxylic acid (pKa ~4-5) is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt. The basic starting material, 3-aminoacetophenone, will remain in the organic phase. After separation, the aqueous phase is re-acidified, protonating the carboxylate and causing the pure product to precipitate out of the aqueous solution.[7][8]

Extraction_Workflow cluster_0 Separatory Funnel start Dissolve Crude Product in Ethyl Acetate (EtOAc) add_base Add aq. NaHCO₃ Solution Shake and Vent start->add_base separate Separate Layers add_base->separate organic_phase Organic Phase (Contains 3-aminoacetophenone and other neutral impurities) separate->organic_phase Discard aqueous_phase Aqueous Phase (Contains Sodium 4-[(3-acetylphenyl)amino]-4-oxobutanoate) separate->aqueous_phase wash Wash Aqueous Phase with fresh EtOAc aqueous_phase->wash acidify Acidify Aqueous Phase with 2M HCl to pH ~2 wash->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter, Wash with Water, and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product Chromatography_Workflow start Determine Eluent via TLC Analysis pack Pack Silica Gel Column start->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Continue Elution pool Pool Pure Fractions monitor->pool evaporate Evaporate Solvent pool->evaporate product Pure Product evaporate->product

Sources

Application Note: Comprehensive Characterization of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid (PubChem CID: 722024) is a small organic molecule featuring a succinic acid backbone N-substituted with a 3-acetylphenyl group.[1] Its structure, incorporating an amide linkage, a carboxylic acid, a ketone, and an aromatic ring, suggests potential applications in medicinal chemistry and materials science. As with any novel compound intended for drug development or other regulated applications, comprehensive physicochemical characterization is a critical step to establish its identity, purity, and stability. This application note provides a suite of detailed protocols for the analytical characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles for N-acyl amino acids, carboxylic acids, and aromatic ketones.[2][3][4][5][6]

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₄PubChem[1]
Molecular Weight 235.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]

Analytical Characterization Workflow

A multi-technique approach is necessary for unambiguous structure elucidation and purity assessment. The following diagram outlines a logical workflow for the characterization of this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_solid_state Solid-State Properties Synthesis Synthesis of 4-[(3-Acetylphenyl)amino]- 4-oxobutanoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC-UV (Purity & Quantification) Purification->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Confirmation) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR TGA TGA (Thermal Stability) FTIR->TGA DSC DSC (Melting Point, Polymorphism) TGA->DSC

Caption: Recommended workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for assessing the purity of pharmaceutical compounds.[7] A reverse-phase method is suitable for this moderately polar molecule.

Protocol: Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the purity of this compound and to quantify any impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 254 nm (based on the aromatic and carbonyl chromophores). A photodiode array (PDA) detector can be used to assess peak purity.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks and calculate the area percentage of the main peak to determine purity.

Causality and Insights:

  • The acidic mobile phase (0.1% phosphoric acid) is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the C18 column.

  • A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.

Structural Elucidation by Spectroscopic Methods

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • A mass spectrometer equipped with an ESI source (e.g., a single quadrupole, triple quadrupole, or time-of-flight analyzer).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Both positive and negative ion modes should be evaluated.

      • Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 236.09.

      • Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 234.08.

    • Capillary Voltage: ~3-4 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimize as per instrument recommendations.

Expected Fragmentation: In tandem MS (MS/MS) experiments, fragmentation of the parent ion can provide further structural confirmation. Key expected fragmentations include the loss of water from the carboxylic acid, cleavage of the amide bond, and cleavage of the succinic acid backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and confirm the connectivity of atoms. NMR is a powerful tool for the conformational analysis of succinic acid derivatives.[8]

Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (proton-decoupled).

    • Consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of protons and carbons.

Expected Chemical Shifts (δ) in ¹H NMR (in DMSO-d₆):

  • ~12.0 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).[9]

  • ~10.0-10.5 ppm: A singlet corresponding to the amide proton (-NH-).

  • ~7.5-8.2 ppm: Multiplets corresponding to the four aromatic protons on the 3-acetylphenyl ring.

  • ~2.6 ppm: A singlet for the acetyl methyl protons (-COCH₃).

  • ~2.5-2.7 ppm: Two triplets (or a more complex multiplet) for the two methylene groups (-CH₂-CH₂-) of the succinic acid moiety.[9]

Expected Chemical Shifts (δ) in ¹³C NMR (in DMSO-d₆):

  • ~198 ppm: Carbonyl carbon of the acetyl group.

  • ~174 ppm: Carbonyl carbon of the carboxylic acid.[10]

  • ~171 ppm: Carbonyl carbon of the amide.[10]

  • ~120-140 ppm: Aromatic carbons.

  • ~29-32 ppm: Methylene carbons of the succinic acid moiety.[10]

  • ~27 ppm: Methyl carbon of the acetyl group.

NMR_Assignments cluster_H1 ¹H NMR cluster_C13 ¹³C NMR H1_structure Structure with ¹H assignments H1_spectrum Predicted ¹H Spectrum C13_structure Structure with ¹³C assignments C13_spectrum Predicted ¹³C Spectrum

Caption: Conceptual diagram illustrating the correlation of NMR spectral data to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrumentation:

  • FTIR spectrometer with an ATR accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected Characteristic Absorption Bands (cm⁻¹):

  • 3300-3400: N-H stretching of the secondary amide.[11]

  • 2500-3300: A very broad O-H stretching band for the carboxylic acid, often overlapping with C-H stretches.[11]

  • ~1700-1725: C=O stretching of the carboxylic acid.[12]

  • ~1680-1700: C=O stretching of the aryl ketone.

  • ~1640-1660: C=O stretching of the amide (Amide I band).[13][14]

  • ~1580-1600 & ~1450-1500: C=C stretching within the aromatic ring.

  • ~1510-1550: N-H bending of the amide (Amide II band).

Causality and Insights: The presence of these distinct carbonyl stretching frequencies allows for the clear identification of the ketone, carboxylic acid, and amide functional groups. The broadness of the O-H stretch is due to extensive hydrogen bonding in the solid state.[11]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability, melting behavior, and potential polymorphism of pharmaceutical compounds.[15][16][17][18][19]

Protocol: TGA and DSC

Instrumentation:

  • TGA instrument.

  • DSC instrument.

  • A simultaneous TGA-DSC instrument can also be used to obtain both sets of data from a single sample run.[15]

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • TGA Method:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30°C to 400°C) at a heating rate of 10°C/min.[15]

    • Analysis: Monitor for weight loss as a function of temperature. Significant weight loss indicates decomposition.

  • DSC Method:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat from ambient temperature to a point above the melt (e.g., 30°C to 250°C) at a heating rate of 10°C/min.

      • Cool the sample back to ambient temperature.

      • Reheat the sample to observe any changes in thermal behavior that may indicate polymorphism or amorphous content.

    • Analysis: Observe for endothermic events (e.g., melting) or exothermic events (e.g., crystallization, decomposition). The peak of the endotherm is taken as the melting point.

Data Interpretation:

  • TGA: The onset temperature of weight loss provides an indication of the thermal stability of the compound.

  • DSC: A sharp endotherm in the first heating cycle corresponds to the melting of the crystalline solid. The absence of this peak or the presence of a glass transition in the second heating cycle could suggest the formation of an amorphous phase upon cooling. Multiple melting peaks may indicate the presence of polymorphs or impurities.

Conclusion

The analytical protocols detailed in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently establish the identity, purity, structure, and thermal properties of this compound. This rigorous characterization is an indispensable step in its journey through research and development.

References

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). PerkinElmer.
  • Characterization of pharmaceuticals using thermal analysis. (2025).
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH-Gerätebau GmbH.
  • N-Acylamides. (n.d.). Wikipedia. [Link]

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. (2023). TSI Journals.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Hitachi High-Tech Analytical Science.
  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. (2022). MDPI. [Link]

  • Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). MDPI. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. [Link]

  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (2019). PMC - NIH. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). Semantic Scholar. [Link]

  • Fascination with the conformational analysis of succinic acid, as evaluated by NMR spectroscopy, and why. (2006). PubMed. [Link]

  • N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. (2012). PMC - PubMed Central. [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS Publications. [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. (2013). PMC - NIH. [Link]

  • PASADENA Hyperpolarization of Succinic Acid for MRI and NMR Spectroscopy. (2008). PMC - NIH. [Link]

  • Theoretical ¹H NMR spectra of succinic acid in the dry and wetted... (2022). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. (2018). Journal of the Serbian Chemical Society. [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with - SciSpace. (2018). SciSpace. [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2019). MDPI. [Link]

  • Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. (2014). Indian Academy of Sciences. [Link]

  • 4-Aminobutanoic acid, 3TMS derivative. (n.d.). NIST WebBook. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. (2018). Journal of the Serbian Chemical Society. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC - NIH. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction

For researchers, scientists, and drug development professionals, the exploration of novel small molecules is a cornerstone of therapeutic innovation. This guide provides a detailed framework for the initial cell-based characterization of the compound 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid . While specific biological activities for this compound are not extensively documented in publicly available literature, its chemical structure suggests potential for biological relevance. Structurally related compounds have been investigated for various pharmacological properties, including anticancer activities.[1][2][3][4] Therefore, a systematic evaluation of its effects on cellular processes is a critical first step in elucidating its potential as a research tool or therapeutic lead.

This document offers a series of adaptable protocols and the scientific rationale behind them, designed to empower researchers to independently assess the cellular impact of this compound. The protocols are presented as a self-validating system, emphasizing the inclusion of appropriate controls to ensure data integrity and reproducibility.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C12H13NO4[5]
Molecular Weight 235.24 g/mol [5]
CAS Number 62134-52-5[5]
Synonyms 4-(3-acetylanilino)-4-oxobutanoic acid, 3-[(3-acetylphenyl)carbamoyl]propanoic acid[5]

Part 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity

The initial and most fundamental assessment for any novel compound is its effect on cell viability and proliferation.[6][7] These assays determine the concentration range at which the compound exhibits biological activity, from subtle effects on proliferation to overt cytotoxicity. This information is crucial for designing all subsequent, more mechanistic experiments. The most common methods rely on the metabolic activity of cells, as viable cells possess active metabolisms.[8]

Recommended Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay for assessing cell metabolic activity.[7][9] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_seeding 1. Seed cells in a 96-well plate compound_prep 2. Prepare serial dilutions of This compound treatment 3. Treat cells with compound (e.g., 24, 48, 72 hours) compound_prep->treatment mtt_addition 4. Add MTT reagent treatment->mtt_addition incubation 5. Incubate (1-4 hours) mtt_addition->incubation solubilization 6. Solubilize formazan crystals incubation->solubilization read_absorbance 7. Measure absorbance (~570 nm) solubilization->read_absorbance data_analysis 8. Calculate % viability and determine IC50 read_absorbance->data_analysis

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell line (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Rationale: The optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment and do not become over-confluent in the control wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[6] The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (<0.5%) to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.

      • Untreated Control: Cells in medium alone.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine).

      • Medium Blank: Wells with medium but no cells to measure background absorbance.

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C.[10] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8][9]

  • Data Analysis:

    • Subtract the average absorbance of the medium blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Alternative Viability Assays:

  • XTT Assay: Similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.[8]

  • Resazurin (alamarBlue) Assay: A fluorescent-based assay where metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[10]

Part 2: Mechanistic Insights - Investigating the Induction of Apoptosis

Should this compound demonstrate significant cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11] Key markers of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of caspases.[12]

Recommended Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[13]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[12]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

This dual-staining method allows for the differentiation of:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow start 1. Seed and treat cells with This compound (e.g., at IC50 and 2x IC50 concentrations) harvest 2. Harvest cells (including supernatant for detached apoptotic cells) start->harvest wash 3. Wash cells with cold PBS harvest->wash resuspend 4. Resuspend cells in 1X Annexin V Binding Buffer wash->resuspend stain 5. Add FITC-Annexin V and PI resuspend->stain incubate 6. Incubate in the dark (15 minutes at room temperature) stain->incubate analyze 7. Analyze by flow cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with this compound (and controls)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations determined from the viability assay (e.g., IC50 and 2x IC50) for an appropriate duration (e.g., 24 hours).

    • Include vehicle-treated and positive control (e.g., staurosporine-treated) wells.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the flow cytometer.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

The data will be presented as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other, allowing for the quantification of the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Part 3: Potential Signaling Pathway Investigation

While the specific molecular target of this compound is unknown, compounds with similar scaffolds have been shown to modulate various signaling pathways, including those involving kinases and other enzymes critical for cell survival and proliferation.[2][15] Should the compound prove to be a potent inducer of apoptosis, further investigation into the intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways would be warranted.[11]

Hypothesized Signaling Pathway

The following diagram illustrates a generalized apoptosis pathway that could be affected by a novel small molecule inhibitor.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound 4-[(3-Acetylphenyl)amino] -4-oxobutanoic acid death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor Sensitizes? mitochondria Mitochondria compound->mitochondria Induces stress? caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Application Notes & Protocols for 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid as a potential enzyme inhibitor. While the specific targets for this molecule are still under investigation, its structural motifs are common in compounds targeting protein kinases. Therefore, this guide uses a representative protein kinase assay as a model system to detail the necessary protocols for inhibitor characterization. The methodologies described herein are broadly applicable to other enzyme classes with appropriate modifications. We present detailed, step-by-step protocols for determining the half-maximal inhibitory concentration (IC₅₀) and for elucidating the mechanism of inhibition (MOI). This guide emphasizes the principles of robust assay design, data analysis, and interpretation to ensure the generation of reliable and reproducible results.

Compound Profile

The foundational step in characterizing any potential drug candidate is understanding its fundamental physicochemical properties. These properties are critical for proper handling, stock solution preparation, and interpretation of biological data.

1.1. Chemical Structure
  • IUPAC Name: 4-(3-acetylanilino)-4-oxobutanoic acid[1]

  • Molecular Formula: C₁₂H₁₃NO₄[1]

  • CAS Number: 62134-52-5[1]

Chemical structure of this compoundFigure 1: 2D Structure of this compound.
1.2. Physicochemical Properties

A summary of key computed properties is provided in the table below. Solubility is a critical parameter that must be empirically determined for the specific buffer systems used in your experiments.

PropertyValueSource
Molecular Weight 235.24 g/mol PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Topological Polar Surface Area 83.5 ŲPubChem[1]
LogP (Computed) 0.5PubChem[1]

Principles of Enzyme Inhibition Analysis

An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity[2]. Understanding the nature of this inhibition is a cornerstone of drug discovery. Reversible inhibitors, which bind non-covalently, can be classified based on their interaction with the enzyme (E) and the enzyme-substrate complex (ES)[2][3].

  • Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme (E), competing directly with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[4][5]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. It can bind to either the free enzyme (E) or the enzyme-substrate complex (ES) with equal affinity. This type of inhibition reduces the Vₘₐₓ but does not affect the Kₘ.[3][4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition reduces both Vₘₐₓ and Kₘ.

  • Mixed Inhibition: The inhibitor binds to an allosteric site but has a different affinity for the free enzyme (E) versus the enzyme-substrate complex (ES). It affects both Vₘₐₓ and Kₘ.

The initial goal of inhibitor characterization is to determine the IC₅₀ , which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions[6]. Subsequently, Mechanism of Action (MOA) studies are performed to determine the type of inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I_comp Inhibitor (I) I_comp->EI E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate (S) ES2->E2 - S P2 Product (P) ES2->P2 k_cat ESI2 ESI Complex ES2->ESI2 + I I_noncomp Inhibitor (I) I_noncomp->EI2

Caption: Mechanisms of competitive and non-competitive inhibition.

Experimental Protocols

The following protocols provide a framework for testing this compound as a putative kinase inhibitor. A luminescence-based assay that quantifies ATP consumption, such as Promega's ADP-Glo™ Kinase Assay, is used as the model system.

Protocol 1: Preparation of Stock Solutions and Reagents

Accurate preparation of stock solutions is paramount for reproducible results.

  • Inhibitor Stock Solution:

    • Weigh out a precise amount of this compound.

    • Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Rationale: DMSO is a common solvent for organic molecules. A high-concentration stock minimizes the final percentage of DMSO in the assay, which should typically be kept below 1% to avoid solvent-induced enzyme inhibition.[7]

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Enzyme and Substrate:

    • Reconstitute the purified kinase and its specific peptide substrate according to the manufacturer's specifications.

    • Prepare aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Buffer:

    • Prepare the kinase assay buffer as recommended by the enzyme supplier or literature. A typical buffer might contain Tris-HCl, MgCl₂, DTT, and BSA.

Protocol 2: IC₅₀ Determination Assay

This protocol determines the potency of the inhibitor by measuring enzyme activity across a range of inhibitor concentrations.

Materials:
  • This compound (Test Inhibitor)

  • Purified kinase

  • Kinase-specific peptide substrate

  • ATP (at a concentration near the Kₘ for the enzyme)

  • Kinase Assay Buffer

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Reagents (or similar)

  • White, opaque 96-well or 384-well plates (for luminescence)

  • Multichannel pipette

  • Plate reader with luminescence detection capability

Workflow Diagram:

G prep Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) plate Plate Inhibitor Dilutions & Controls (DMSO) prep->plate add_enzyme Add Enzyme Solution (Pre-incubate) plate->add_enzyme start_rxn Initiate Reaction (Add Substrate/ATP Mix) add_enzyme->start_rxn incubate Incubate at RT start_rxn->incubate stop_rxn Stop Reaction & Add Detection Reagent incubate->stop_rxn read Read Luminescence stop_rxn->read analyze Analyze Data (% Inhibition, IC50 Curve) read->analyze G start Raw Luminescence Data avg Average Replicates start->avg sub_blank Subtract Blank (No Enzyme Control) avg->sub_blank normalize Normalize to Controls (% Inhibition) sub_blank->normalize formula Calculate % Inhibition: 100 * (1 - (Signal_inh / Signal_veh)) normalize->formula plot Plot % Inhibition vs. log[Inhibitor] normalize->plot fit Fit Data with Non-linear Regression (Sigmoidal Dose-Response) plot->fit ic50 Determine IC50 Value (Concentration at 50% Inhibition) fit->ic50

Caption: Flowchart for IC₅₀ data analysis.

  • Average Data: Average the triplicate luminescence readings for each condition.

  • Subtract Background: Subtract the average signal from the "no enzyme" blank wells from all other data points.

  • Normalize Data: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition). [8] * The formula is: % Inhibition = 100 * (1 - [Signal_inhibitor - Signal_blank] / [Signal_vehicle - Signal_blank])

  • Curve Fitting: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a four-parameter sigmoidal dose-response curve) using software like GraphPad Prism or R. [8]5. Determine IC₅₀: The IC₅₀ is the concentration of the inhibitor that corresponds to 50% on the y-axis of the fitted curve. [6]

4.2. Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Pipetting errors; Inconsistent cell/reagent mixing; Edge effects in the plate.Use calibrated pipettes; Ensure solutions are homogenous; Avoid using outer wells or fill them with buffer. [9]
IC₅₀ value cannot be reached (<50% inhibition) Inhibitor is not potent enough at tested concentrations; Poor solubility of the inhibitor.Increase the concentration range of the inhibitor; If solubility is an issue, try a different solvent or formulation. [9]
Inconsistent results between experiments Reagent degradation (enzyme, ATP); Variation in incubation times or temperatures.Use fresh aliquots of reagents for each experiment; Standardize all incubation steps precisely.
"U-shaped" dose-response curve Compound precipitation at high concentrations; Off-target effects; Assay interference.Check for compound precipitation visually or by light scatter; Reduce the highest test concentration; Run controls for assay interference (e.g., test compound with detection reagents only).

References

  • Davood, A., et al. (2011). Structural characterization of inhibitors with selectivity against members of a homologous enzyme family. PubMed. [Link]

  • Kandavalli, V., et al. (2011). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Protein & Peptide Letters. [Link]

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]

  • Innoprot. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Innoprot. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. TeachMePhysiology. [Link]

  • Chemistry LibreTexts. (2025). Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E. [Link]

  • Mitchell, H. J., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs. [Link]

  • Chemistry LibreTexts. (2025). Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Sapei, L., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank. [Link]

  • Google Patents. (n.d.). EP2098510A1 - Inhibitors for brassinosteroid signalling.
  • Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). (4R)-4-(3-acetylphenyl)-4-aminobutanoic acid. National Center for Biotechnology Information. [Link]

  • Kameo, K., et al. (1996). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & Pharmaceutical Bulletin. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Yang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. Molecular Pharmaceutics. [Link]

  • MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]

Sources

experimental design for testing 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Introduction

This compound is a novel small molecule with a structure suggestive of potential interactions with key metabolic pathways. Its butanoic acid moiety linked to an acetylphenylamine group presents a compelling scaffold for targeting enzymes involved in cellular energy metabolism. While this specific compound is not extensively characterized in existing literature, its structural features warrant a thorough investigation into its biological activity.

This document, intended for researchers in drug development, outlines a comprehensive experimental strategy for the preclinical evaluation of this compound. We will operate under the central hypothesis that this compound acts as an inhibitor of Succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT) , a critical mitochondrial enzyme for ketone body utilization.[1] Inhibition of SCOT in peripheral tissues has been proposed as a therapeutic strategy for metabolic diseases like type 2 diabetes by limiting ketone body oxidation and thereby improving glucose homeostasis.[2][3]

Our approach is designed to be a self-validating cascade, starting with fundamental physicochemical and in vitro target engagement, progressing to cell-based functional and toxicity assays, and culminating in in vivo pharmacokinetic and efficacy studies.

Compound Information & Physicochemical Properties

A foundational understanding of the test article is paramount before commencing biological assays.

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₁₂H₁₃NO₄[4]

  • Molecular Weight: 235.24 g/mol [4]

  • CAS Number: 62134-52-5[4]

Table 1: Computed Physicochemical Properties

Property Value Source
XLogP3 0.5 PubChem[4]
Hydrogen Bond Donor Count 2 PubChem[4]
Hydrogen Bond Acceptor Count 4 PubChem[4]
Rotatable Bond Count 5 PubChem[4]

| Polar Surface Area | 83.5 Ų | PubChem[4] |

These computational properties suggest moderate polarity and potential for good cell permeability.

Experimental Design: A Phased Approach

The experimental plan is structured to logically progress from initial hypothesis testing to preclinical validation. This workflow ensures that resource-intensive in vivo studies are only undertaken once a clear in vitro mechanism and safety profile are established.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation p1_1 Protocol 1: SCOT Enzyme Inhibition Assay p1_2 Protocol 2: Cell Viability (MTT Assay) p1_1->p1_2 Determine IC50 p1_3 Protocol 3: Mitochondrial Function Assays p1_2->p1_3 Assess Cytotoxicity p2_1 Protocol 4: Pharmacokinetic (PK) Study in Rodents p1_3->p2_1 Evaluate Off-Target Mitochondrial Effects p2_2 Protocol 5: In Vivo Efficacy (Disease Model) p2_1->p2_2 Characterize ADME data Data Analysis & Interpretation p2_2->data Assess Efficacy start Hypothesis: Compound is a SCOT Inhibitor start->p1_1 Test Hypothesis end Go/No-Go Decision data->end

Caption: High-level workflow for the evaluation of this compound.

Phase 1: In Vitro Characterization

Protocol 1: SCOT Enzyme Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound against the SCOT enzyme and determine its potency (IC₅₀).

Causality: This is the most critical initial experiment to validate our core hypothesis. By using purified enzyme, we can be certain that any observed effect is due to direct interaction with the target, eliminating confounding factors from a cellular environment. An enzyme kinetic assay allows for the determination of key parameters like Vmax and Km.[5]

SCOT_Pathway sub Succinyl-CoA + Acoacetate enz SCOT Enzyme sub->enz Binds prod Acetoacetyl-CoA + Succinate enz->prod Catalyzes inh 4-[(3-Acetylphenyl)amino] -4-oxobutanoic acid inh->enz Inhibits

Caption: Proposed inhibitory action on the SCOT-catalyzed reaction.

Methodology: Spectrophotometric Continuous Assay

This protocol is adapted from standard enzyme kinetic assay principles.[6][7] The activity of SCOT can be coupled to a subsequent reaction that produces a change in absorbance, commonly by monitoring the consumption of NADH at 340 nm.

Materials:

  • Recombinant human SCOT enzyme

  • Succinyl-CoA

  • Acetoacetate

  • Acetoacetyl-CoA thiolase (coupling enzyme)

  • Coenzyme A (CoA)

  • NADH

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • This compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer with kinetic reading capability

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of all substrates, enzymes, and the test compound. Create a serial dilution of the test compound, typically from 100 µM down to 1 nM.

  • Assay Cocktail: Prepare a master mix containing the assay buffer, acetoacetate, CoA, NADH, and the coupling enzyme (thiolase).

  • Plate Loading:

    • Add 180 µL of the assay cocktail to each well of the 96-well plate.

    • Add 2 µL of the test compound dilutions (or DMSO for vehicle control) to respective wells.

    • Include a "no inhibitor" control (DMSO only) and a "positive control" (a known SCOT inhibitor, if available).

  • Reaction Initiation: Add 20 µL of a Succinyl-CoA/SCOT enzyme mixture to each well to start the reaction. Mix gently by orbital shaking.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the vehicle control (as 100% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Example Data for SCOT Inhibition Assay

Compound Conc. (µM) Absorbance Rate (mOD/min) % Inhibition
Vehicle (DMSO) -50.2 0
0.01 -45.1 10.2
0.1 -30.5 39.2
1 -15.8 68.5
10 -4.9 90.2
100 -1.1 97.8

| Calculated IC₅₀ | | 0.45 µM |

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the compound's effect on the metabolic activity of living cells as an indicator of potential cytotoxicity.

Causality: Before proceeding to more complex assays, it is crucial to determine the concentration range at which the compound is non-toxic. The MTT assay is a robust, colorimetric method that measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT salt to purple formazan crystals in viable cells.[8][9] This provides a quantitative measure of metabolically active, and therefore viable, cells.

MTT_Principle node1 Viable Cell Mitochondria node4 NAD(P)H-dependent oxidoreductases node1:f1->node4 Contain node2 Yellow MTT (Tetrazolium Salt) node2->node1:f1 node3 Purple Formazan (Insoluble) node4->node3 Reduce MTT to

Caption: Principle of the MTT assay for cell viability.

Methodology:

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, or a relevant cell line for the therapeutic area)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)[10][11]

  • 96-well tissue culture plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle (DMSO) and positive controls. Incubate for a relevant period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][10] During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis:

    • Subtract the absorbance of blank (medium only) wells from all other readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot cell viability (%) against the logarithm of compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3: Mitochondrial Function Assays

Objective: To determine if the compound has off-target effects on general mitochondrial health, beyond specific SCOT inhibition.

Causality: Since the hypothesized target, SCOT, is a mitochondrial enzyme, it is prudent to assess the broader impact of the compound on mitochondrial function. Disruption of mitochondrial membrane potential or oxygen consumption can indicate unintended toxicity.[12][13] This step adds a layer of safety and specificity assessment.

Recommended Assays:

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Utilizes fluorescent dyes like JC-1 or TMRE. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.

  • Oxygen Consumption Rate (OCR) Assay: Performed using specialized instruments (e.g., Seahorse XF Analyzer). This provides a real-time measurement of mitochondrial respiration and can reveal specific inhibition of the electron transport chain complexes.[14]

Phase 2: In Vivo Evaluation

Protocol 4: Pharmacokinetic (PK) Study in Rodents

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.[15]

Causality: A compound is only effective if it can reach its target tissue at a sufficient concentration and for an adequate duration. PK studies are essential to understand key parameters like bioavailability, half-life, and clearance, which are critical for designing dosing regimens for efficacy studies and predicting human pharmacokinetics.[15][16]

Methodology:

Animal Model:

  • Male Sprague-Dawley rats or C57BL/6 mice (n=3-5 per group).

Study Design:

  • Dosing Groups:

    • Group 1: Intravenous (IV) bolus dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral gavage (PO) dose (e.g., 10-20 mg/kg) to determine oral bioavailability.[16]

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[17]

  • Bioanalysis: Process blood to plasma. Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis.

    • Calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters to be Determined

Parameter Description Importance
Cₘₐₓ Maximum plasma concentration Relates to efficacy and potential toxicity
Tₘₐₓ Time to reach Cₘₐₓ Indicates rate of absorption
AUC Area under the concentration-time curve Represents total drug exposure
t₁/₂ Elimination half-life Determines dosing interval
CL Clearance Rate of drug removal from the body
Vd Volume of distribution Indicates extent of tissue distribution

| F% | Oral Bioavailability | Fraction of oral dose reaching systemic circulation |

Protocol 5: In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of disease.

Causality: This is the ultimate test of the compound's potential. Based on the SCOT inhibition hypothesis, an appropriate model would be one of metabolic disease, such as diet-induced obese or genetic (e.g., db/db) mice for type 2 diabetes.[3]

Methodology:

Animal Model:

  • db/db mice (a model of obesity, insulin resistance, and hyperglycemia).

Study Design:

  • Acclimatization & Baseline: Acclimatize animals and measure baseline parameters (body weight, blood glucose, plasma ketones).

  • Grouping (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or appropriate vehicle).

    • Group 2: Test Compound (Dose 1, determined from PK data).

    • Group 3: Test Compound (Dose 2, e.g., 3x Dose 1).

    • Group 4: Positive Control (e.g., Metformin).

  • Dosing: Administer the compound or vehicle daily via oral gavage for a specified period (e.g., 4-6 weeks).

  • Monitoring:

    • Weekly: Measure body weight and non-fasting blood glucose.

    • Bi-weekly: Perform an oral glucose tolerance test (OGTT) to assess improvements in glucose disposal.

    • End of Study: Collect terminal blood samples for analysis of plasma ketones, insulin, and other metabolic markers. Collect tissues (liver, muscle, adipose) for further analysis if required.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the treatment groups to the vehicle control. Look for statistically significant reductions in blood glucose, improvements in glucose tolerance, and changes in ketone levels consistent with the mechanism of action.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Signosis. (n.d.). Mitochondrial Function Assay Kits. [Link]

  • Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Rohr, J. M., et al. (2023). Overview of methods that determine mitochondrial function in human disease. PMC. [Link]

  • Elabscience. (2025). Powering Your Research: A Guide to Key Mitochondrial Function Assays. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • ResearchGate. (2025). Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor with preference for peripheral versus central tissues that improves glycemia. [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

  • PubMed. (2025). Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. [Link]

  • San Diego Mesa College. (2021). Enzyme Kinetics. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • ProBio CDMO. (n.d.). Pharmacokinetics Study | In Vivo Efficacy Study. [Link]

  • Sandiego.edu. (2021). Biochem Lab Enzyme Kinetics Instructions F21. [Link]

  • PubMed. (2004). Growth-inhibitory effects of the ketone body, monoacetoacetin, on human gastric cancer cells with succinyl-CoA: 3-oxoacid CoA-transferase (SCOT) deficiency. [Link]

  • Moss, L. R. (2021). Enzyme Kinetic Assay. YouTube. [Link]

  • Nayak, P. S., et al. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. PMC. [Link]

  • PubMed. (1997). Succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT): development of an antibody to human SCOT and diagnostic use in hereditary SCOT deficiency. [Link]

  • ResearchGate. (2004). Growth-inhibitory effects of the ketone body, monoacetoacetin, on human gastric cancer cells with succinyl-CoA: 3-Oxoacid CoA-transferase (SCOT) deficiency. [Link]

  • PubMed. (1996). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • SciSpace. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with.... [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • MDPI. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds.... [Link]

  • MDPI. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds.... [Link]

Sources

Application Note and Protocol: Elucidating the Structure of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution.[1][2] It provides profound insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide provides a detailed protocol and application notes for the comprehensive NMR analysis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid, a molecule featuring a rich combination of functional groups including a carboxylic acid, an amide, and an aromatic ketone.

The structural information gleaned from NMR is critical for researchers in medicinal chemistry, materials science, and drug development, where confirmation of molecular identity and purity is paramount. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for acquiring and interpreting high-quality NMR data for this specific analyte. While experimental NMR data for this compound is not widely published, this guide will leverage established NMR principles and data from analogous structures to predict and interpret the expected spectra.

Molecular Structure and Predicted Spectral Features

The unique arrangement of functional groups in this compound (Molecular Formula: C₁₂H₁₃NO₄, Molecular Weight: 235.24 g/mol ) dictates a distinct NMR fingerprint.[3] Understanding the interplay of these groups is key to a successful spectral assignment.

// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,0.866!"]; C4 [label="C", pos="1,1.732!"]; C5 [label="C", pos="0,1.732!"]; C6 [label="C", pos="-0.5,0.866!"]; C7 [label="C", pos="-1.5,0.866!"]; O1 [label="O", pos="-2,1.732!"]; C8 [label="C", pos="-2.5,0!"]; H1 [label="H", pos="-3,0.866!"]; H2 [label="H", pos="-3,-0.866!"]; H3 [label="H", pos="-2,-0.866!"]; N1 [label="N", pos="2.5,0.866!"]; H_N [label="H", pos="2.8,1.5!"]; C9 [label="C", pos="3.5,0!"]; O2 [label="O", pos="3.5,-0.866!"]; C10 [label="C", pos="4.5,0.866!"]; H4 [label="H", pos="4.2,1.732!"]; H5 [label="H", pos="5.2,1.732!"]; C11 [label="C", pos="5.5,0!"]; H6 [label="H", pos="5.2,-0.866!"]; H7 [label="H", pos="6.2,-0.866!"]; C12 [label="C", pos="6.5,0.866!"]; O3 [label="O", pos="6.5,1.732!"]; O4 [label="O", pos="7.5,0!"]; H_O [label="H", pos="8,0.866!"];

// Aromatic protons H_ar1 [label="H", pos="-0.5,-0.866!"]; H_ar2 [label="H", pos="2,-0.866!"]; H_ar3 [label="H", pos="1.5,2.598!"]; H_ar4 [label="H", pos="-0.5,2.598!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1; C7 -- C8; C8 -- H1; C8 -- H2; C8 -- H3; C3 -- N1; N1 -- H_N; N1 -- C9; C9 -- O2; C9 -- C10; C10 -- H4; C10 -- H5; C10 -- C11; C11 -- H6; C11 -- H7; C11 -- C12; C12 -- O3; C12 -- O4; O4 -- H_O; C1 -- H_ar1; C2 -- H_ar2; C4 -- H_ar3; C5 -- H_ar4; } enddot Caption: Molecular structure of this compound.

¹H NMR Spectral Predictions

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, amide, aliphatic, and carboxylic acid protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically in the range of δ 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Amide Proton (-NH-): A singlet or a broad singlet is predicted in the region of δ 8-10 ppm. The chemical shift can be sensitive to solvent, concentration, and temperature.[4]

  • Aromatic Protons (Ar-H): The meta-substituted benzene ring will give rise to a complex multiplet pattern between δ 7.0 and 8.5 ppm. The proton ortho to the acetyl group is expected to be the most deshielded. The pattern will depend on the specific ortho and meta coupling constants.[5]

  • Aliphatic Protons (-CH₂-CH₂-): The two methylene groups of the butanoic acid chain form an A₂B₂ spin system, which will likely appear as two triplets around δ 2.5-3.0 ppm, assuming the coupling constants are similar.

  • Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three equivalent methyl protons is expected around δ 2.6 ppm.[6]

¹³C NMR Spectral Predictions

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbons (-C=O): Three distinct carbonyl signals are expected in the downfield region (δ 160-200 ppm). The ketone carbonyl will likely be the most downfield (~198 ppm), followed by the carboxylic acid carbonyl (~175 ppm) and the amide carbonyl (~172 ppm).

  • Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-140 ppm), with the carbon attached to the nitrogen being the most shielded and the carbon attached to the acetyl group being the most deshielded within this range.

  • Aliphatic Carbons (-CH₂-CH₂-): Two signals for the methylene carbons are anticipated in the range of δ 25-35 ppm.

  • Acetyl Carbon (-COCH₃): A signal for the methyl carbon is expected in the upfield region, around δ 25-30 ppm.

Experimental Protocols

A systematic approach is essential for obtaining high-quality, reproducible NMR data.[7]

Protocol 1: Sample Preparation

Proper sample preparation is the foundation of a good NMR experiment.[8]

  • Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its ability to dissolve both the carboxylic acid and amide functionalities and because it will not exchange with the amide and carboxylic acid protons. Chloroform-d (CDCl₃) could also be used, but solubility may be a concern.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[9]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Sample Handling:

    • Weigh the sample in a clean, dry vial.

    • Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved. A homogeneous solution free of particulate matter is crucial.[9][10]

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[11]

    • The sample height in the tube should be approximately 4-5 cm to ensure it is within the active volume of the NMR probe's coils.[10]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an inert internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) is often sufficient for referencing.[8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim setup Setup Experiment (¹H, ¹³C, 2D) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate & Peak Pick reference->integrate

Protocol 2: Data Acquisition

These are generalized parameters; instrument-specific optimization may be necessary.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: ~16 ppm, centered around 6 ppm.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: ~220 ppm, centered around 110 ppm.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

  • Relaxation Delay (D1): 2 seconds.

2D NMR Experiments (for full structural confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly useful for assigning the aliphatic chain and the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting the different fragments of the molecule (e.g., connecting the aromatic ring to the amide).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help confirm the three-dimensional structure.

Protocol 3: Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate an interpretable spectrum.[12][13]

  • Fourier Transformation (FT): The FID (time-domain data) is converted into the spectrum (frequency-domain data).[13][14]

  • Phase Correction: The phases of the peaks are adjusted manually or automatically to ensure they are all positive and have a pure absorption lineshape.[14]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[14]

  • Referencing: The chemical shift axis is calibrated. For samples in DMSO-d₆, the residual solvent peak can be set to 2.50 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The exact chemical shift of each peak is identified.

Data Presentation and Interpretation

Quantitative data should be presented clearly for straightforward interpretation.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~12.1br s1H-COOH
~10.2s1H-NH-
~8.2s1HAr-H (ortho to -NH and -COCH₃)
~7.8d1HAr-H
~7.6d1HAr-H
~7.4t1HAr-H
~2.7t2H-NH-CO-CH₂ -
~2.6s3H-COCH₃
~2.55t2H-CH₂-COOH

Multiplicity: s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ ppm)Carbon TypeAssignment
~198CKetone C =O
~174CCarboxylic Acid C =O
~172CAmide C =O
~139CAr-C (quaternary)
~138CAr-C (quaternary)
~129CHAr-CH
~124CHAr-CH
~120CHAr-CH
~119CHAr-CH
~31CH₂-NH-CO-CH₂ -
~29CH₂-CH₂ -COOH
~27CH₃-COCH₃

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H_NMR ¹H NMR Proton_Env Proton Environments & Ratios H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Env Carbon Environments C_NMR->Carbon_Env COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity ¹H-¹³C Direct Bonds HSQC->CH_Connectivity HMBC HMBC Long_Range Long-Range ¹H-¹³C Connectivity (2-3 bonds) HMBC->Long_Range Final_Structure Complete Structure & Assignment Proton_Env->Final_Structure Carbon_Env->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range->Final_Structure

Conclusion

A systematic approach combining various 1D and 2D NMR experiments is indispensable for the accurate and unambiguous structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can obtain high-quality spectra. The predicted chemical shifts and coupling patterns provide a solid framework for the final spectral assignment, enabling confident confirmation of the molecular structure, which is a critical step in any chemical research or drug development pipeline.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Unknown. (n.d.). NMR Data Processing.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA blog.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Unknown. (n.d.). Sample Preparation.
  • Unknown. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics book.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

  • PNNL. (2024, February 22). An R Package for NMR Data Processing. Research Highlight.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Unknown. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Unknown. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Retrieved from [Link]

  • Unknown. (2025, December 3). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
  • BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-213.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Unknown. (n.d.).
  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Unknown. (n.d.). acetophenone (Predicted Chemical Shifts).
  • Mary, S. Y. (2018). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. Journal of the Serbian Chemical Society, 83(1), 1-18.
  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. As Senior Application Scientists, we have structured this guide to address the common challenges encountered in the laboratory, focusing on the causality behind experimental choices to empower you to improve your reaction yields and product purity.

Reaction Overview: The Acylation of 3-Aminoacetophenone

The synthesis of this compound is fundamentally an acylation reaction. It involves the nucleophilic attack of the amino group of 3-aminoacetophenone on one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming an amide bond and a terminal carboxylic acid. This method is a direct and atom-economical approach to forming the target molecule.

The general mechanism involves the amine acting as a nucleophile to open the anhydride ring, resulting in the formation of a succinamic acid derivative.[1]

Reaction Workflow Diagram

ReactionWorkflow cluster_reactants Starting Materials cluster_process Reaction Step cluster_workup Isolation & Purification A 3-Aminoacetophenone C Solvent Addition & Temperature Control A->C B Succinic Anhydride B->C D Reaction Monitoring (TLC/LC-MS) C->D Stirring E Precipitation/ Filtration D->E Upon Completion F Washing E->F G Recrystallization F->G H Final Product: 4-[(3-Acetylphenyl)amino] -4-oxobutanoic acid G->H

Caption: General workflow for the synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for optimization.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent issue in amidation reactions and can stem from several interconnected factors.[2] The most critical areas to examine are the reaction conditions (solvent and temperature), the purity of your starting materials, and the effectiveness of your purification strategy. An amine's nucleophilicity and potential side reactions also play a significant role.[2] This guide will break down each of these areas in subsequent questions.

Q2: How do I select the optimal solvent for this reaction?

The choice of solvent is critical as it must dissolve the reactants sufficiently while minimizing side reactions. The reaction between an amine and an anhydride can often proceed under various conditions, including solvent-free environments.[3] However, a solvent helps to control the reaction temperature and facilitate stirring.

SolventRationale & ConsiderationsPotential Outcome
Acetone A good choice for dissolving both 3-aminoacetophenone and itaconic anhydride (a related substrate), leading to good yields in similar syntheses.[4] It is relatively non-reactive and easy to remove.Often results in high yield and easy product precipitation.
Benzene/Toluene Non-polar aprotic solvents. Can be effective, especially for driving the reaction by removing water azeotropically if trace amounts are present, though less critical for this specific reaction.A viable option, often used in acylation reactions.[5]
Dichloromethane (DCM) A common solvent for amide couplings due to its inertness.[6] However, the solubility of the resulting carboxylic acid product may be limited.May require a larger solvent volume. Good for reactions at or below room temperature.
Solvent-Free Heating the neat reactants can be highly efficient and environmentally friendly.[3] This method requires careful temperature control to avoid decomposition.Can lead to very high conversion but may require higher temperatures (e.g., 140°C), which could promote side reactions.[3]

Recommendation: Start with acetone, as it has proven effective for analogous reactions reported in the literature, facilitating both the reaction and the subsequent isolation of the product by filtration.[4]

Q3: What are the ideal temperature and reaction time?

Temperature directly influences the reaction rate. While acyl chlorides often require cooling, the reaction with less reactive anhydrides may benefit from ambient or slightly elevated temperatures.[][8]

  • Starting Point: Many successful syntheses of similar compounds are performed at ambient/room temperature.[4][5] Stirring for 1.5 to 2 hours at room temperature is a good starting point.[4]

  • Optimization: If the reaction is slow, gentle heating (40-60°C) can increase the rate. However, excessive heat can promote side reactions.

  • Monitoring: The most reliable way to determine the optimal time is to monitor the reaction's progress. Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of the limiting reagent (typically the amine). The reaction is complete when the spot corresponding to the amine has disappeared.

Q4: I'm observing significant side products. What are they and how can I minimize them?

The primary side reaction of concern is the hydrolysis of succinic anhydride. If water is present in the solvent or reactants, the anhydride will open to form succinic acid, which will not react with the amine under these conditions.[6]

Another potential, though less common, issue is the further reaction of the product. The newly formed carboxylic acid could be activated by excess anhydride under forcing conditions, potentially leading to oligomers, but this is unlikely under mild conditions.[9]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and ensure your glassware is thoroughly dried. The presence of water is detrimental as it hydrolyzes the anhydride.[6]

  • Control Stoichiometry: Use a near 1:1 molar ratio of 3-aminoacetophenone to succinic anhydride. A slight excess of the amine is generally not problematic, but a large excess of the anhydride could lead to purification difficulties.

  • Order of Addition: A common technique is to dissolve the anhydride first and then add a solution of the amine dropwise.[4] This maintains a low instantaneous concentration of the amine, which can help prevent potential side reactions, although this is more critical in peptide synthesis to avoid polymerization.[9]

Q5: Is a catalyst or base necessary for this reaction?

Direct reaction between amines and anhydrides typically does not require a catalyst.[8] The amine is sufficiently nucleophilic to attack the anhydride directly.

The addition of a base (e.g., pyridine, triethylamine) is generally not needed and can sometimes be detrimental. While a base can be used to scavenge the HCl produced when using highly reactive acyl chlorides, no such acidic byproduct is formed here.[] In fact, adding a base could potentially catalyze the unwanted hydrolysis of the anhydride if water is present. Some procedures do include a catalytic amount of a base like pyridine, which may facilitate the reaction in specific contexts.[10]

Recommendation: For this synthesis, attempt the reaction without any added base or catalyst first. The reaction should proceed cleanly under neutral conditions.

Q6: My product is difficult to purify. What are the best practices for isolation and purification?

The product, this compound, contains both an amide and a carboxylic acid group, giving it distinct solubility characteristics.

Isolation:

  • Precipitation/Filtration: In a suitable solvent like acetone, the product often precipitates out of the reaction mixture as a slurry upon formation.[4] This makes isolation straightforward via filtration.

  • Washing: Wash the filtered solid with cold solvent (the same one used for the reaction) to remove any unreacted starting materials.

Purification:

  • Recrystallization: This is the most effective method for purifying the solid product. A mixed solvent system is often required. A published method for a similar compound utilized a methanol and toluene (1:1) mixture, from which single crystals were grown by slow evaporation.[4]

  • Acid-Base Extraction: If the product is contaminated with non-acidic impurities, you can dissolve the crude material in a dilute aqueous base (e.g., sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove impurities, and then re-acidify the aqueous layer with dilute HCl to precipitate the pure product.

Q7: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to verify the structure and purity of the synthesized compound.

  • Spectroscopy: 1H NMR and FT-IR are essential. The 1H NMR will show characteristic peaks for the aromatic protons, the acetyl methyl group, and the methylene protons of the butanoic acid chain. FT-IR will show characteristic absorptions for the N-H and C=O (amide and carboxylic acid) bonds.[11]

  • Melting Point: Compare the observed melting point with literature values. A sharp melting point is indicative of high purity.

  • Chromatography: TLC and LC-MS are excellent for assessing purity and confirming the molecular weight of the product.

Optimized Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous compounds.[4][11]

Materials and Equipment:
  • 3-Aminoacetophenone

  • Succinic Anhydride

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:
  • In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 eq) in a minimal amount of anhydrous acetone with stirring at ambient temperature.

  • In a separate beaker, dissolve 3-aminoacetophenone (1.0 eq) in anhydrous acetone.

  • Add the 3-aminoacetophenone solution dropwise to the stirring succinic anhydride solution over approximately 30 minutes.

  • Allow the reaction mixture to stir at ambient temperature. A precipitate or slurry will likely form.

  • Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the 3-aminoacetophenone spot is no longer visible (typically 1.5-2 hours).

  • Once the reaction is complete, filter the slurry using a Buchner funnel.

  • Wash the collected solid with a small amount of cold acetone to remove any soluble impurities.

  • Dry the solid product under vacuum to obtain the crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as a methanol/toluene mixture.[4]

Purity and Yield Troubleshooting Diagram

Troubleshooting cluster_check Initial Checks cluster_optimize Optimization Steps cluster_purify Purification Issues Start Low Yield or Impure Product Purity Check Starting Material Purity Start->Purity Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Stoich Verify Stoichiometry (1:1 ratio) Start->Stoich Solvent Optimize Solvent (Try Acetone) Purity->Solvent Anhydrous->Solvent Stoich->Solvent Temp Adjust Temperature (Start at RT) Solvent->Temp Monitor Monitor Reaction (TLC) Temp->Monitor Recrystallize Improve Recrystallization (Solvent Screen) Monitor->Recrystallize Extraction Consider Acid-Base Extraction Recrystallize->Extraction Result Improved Yield & Purity Extraction->Result

Caption: A logical guide for troubleshooting low yield and purity issues.

References
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem. Accessed January 15, 2026.
  • BenchChem. Technical Support Center: Optimization of Amidation Reactions. Benchchem. Accessed January 15, 2026.
  • ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite.
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. Accessed January 15, 2026.
  • Nayak, P. S., et al. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid.
  • Nayak, P. S., et al. Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. University of Mysore. Accessed January 15, 2026. [Link]

  • Chemguide. The reactions of acid anhydrides with ammonia and primary amines. Chemguide. Accessed January 15, 2026.
  • El-Sakka, S. S., et al. Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Indian Academy of Sciences. Accessed January 15, 2026.
  • MDPI. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
  • ResearchGate. Peptide synthesis: what could happens with succinic anhydride?.
  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Accessed January 15, 2026.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Our approach is rooted in foundational physicochemical principles and validated by field-proven formulation strategies. We aim to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Molecule - The "Why" Behind the Problem

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

A1: The solubility of this compound is governed by its molecular structure, which possesses both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. The acetylphenyl group is largely non-polar and contributes to poor aqueous solubility. Conversely, the butanoic acid moiety, specifically the carboxylic acid group, is polar and ionizable. At neutral pH, the carboxylic acid is only partially ionized, limiting its contribution to overall solubility. The molecule's crystalline lattice structure can also contribute to low solubility, as energy is required to break the crystal lattice before the solute can dissolve.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: While experimental data for this specific compound is not extensively published, we can infer key properties from its structure.

PropertyValue/InferenceSignificance for Solubility
Molecular Formula C₁₂H₁₃NO₄[1]Indicates a moderately sized organic molecule.
Molecular Weight 235.24 g/mol [1]
XLogP3 0.5[1]A positive LogP value suggests a degree of lipophilicity, which can correlate with lower aqueous solubility.
Key Functional Groups Carboxylic acid, Amide, Ketone, Aromatic ringThe carboxylic acid is a critical handle for pH-dependent solubility manipulation. The aromatic ring and acetyl group contribute to its hydrophobic character.

Understanding these properties is the first step in designing an effective solubilization strategy.

Troubleshooting Guides

Section 2: Foundational Strategy - pH Adjustment

Q3: How does pH affect the solubility of this compound?

A3: The carboxylic acid group is the most critical determinant of pH-dependent solubility. As a weak acid, its state of ionization is governed by the pH of the solution and its pKa.

  • At low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and thus less soluble in aqueous media.[2][3][4]

  • At high pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate anion form (-COO⁻). This ionized form is significantly more polar and will exhibit much higher aqueous solubility.[3][5][6]

Therefore, increasing the pH of your aqueous solution is the most direct and often most effective initial strategy to enhance the solubility of this compound.

dot

pH_Effect cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Low_Solubility Poorly Soluble (Protonated -COOH) High_Solubility Highly Soluble (Deprotonated -COO⁻) Compound 4-[(3-Acetylphenyl)amino]- 4-oxobutanoic acid Compound->Low_Solubility pH < pKa Compound->High_Solubility pH > pKa

Caption: pH-dependent ionization and solubility of the compound.

Protocol 1: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Equilibrate the compound: Add an excess of this compound to a fixed volume of each buffer in separate vials.

  • Incubate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Plot the data: Plot solubility (e.g., in µg/mL or mM) as a function of pH. This will give you a clear understanding of the pH range required for your desired concentration.

Section 3: Intermediate Strategies - Formulation Aids

If pH adjustment alone is insufficient or not compatible with your experimental system, consider these formulation approaches.

Q4: Can I use co-solvents to improve solubility?

A4: Yes, co-solvents can be very effective. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7][8][9] This makes the environment more favorable for dissolving hydrophobic molecules.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol[10]

  • Polyethylene glycols (PEGs), e.g., PEG 300, PEG 400[10]

  • Glycerol[10]

  • Dimethyl sulfoxide (DMSO) - primarily for in vitro stock solutions

Causality: The acetylphenyl group of your compound will have favorable interactions with the less polar environment created by the co-solvent, leading to increased solubility.[11]

dot

Cosolvent_Mechanism cluster_water Aqueous Solution cluster_cosolvent Co-solvent System Water Water (High Polarity) Compound_precipitate Compound (Precipitated) Compound_dissolved Compound (Dissolved) Compound_precipitate->Compound_dissolved Addition of Co-solvent Mixed_Solvent Water + Co-solvent (Reduced Polarity)

Caption: Mechanism of co-solvent action.

Protocol 2: Co-solvent Screening

  • Prepare stock solutions: Prepare a high-concentration stock solution of the compound in a strong organic solvent (e.g., 100% DMSO or ethanol).

  • Prepare co-solvent blends: In separate tubes, prepare various aqueous buffer/co-solvent mixtures (e.g., 90:10, 80:20, 70:30 v/v).

  • Spike and observe: Add a small aliquot of the stock solution to each co-solvent blend to achieve your target final concentration.

  • Assess for precipitation: Visually inspect for any precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).

  • Select the optimal blend: The best system is the one with the lowest percentage of co-solvent that maintains the compound in solution for the required duration.

Q5: What about using surfactants?

A5: Surfactants are an excellent choice, particularly for in vivo formulations or cell-based assays where organic solvents may be cytotoxic. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[12][13][14] The hydrophobic core of these micelles can encapsulate your poorly soluble compound, effectively increasing its apparent solubility in the aqueous medium.[15]

Suitable Surfactants:

  • Polysorbates (e.g., Tween® 20, Tween® 80)

  • Polyoxyl castor oils (e.g., Kolliphor® EL)

  • Poloxamers (e.g., Pluronic® F-68)

Trustworthiness: This method is a cornerstone of pharmaceutical formulation for poorly soluble drugs and is well-understood and reliable.[16]

Section 4: Advanced Solubilization Technologies

For more challenging applications requiring higher concentrations or improved bioavailability, advanced methods may be necessary.

Q6: I've heard about solid dispersions. How can they help?

A6: A solid dispersion is a system where your compound (the guest) is dispersed within a hydrophilic polymer matrix (the host).[17][18][19] This technique can significantly enhance solubility and dissolution rates for several reasons:

  • Particle Size Reduction: The drug is reduced to a molecular level dispersion.[20]

  • Amorphization: The process can convert the crystalline drug into a higher-energy, more soluble amorphous state.[21]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[22]

Common Preparation Methods:

  • Solvent Evaporation: Both drug and polymer are dissolved in a common solvent, which is then evaporated.[19]

  • Melting (Fusion): The drug and polymer are heated until they melt together, then rapidly cooled.[17][19]

  • Hot-Melt Extrusion (HME): A scalable version of the fusion method using an extruder.[19][23]

Q7: Can cyclodextrins be used?

A7: Yes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can form inclusion complexes with poorly soluble molecules like yours, where the hydrophobic part of your compound fits into the cyclodextrin's cavity.[16][][27] This complex is much more water-soluble than the drug alone.[28]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Advanced_Strategies cluster_problem The Challenge cluster_solutions Advanced Solutions Poorly_Soluble_Drug Poorly Soluble Crystalline Drug Solid_Dispersion Solid Dispersion (Amorphous drug in polymer matrix) Poorly_Soluble_Drug->Solid_Dispersion Cyclodextrin_Complex Cyclodextrin Complex (Drug encapsulated) Poorly_Soluble_Drug->Cyclodextrin_Complex Nanosuspension Nanosuspension (Nanocrystals of drug) Poorly_Soluble_Drug->Nanosuspension Enhanced_Solubility Enhanced Solubility & Dissolution Rate Solid_Dispersion->Enhanced_Solubility Cyclodextrin_Complex->Enhanced_Solubility Nanosuspension->Enhanced_Solubility

Sources

Technical Support Center: 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid (Compound ID: 722024[1]). This document is designed for researchers, scientists, and drug development professionals who are working with this molecule. Understanding the stability and degradation profile of a compound is critical for ensuring data integrity, defining storage conditions, and predicting shelf-life. This guide provides in-depth, experience-driven insights into the potential degradation pathways of this molecule, presented in a practical question-and-answer format with accompanying troubleshooting protocols.

Frequently Asked Questions & Troubleshooting

Q1: My sample of this compound is showing two new, more polar peaks on my reverse-phase HPLC chromatogram after storage in an acidic aqueous buffer. What are these impurities?

A1: The most probable cause is acid-catalyzed hydrolysis of the amide bond . The amide linkage is often the most labile functional group in this molecule under aqueous acidic or basic conditions.[2][3]

Causality & Mechanism: In the presence of acid (H₃O⁺), the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a water molecule.[4] The subsequent collapse of the tetrahedral intermediate and cleavage of the C-N bond results in the formation of two distinct molecules:

  • 3-Aminoacetophenone

  • Succinic acid (Butanedioic acid)

Both of these degradation products are more polar than the parent compound, which explains their earlier elution time on a typical C18 reverse-phase HPLC column.

Troubleshooting & Verification Protocol:

  • Spike Study: Obtain standards of 3-aminoacetophenone and succinic acid. Spike a degraded sample with small amounts of each standard. An increase in the peak area of one of the new peaks corresponding to the added standard confirms its identity.

  • LC-MS Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected masses for the degradation products would be:

    • 3-Aminoacetophenone: [M+H]⁺ = 136.07 m/z

    • Succinic acid: [M-H]⁻ = 117.02 m/z

  • pH Stability Study: To confirm pH dependence, incubate the compound in a series of buffers (e.g., pH 2, 4, 7, 9, 12) at a controlled temperature (e.g., 40°C) and monitor the rate of degradation over time. You should observe an accelerated rate of degradation at low and high pH values.

Q2: I've noticed my solid-state sample developing a slight yellow or reddish-brown tint after prolonged exposure to air and light. Is this a cause for concern?

A2: Yes, this color change is a strong indicator of oxidative and/or photodegradation , primarily involving the aniline moiety of the molecule. Anilines are known to be susceptible to oxidation, which can lead to the formation of highly colored impurities.[5]

Causality & Mechanism:

  • Oxidation: The nitrogen atom of the aniline group is electron-rich and can be oxidized by atmospheric oxygen. This process can be accelerated by exposure to light or the presence of trace metal ions. The oxidation can lead to a variety of products, including nitroso, nitro, and polymeric species, which are often colored.[5][6][7] For instance, oxidation can convert the aniline derivative into colored compounds like quinones or azobenzenes under certain conditions.[5]

  • Photodegradation: Aromatic systems, like the acetylphenyl ring in your compound, can absorb UV or even visible light.[8] This absorption can excite the molecule to a higher energy state, making it more reactive towards oxygen or other molecules, leading to degradation.[9] The specific photodegradation pathway can be complex but often involves radical mechanisms.

Troubleshooting & Verification Protocol:

  • Protective Storage: Store a fresh sample of the compound in a desiccator, under an inert atmosphere (e.g., nitrogen or argon), and in an amber vial to protect it from light. If the color change is prevented, this strongly suggests that oxidation and/or photodegradation is the cause.

  • Forced Degradation (Oxidation): Prepare a dilute solution of your compound and treat it with a mild oxidizing agent like 3% hydrogen peroxide (H₂O₂). Monitor the sample for color changes and analyze it by HPLC-UV/Vis or LC-MS. The resulting degradation profile may match what you are observing in your aged sample.

  • Forced Degradation (Photostability): Expose a solution and a solid sample of your compound to a controlled light source (e.g., a photostability chamber with UVA/Vis light). Compare the degradation profile to a sample stored in the dark.

Potential Degradation Pathways Overview

The stability of this compound is governed by its functional groups. The primary pathways of concern are Hydrolysis, Oxidation, and Photodegradation.

Pathway Functional Group Involved Typical Conditions Primary Degradation Products
Hydrolysis Amide LinkageAcidic (pH < 4) or Basic (pH > 8) aqueous solutions, heat3-Aminoacetophenone, Succinic Acid
Oxidation Anilino Group, Acetyl GroupExposure to air (oxygen), presence of oxidizing agents (e.g., peroxides, metal ions)Nitrobenzenes, Azobenzenes, Quinones, Benzoic Acid derivatives
Photodegradation Phenyl Ring, Anilino GroupExposure to UV or high-energy visible lightComplex mixture of radical-mediated products
Decarboxylation Carboxylic AcidHigh heat, typically requires a β-carbonyl group (not present in parent)Unlikely under normal conditions

Table 1: Summary of Potential Degradation Pathways and Conditions.

Visualized Degradation Pathways

Structure of the Parent Compound

parent This compound prod1 3-Aminoacetophenone parent->prod1 H₃O⁺ or OH⁻ (Amide Hydrolysis) prod2 Succinic Acid parent->prod2 H₃O⁺ or OH⁻ (Amide Hydrolysis)

Caption: Amide hydrolysis under acidic or basic conditions.

Potential Oxidative Degradation

parent This compound prod1 Oxidized Aniline Species (e.g., Nitroso, Nitro derivatives) parent->prod1 [O] (Air, H₂O₂, Light) Anilino Group Oxidation prod2 Oxidized Acetyl Group (e.g., Carboxylic Acid) parent->prod2 [O] (Strong Oxidants) Side-Chain Oxidation

Caption: Potential sites of oxidative degradation on the molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a comprehensive forced degradation (stress testing) study to identify the likely degradation pathways and develop stability-indicating analytical methods.

Objective: To generate degradation products under controlled stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other suitable modifier)

  • 1M HCl, 1M NaOH, 30% H₂O₂

  • Class A glassware

  • HPLC-UV system, preferably with a PDA detector

  • LC-MS system for peak identification

Workflow Diagram:

cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate at 40°C) cluster_analysis Analysis prep Prepare 1 mg/mL stock solution in Acetonitrile or Methanol acid Acid Hydrolysis (0.1M HCl) prep->acid base Base Hydrolysis (0.1M NaOH) prep->base ox Oxidation (3% H₂O₂) prep->ox photo Photolytic (UV/Vis Light) prep->photo thermal Thermal (80°C Solution) prep->thermal quench Quench reaction (neutralize if needed) acid->quench base->quench ox->quench photo->quench thermal->quench hplc Analyze by HPLC-UV quench->hplc ms Characterize peaks by LC-MS hplc->ms

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Stress Samples: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.

    • Acid: Dilute with 0.1M HCl.

    • Base: Dilute with 0.1M NaOH.

    • Oxidation: Dilute with a solution to achieve a final concentration of 3% H₂O₂.

    • Thermal: Dilute with a 50:50 water:acetonitrile mixture.

    • Photolytic: Place the thermal sample solution in a photostability chamber.

  • Control Sample: Prepare a control by diluting the stock with the 50:50 water:acetonitrile mixture and store it protected from light at 4°C.

  • Incubation: Place all samples (except the photolytic one which is in the chamber) in a 40°C oven. Pull time points at 0, 2, 8, 24, and 48 hours.

  • Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Generic Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 297 nm. A wavelength of ~297 nm may be useful based on published UV-Vis data for a similar compound. [10] System Suitability:

  • Ensure the parent peak is well-resolved from all degradation peaks (Resolution > 2.0).

  • The method is considered "stability-indicating" if it can resolve and quantify the parent compound in the presence of its degradation products.

References

  • Amide Hydrolysis Overview. (n.d.). Chemguide. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

  • Reactions of Amides. (2025, January 4). Save My Exams. Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Types of Amide Hydrolysis. (n.d.). BYJU'S. Retrieved from [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved from [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2018). MDPI. Retrieved from [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2022). ACS Omega. Retrieved from [Link]

  • Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. (1999). Environmental Science & Technology. Retrieved from [Link]

  • Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. (2001). Environmental Science & Technology. Retrieved from [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024, September 11). ACS Omega. Retrieved from [Link]

  • Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. (n.d.). ACS Publications. Retrieved from [Link]

  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. (2025, February 13). National Institutes of Health. Retrieved from [Link]

  • Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. (2025, August 6). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Carboxylic acids and their derivatives 1) Decarboxylation reaction. (2011, February 24). askIITians. Retrieved from [Link]

  • Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. (2019, November 2). University of Mysore. Retrieved from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. (2018, February 9). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved from [Link]

  • Decarboxylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Reactions of Carboxylic Acids and Derivatives. (n.d.). University of Calgary. Retrieved from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with... (n.d.). SciSpace. Retrieved from [Link]

  • Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. (2014). Indian Academy of Sciences. Retrieved from [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). MDPI. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. (1993). Pharmaceutical Research. Retrieved from [Link]

  • Threonine and 2-Oxobutanoate Degradation. (n.d.). PubChem. Retrieved from [Link]

  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. (1990). Applied and Environmental Microbiology. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid (Compound 1 ). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. Our approach is rooted in first principles of physical organic chemistry and crystallization science to provide not just solutions, but a framework for rational problem-solving.

Understanding the Molecule: A Crystallization Perspective

The molecular structure of Compound 1 dictates its crystallization behavior. It possesses a combination of functional groups that create a nuanced solubility profile:

  • Aromatic Ring & Acetyl Group: Contribute to non-polar character, favoring solubility in organic solvents like toluene or ethyl acetate.

  • Carboxylic Acid & Amide Groups: These are polar, hydrogen-bonding moieties that confer solubility in polar protic solvents (e.g., alcohols, water) and can participate in strong intermolecular interactions crucial for forming a stable crystal lattice.[1][2]

This amphiphilic nature suggests that single-solvent systems may be challenging to optimize, making mixed-solvent or anti-solvent techniques highly relevant.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₄PubChem[3]
Molecular Weight 235.24 g/mol PubChem[3]
XLogP3 0.5PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]

Table 1: Key Physicochemical Properties of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of Compound 1 in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?

Answer: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when the solute precipitates from a supersaturated solution as a liquid oil rather than a solid crystal.[4][5] This is problematic because the oil is essentially an impure, supercooled liquid version of your compound, which rarely solidifies into a pure, ordered crystal lattice.[6][7]

Causality:

  • Melting Point Depression: The melting point of your compound is likely lowered by the presence of the solvent or impurities, causing it to be below the temperature of the solution at the point of precipitation.[5]

  • Excessive Supersaturation: If the solution is cooled too rapidly or if too much anti-solvent is added at once, the concentration of the solute exceeds the solubility limit so drastically that the system separates into two liquid phases as a kinetic shortcut over the more ordered (and slower) process of solid crystal formation.[4]

  • Inappropriate Solvent Choice: Solvents with high boiling points can sometimes maintain a solution temperature that is above the melting point of the solute.[8]

Troubleshooting Workflow:

G start Oiling Out Observed (Liquid droplets form) q1 Is solution temperature above the compound's 'in-solvent' melting point? start->q1 q2 Was supersaturation achieved too quickly? q1->q2 No sol1 Solution: Reheat & Dilute - Return to heat source. - Add more of the 'good' solvent to redissolve oil. - Cool SLOWLY. q1->sol1  Yes (Melting Point Depression) q3 Is the solvent system appropriate? q2->q3 No sol2 Solution: Control Cooling Rate - Insulate the flask for slow cooling. - Use a programmable bath. q2->sol2  Yes (Kinetic Hindrance) sol3 Solution: Introduce Seed Crystals - Add seeds in the 'metastable zone' (slightly cloudy solution). q2->sol3 Can also help sol4 Solution: Change Solvent System - Use a lower boiling point solvent. - Employ an anti-solvent system with controlled addition. q3->sol4  No (Poor Solute-Solvent Fit) sol5 Solution: Remove Impurities - Consider an activated charcoal treatment or a preliminary purification step. q3->sol5 Consider This At Any Stage end_node Successful Crystallization sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->start

Caption: Troubleshooting workflow for addressing oiling out events.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of crystals to form from a clear solution typically indicates that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation.

Immediate Actions (Inducing Crystallization):

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[5]

  • Add Seed Crystals: If available, add a tiny crystal from a previous batch. This bypasses the nucleation step and promotes crystal growth.[9]

  • Reduce Temperature: If cooling at room temperature was insufficient, try cooling the flask in an ice bath or refrigerator.

If Induction Fails (Addressing Saturation):

  • Too Much Solvent: Your solution may be too dilute. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[5] Allow it to cool slowly again.

  • Wrong Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. You may need to reconsider your solvent choice or move to an anti-solvent method.[10]

Q3: My crystallization yielded a very fine powder, not the large crystals I need. How can I improve crystal size?

Answer: The formation of a fine powder is usually the result of very rapid nucleation, which creates a large number of small crystals rather than allowing a smaller number of nuclei to grow large.[11]

Causality & Solutions:

  • Cooling Rate: The single most critical factor is the cooling rate.[12][13] Rapid cooling favors high nucleation rates.[11][14]

    • Solution: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of hot water) is highly effective. Avoid placing a hot flask directly into an ice bath. Slow, controlled cooling allows for fewer nucleation events and extended growth periods, resulting in larger crystals.[11][15]

  • Agitation: Excessive stirring or agitation during the cooling phase can also induce mass nucleation.

    • Solution: Allow the solution to cool under quiescent (still) conditions.

Q4: I'm concerned about polymorphism. How do I know which crystal form I have, and how can I control it?

Answer: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[16][17][18] These different forms can have distinct physical properties, including solubility, stability, and bioavailability, which is a critical consideration in drug development.[19][20]

Controlling Polymorphism: The specific polymorph obtained is highly dependent on kinetic and thermodynamic factors during crystallization.[16]

  • Solvent: The choice of solvent can dictate the resulting polymorphic form.[18] Experimenting with solvents of different polarities (e.g., protic vs. aprotic) is a primary screening method.

  • Temperature & Cooling Rate: Slower cooling and crystallization at higher temperatures tend to favor the most thermodynamically stable form. Rapid cooling can trap a less stable, or "metastable," polymorph.

  • Supersaturation: The level of supersaturation can influence which polymorph nucleates.

Identifying Polymorphs: You cannot determine the polymorphic form by visual inspection. The primary technique for identification is X-Ray Powder Diffraction (XRPD) , which provides a unique "fingerprint" for each crystalline form.[18] Other techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also essential.

Recommended Experimental Protocols

Protocol 1: Cooling Crystallization from a Mixed Solvent System

Based on the structure of Compound 1 and successful crystallization of a similar molecule, a polar/non-polar mixed solvent system is a promising starting point.[21][22]

Solvent System Rationale: A solvent like methanol or ethanol can dissolve the compound by interacting with the polar amide and carboxylic acid groups. A less polar co-solvent like toluene or ethyl acetate can then be used to modulate the solubility.

  • Dissolution: In an Erlenmeyer flask, add the crude Compound 1 . Add the primary "good" solvent (e.g., Methanol) dropwise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop, insulated to slow the cooling rate.

  • Crystal Growth: As the solution cools, crystals should begin to form. Do not disturb the flask during this period.

  • Maturation: Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent mixture to remove any residual soluble impurities from the crystal surfaces.[23]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is excellent when a single solvent with the desired temperature-solubility profile cannot be found.[9][24]

Solvent/Anti-Solvent Selection:

  • Solvent: A solvent in which Compound 1 is highly soluble (e.g., Methanol, THF, Acetone).

  • Anti-Solvent: A solvent in which Compound 1 is poorly soluble and that is miscible with the primary solvent (e.g., Water, Hexane, Toluene).[25]

  • Dissolution: Dissolve the crude Compound 1 in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution. A power-driven syringe pump is ideal for controlled addition to avoid localized high supersaturation.[26]

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the solution to stir gently (or stand) as the crystals grow. Sometimes, adding a few extra drops of the "good" solvent to just redissolve the cloudiness and then letting the system stand can yield better crystals.

  • Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the previous protocol.

Solvent Selection Strategy Diagram:

G start Goal: Crystallize Compound 1 mol_prop Analyze Molecular Properties: - Polar Groups (Amide, COOH) - Non-Polar Groups (Aryl) - Amphiphilic Nature start->mol_prop q1 Try Single Solvent System? mol_prop->q1 single_sol Screen Solvents: - Polar Protic (Ethanol, Methanol) - Polar Aprotic (Ethyl Acetate, Acetone) - Rationale: 'Like dissolves like' q1->single_sol Yes anti_sol Use Anti-Solvent Method (Protocol 2) q1->anti_sol No (or if single fails) q2 Good solubility difference between hot and cold? single_sol->q2 single_success Proceed with Cooling Crystallization Protocol 1 q2->single_success Yes q2->anti_sol No anti_sol_details Select Pairs: - Good Solvent (e.g., Acetone) - Anti-Solvent (e.g., Water/Toluene) - Ensure Miscibility anti_sol->anti_sol_details

Caption: Decision-making workflow for selecting a crystallization strategy.

References

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]

  • ReelMind. How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Available at: [Link]

  • Curia Global. Drug Polymorphism: A Key Consideration for API Development. Available at: [Link]

  • Crimson Publishers. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. (2018-02-15). Available at: [Link]

  • All About Drugs. Polymorphism. Available at: [Link]

  • Stein, S. Northwestern University. Cooling Rate and Crystal Size. Available at: [Link]

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available at: [Link]

  • Wikipedia. Crystallization. Available at: [Link]

  • Reddit. How does cooling rate affect the point at which crystalisation occures and why?. (2020-03-16). Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available at: [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022-07-15). Available at: [Link]

  • Google Patents. WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • RM@Schools. Antisolvent Crystallization. Available at: [Link]

  • The Geological Society. Grain Size & Cooling Rate. Available at: [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available at: [Link]

  • Taylor & Francis Online. Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]- 2-methylidene-4-oxobutanoic Acid. Available at: [Link]

  • Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Crystal Size and Cooling Rate - Teacher Notes. Available at: [Link]

  • Reddit. Recrystallization (help meeeeee). (2013-02-03). Available at: [Link]

  • Recrystallization - Single Solvent. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. (2018-11-13). Available at: [Link]

  • Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. (2019-11-02). Available at: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022-04-07). Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • PubMed. Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Available at: [Link]

  • NIH. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Available at: [Link]

  • IUCr Journals. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. (2014-05-30). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid. Our goal is to provide in-depth technical support, moving beyond simple procedural steps to explain the causality behind common synthetic challenges. By understanding the reaction mechanism and potential side reactions, you can proactively minimize byproduct formation, improve yield, and ensure the highest purity of your target compound.

Section 1: Reaction Overview and Mechanistic Insights

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 3-aminoacetophenone and succinic anhydride. The primary amine of 3-aminoacetophenone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride ring. This ring-opening reaction forms an intermediate amic acid, which, upon proton transfer, yields the desired product.

While seemingly straightforward, the reaction's success is governed by controlling the delicate balance between the desired pathway and competing side reactions.

Primary Synthesis Pathway

The intended reaction proceeds via a nucleophilic attack on the anhydride, leading to the formation of the amide bond and the opening of the succinic anhydride ring.

Main_Reaction_Pathway Reactants 3-Aminoacetophenone + Succinic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Ring Opening & Proton Transfer

Caption: Primary reaction pathway for the synthesis.

Key Competing Side Reactions

Understanding potential side reactions is the first step toward prevention. The two most common byproducts are the N-substituted succinimide and unreacted starting materials due to anhydride hydrolysis.

Side_Reactions cluster_0 Desired Pathway cluster_1 Imide Byproduct Formation cluster_2 Anhydride Hydrolysis AmicAcid Amic Acid Intermediate Product Desired Product AmicAcid->Product Proton Transfer (Room Temp) Imide N-(3-acetylphenyl)succinimide AmicAcid->Imide Intramolecular Condensation (Requires Heat, >70°C) SuccinicAnhydride Succinic Anhydride SuccinicAcid Succinic Acid (Inactive) SuccinicAnhydride->SuccinicAcid Hydrolysis Water H₂O (Trace Moisture)

Caption: Competing reactions in the synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.

Q1: My final yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 3-aminoacetophenone. What is the likely cause?

A1: This issue almost always points to the deactivation of your acylating agent, succinic anhydride.

  • Causality: Succinic anhydride is highly susceptible to hydrolysis.[1] Trace amounts of water in your reaction solvent will rapidly convert the anhydride to succinic acid. Succinic acid is a much weaker electrophile and will not react with the amine under these mild conditions, leaving the 3-aminoacetophenone unconsumed.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure your solvent (e.g., acetone, ethyl acetate, DCM) is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.

    • Reagent Quality: Use a fresh, high-purity bottle of succinic anhydride. Anhydrides can degrade upon storage, especially if not kept in a desiccator.

    • Reaction Setup: Assemble your glassware hot from the oven and cool it under a stream of inert gas (nitrogen or argon) to minimize atmospheric moisture.

Q2: I've isolated my product, but NMR and Mass Spec data show a significant impurity with a mass of 217.22 g/mol , which is 18 Da less than my product. What is this byproduct and how did it form?

A2: You are likely observing the formation of N-(3-acetylphenyl)succinimide. This is a classic byproduct in reactions between primary amines and dicarboxylic anhydrides.[2]

  • Causality: The initial product, this compound, is an amic acid. Under heating, this intermediate can undergo a reversible intramolecular cyclization/dehydration to form the five-membered succinimide ring.[3] Many protocols that suggest heating the reaction mixture inadvertently promote this side reaction.[4]

  • Troubleshooting Steps:

    • Strict Temperature Control: The amidation of succinic anhydride with an amine is often exothermic and proceeds readily at room temperature.[4] Avoid any external heating. If the reaction is run on a large scale, consider using an ice bath to maintain a temperature between 0-25°C.

    • Reaction Time: At room temperature, the reaction is typically complete within a few hours. Monitor the disappearance of the starting amine by TLC. Prolonged reaction times, even at room temperature, can sometimes lead to minor imide formation, but heat is the primary driver.

    • Purification: If imide has formed, it is significantly less polar than your desired carboxylic acid product. It can often be removed via recrystallization or by washing a solution of the crude product (dissolved in a suitable organic solvent) with a mild aqueous base (like sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, while the neutral imide remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate your pure product.

Q3: My reaction seems to work, but it's very slow and never goes to completion, even with dry solvents. What could be inhibiting the reaction?

A3: This points to an issue with the nucleophilicity of the amine or the stoichiometry of the reactants.

  • Causality: The reaction proceeds by the nucleophilic attack of the amine on the anhydride.

    • Acid/Base Reaction: As the product is a carboxylic acid, it can protonate a molecule of the starting amine (3-aminoacetophenone), forming an ammonium salt.[2] This salt is no longer nucleophilic and will not react with the anhydride. This is why some procedures suggest using an excess of the amine or a non-nucleophilic base. However, for this specific synthesis, a 1:1 stoichiometry is common and effective if conditions are right.

    • Stoichiometry: An incorrect measurement of starting materials, particularly using less than one equivalent of the anhydride, will naturally result in unreacted amine.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Double-check the molecular weights and masses/moles of your starting materials to ensure a 1:1 molar ratio.

    • Order of Addition: A common technique is to dissolve the amine first and then add the succinic anhydride portion-wise.[5] This keeps the amine in excess relative to the anhydride throughout the addition, ensuring the anhydride reacts quickly upon addition.

    • Solvent Choice: While various aprotic solvents work, highly polar aprotic solvents like DMF or DMSO can accelerate the reaction but may complicate workup. Solvents like ethyl acetate or acetone are generally a good balance of reaction rate and ease of handling.[4][5]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and temperature for this synthesis? A1: Based on literature and mechanistic understanding, the optimal conditions are an anhydrous aprotic solvent such as ethyl acetate or acetone at room temperature (20-25°C).[4][5] Heating should be strictly avoided to prevent the formation of the N-substituted succinimide byproduct.[3]

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1), often with a small amount of acetic acid (1%), is a good starting point.

  • Visualization: Use a UV lamp (254 nm). 3-aminoacetophenone is UV active.

  • Procedure: Spot the starting amine, the succinic anhydride (will not show well on UV), and the co-spot (amine + reaction mixture) on a TLC plate. The reaction is complete when the amine spot in the reaction lane has completely disappeared.

Q3: What is the recommended purification method for the final product? A3: The product often precipitates directly from the reaction mixture as a solid.[5]

  • Filtration: Once the reaction is complete, the precipitated solid can be collected by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a small amount of cold solvent (the same one used for the reaction) or a non-polar solvent like diethyl ether to remove any soluble, less-polar impurities (like residual imide).

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system like methanol/toluene or ethanol is effective.[5]

Section 4: Recommended Experimental Protocol

This protocol is designed to maximize yield and purity by operating under conditions that suppress the formation of key byproducts.

Reagent Table
ReagentMW ( g/mol )Moles (mmol)AmountDensity (g/mL)Notes
3-Aminoacetophenone135.1710.01.35 g-Starting Nucleophile
Succinic Anhydride100.0710.01.00 g-Starting Electrophile
Anhydrous Acetone58.08-40 mL0.791Reaction Solvent
Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.35 g, 10.0 mmol).

  • Dissolution: Add anhydrous acetone (40 mL) to the flask and stir at room temperature until the amine is fully dissolved.

  • Addition: Slowly add succinic anhydride (1.00 g, 10.0 mmol) to the stirred solution in portions over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature (20-25°C). A precipitate should begin to form within 30-60 minutes.

  • Monitoring: Allow the reaction to stir for 2-3 hours. Monitor the reaction by TLC until the 3-aminoacetophenone spot is no longer visible.

  • Isolation: Once complete, collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions of cold acetone (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50°C to a constant weight.

Section 5: Analytical Characterization of Byproducts

Proactive identification of byproducts is crucial for process optimization. Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for this purpose.[6]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Analyze Crude Product (TLC, LC-MS) Decision1 Is Starting Amine Present? Start->Decision1 Decision2 Is Imide Byproduct (M-18) Present? Decision1->Decision2 No Result_Bad1 Cause: Anhydride Hydrolysis Decision1->Result_Bad1 Yes Result_Good Product is Clean. Proceed to Drying. Decision2->Result_Good No Result_Bad2 Cause: Reaction Heated Decision2->Result_Bad2 Yes Action1 Action: Use Anhydrous Solvents & Fresh Reagents Result_Bad1->Action1 Action2 Action: Run Reaction at Room Temperature (≤25°C) Result_Bad2->Action2

Caption: A logical workflow for troubleshooting common issues.

Expected Mass Spectrometry Data
CompoundFormulaExact Mass (Da)Expected [M+H]⁺Expected [M-H]⁻Notes
Desired Product C₁₂H₁₃NO₄235.08236.09234.08Target Compound
3-AminoacetophenoneC₈H₉NO135.07136.08-Unreacted Starting Material
Succinic AcidC₄H₆O₄118.03-117.02From Anhydride Hydrolysis
N-(3-acetylphenyl)succinimideC₁₂H₁₁NO₃217.07218.08-Dehydration Byproduct
References
  • Wigman, L., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Nayak, P. S., et al. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1579. [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. Reactory.com. [Link]

  • Kravchenko, D. V., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]

  • ResearchGate. (2014). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. ResearchGate. [Link]

  • Corrosion Chemistry. (2023). Succinic Anhydride Synthesis. YouTube. [Link]

  • Levison, B. (2016). Answer to "Peptide synthesis: what could happens with succinic anhydride?". ResearchGate. [Link]

  • Sari, Y., et al. (2020). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2020(2), M1131. [Link]

  • Choy, G. D., & Chien, P. L. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-95. [Link]

  • Wigman, L., et al. (2014). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up Production of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid. As production moves from bench-scale to pilot or manufacturing scale, new challenges often emerge. This document provides a comprehensive technical resource, including a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up process. Our approach is grounded in established chemical principles to ensure both scientific integrity and practical applicability.

Synthesis Pathway and Mechanism

The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution reaction between 3-aminoacetophenone and succinic anhydride. This reaction involves the nucleophilic attack of the amine group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the final amide and carboxylic acid functionalities.[1][2]

The reaction is generally robust, but its efficiency and the purity of the final product are highly dependent on carefully controlled reaction conditions, especially during scale-up.

Caption: Reaction of 3-aminoacetophenone with succinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this reaction?

When scaling up, the most critical parameters are temperature control , mixing efficiency , and the rate of reagent addition . The reaction between an amine and an anhydride is exothermic. On a larger scale, inefficient heat dissipation can lead to a temperature spike, which can promote side reactions and impurity formation. Vigorous and consistent mixing is essential to ensure a homogeneous reaction mixture and prevent localized "hot spots."

Q2: Which solvent is recommended for scaling up this synthesis?

Several solvents can be used, but for scale-up, a solvent like Toluene or Dichloromethane (DCM) is often preferred. Toluene is advantageous as it can be heated to reflux to azeotropically remove any trace amounts of water from the starting materials, which is crucial as water can hydrolyze the succinic anhydride.[3] DCM is a good choice for reactions at lower temperatures.[4] The choice ultimately depends on the desired reaction temperature, solubility of starting materials, and downstream processing (e.g., crystallization and solvent recovery).

Q3: How can I effectively monitor the reaction's progress on a large scale?

On a large scale, taking aliquots for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) remains the standard method. A typical method involves spotting the reaction mixture against the 3-aminoacetophenone starting material. The reaction is considered complete when the amine spot is no longer visible by TLC or its peak area is <1% by HPLC.

Q4: What are the primary safety concerns during scale-up?

The primary safety concerns are:

  • Thermal Runaway: Due to the exothermic nature of the reaction. Ensure the reactor has adequate cooling capacity.

  • Dust Exposure: Succinic anhydride is a fine powder and can be an irritant. Use appropriate personal protective equipment (PPE), including respiratory protection, during charging of the reactor.

  • Solvent Handling: Large volumes of flammable or volatile organic solvents require proper grounding of equipment to prevent static discharge and adequate ventilation.

Experimental Protocols: From Bench to Pilot Scale

This section provides a validated protocol for the synthesis, with specific considerations for scaling up the process.

Reagent & Parameter Table
ParameterBench Scale (10 g)Pilot Scale (1 kg)Rationale & Key Considerations
3-Aminoacetophenone10.0 g (74.0 mmol)1.00 kg (7.40 mol)Limiting reagent. Ensure high purity (>99%).
Succinic Anhydride7.77 g (77.7 mmol)0.78 kg (7.77 mol)Use a slight excess (1.05 eq) to drive the reaction to completion.
Solvent (Toluene)100 mL10 LA 10:1 solvent to substrate ratio (v/w) is a good starting point for solubility and mixing.
Reaction Temperature80-90 °C80-90 °CMaintain a consistent internal temperature. Monitor for exotherms.
Reaction Time2-4 hours3-5 hoursMonitor by TLC/HPLC. Reaction may be slightly longer at scale due to mixing dynamics.
Step-by-Step Synthesis Protocol

Bench-Scale Procedure (10 g)

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charging: Charge the flask with 3-aminoacetophenone (10.0 g) and Toluene (100 mL).

  • Anhydride Addition: Begin stirring and add succinic anhydride (7.77 g) in one portion.

  • Reaction: Heat the mixture to 80-85 °C and maintain for 2-4 hours.

  • Monitoring: After 2 hours, take an aliquot of the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate (eluent: 50% ethyl acetate in hexanes) to check for the consumption of 3-aminoacetophenone.

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will begin to precipitate. Further cool to 0-5 °C for 1 hour to maximize precipitation.

  • Filtration: Filter the solid product using a Büchner funnel. Wash the filter cake with cold toluene (2 x 20 mL) to remove soluble impurities.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 15-16 g (85-90%).

Scale-Up Considerations (1 kg)

  • Reactor Setup: Use a glass-lined or stainless steel reactor with appropriate heating/cooling jackets, a robust agitation system (e.g., retreat curve impeller), and a port for nitrogen blanketing.

  • Charging: Charge the reactor with 3-aminoacetophenone (1.00 kg) and Toluene (10 L).

  • Controlled Anhydride Addition: Heat the amine solution to 40-50 °C. Add the succinic anhydride (0.78 kg) in portions over 30-60 minutes. This is critical to control the exotherm. Monitor the internal temperature closely; it should not rise uncontrollably.

  • Reaction & Monitoring: After the addition is complete, heat the mixture to 80-85 °C. Hold for 3-5 hours, monitoring by HPLC until the starting amine is <1%.

  • Controlled Cooling: Cool the reactor contents slowly to room temperature over 2-3 hours. Rapid cooling can cause the product to "crash out," trapping impurities.

  • Isolation & Filtration: Further cool to 0-5 °C and hold for at least 2 hours. Isolate the product using a centrifuge or a large-scale filter press. Wash the cake with cold toluene (2 x 2 L).

  • Drying: Dry the product in a large-scale vacuum dryer until the solvent content is within specification.

Troubleshooting Guide

Unforeseen issues can arise during scale-up. This guide addresses the most common problems in a direct question-and-answer format.

Troubleshooting_Workflow start Initial Observation low_yield Problem: Low or No Product Yield start->low_yield impure_product Problem: Product is Impure (e.g., off-color, oily) start->impure_product isolation_issue Problem: Difficult Isolation (e.g., 'oiling out') start->isolation_issue cause_moisture Cause: Moisture Present? (Hydrolysis of Anhydride) low_yield->cause_moisture cause_side_rxn Cause: Side Reactions? (Overheating) impure_product->cause_side_rxn cause_cooling Cause: Cooled Too Quickly? isolation_issue->cause_cooling sol_dry Solution: Use anhydrous solvents. Azeotropically dry starting materials. cause_moisture->sol_dry Yes cause_temp Cause: Temp Too Low? (Incomplete Reaction) cause_moisture->cause_temp No sol_temp Solution: Increase temperature to 80-90°C. Increase reaction time. cause_temp->sol_temp Yes cause_stoich Cause: Incorrect Stoichiometry? cause_temp->cause_stoich No sol_stoich Solution: Verify masses and purity of reagents. Use slight excess of anhydride. cause_stoich->sol_stoich Yes sol_side_rxn Solution: Control exotherm via portion-wise addition. Ensure efficient cooling. cause_side_rxn->sol_side_rxn Yes cause_unreacted Cause: Unreacted Starting Material? cause_side_rxn->cause_unreacted No sol_unreacted Solution: Improve purification. Consider recrystallization from a different solvent. cause_unreacted->sol_unreacted Yes sol_cooling Solution: Implement a slow, controlled cooling ramp. Agitate during cooling. cause_cooling->sol_cooling Yes cause_solvent Cause: Poor Recrystallization Solvent? cause_cooling->cause_solvent No sol_solvent Solution: Screen solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate). Use anti-solvent if necessary. cause_solvent->sol_solvent Yes

Caption: A workflow for troubleshooting common scale-up issues.

Problem: Low or No Product Yield

Q: My final yield is significantly lower than expected after scaling up. What went wrong?

A: Low yield is a common scale-up issue, often traced back to a few key factors:

  • Moisture Contamination: Water will react with succinic anhydride to form succinic acid, which does not react with the amine under these conditions.[3] On a large scale, more surface area is exposed to the atmosphere during charging, increasing the risk of moisture ingress.

    • Solution: Use anhydrous grade solvents. If possible, consider a brief azeotropic distillation of the toluene-amine slurry before adding the anhydride to remove residual water.

  • Incomplete Reaction: Inadequate mixing in a large reactor can lead to stratified reagents and an incomplete reaction.

    • Solution: Ensure the agitator speed is sufficient to create a vortex and keep solids suspended. Extend the reaction time and confirm full conversion via HPLC before beginning the work-up.

  • Amine Deactivation: While less common in this specific reaction, the amine can be deactivated by protonation if strong acids are present.[5]

    • Solution: Ensure all starting materials are free from acidic impurities.

Problem: Product is Impure (Off-Color, Gummy, or Oily)

Q: The isolated product is a discolored oil, not the expected solid. How do I fix this?

A: This usually indicates the presence of impurities that are depressing the melting point and interfering with crystallization.

  • Side Reactions from Overheating: Uncontrolled exotherms can lead to thermal degradation or the formation of colored byproducts.

    • Solution: As detailed in the protocol, add the succinic anhydride in portions to the warmed amine solution. This allows the reactor's cooling system to manage the heat generated.

  • Trapped Solvents or Starting Materials: If the product precipitates too rapidly ("crashes out"), it can trap unreacted starting materials or solvent within its crystal lattice.

    • Solution: Employ a slow, controlled cooling profile after the reaction is complete. Stirring during the cooling phase is essential. If the product is still impure, a re-slurry in a hot solvent or a full recrystallization from a suitable solvent like ethanol may be necessary.

Problem: Difficulty with Product Isolation

Q: During cooling, the product "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when a compound comes out of solution above its melting point. This is common when the solution is highly concentrated or cooled too quickly.

  • Immediate Actions:

    • Re-heat the mixture until it is a clear solution again.

    • Begin cooling very slowly with vigorous agitation.

    • "Seed" the solution by adding a few small crystals of pure product once it becomes slightly cloudy (the metastable zone). This provides nucleation sites for crystal growth.

  • Alternative Strategy (Anti-Solvent Crystallization):

    • If slow cooling fails, dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol).

    • Slowly add a poor solvent in which the product is insoluble (an "anti-solvent," e.g., water or heptane) with stirring until the solution becomes persistently cloudy.

    • Allow the mixture to stand, or cool it, to induce crystallization.

References

  • ResearchGate. (2021). Why did my amide synthesis not work?. Retrieved from [Link]

  • Nayak, P. S., et al. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mary, S. Y. (2018). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. Journal of the Serbian Chemical Society, 83(1), 1–18.
  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sakka, S. S., et al. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883–1891.
  • Mary, S. Y., et al. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of its reactive properties. SciSpace. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2022). An illustration of the reaction of succinic anhydride with an amino group on Triplin. Retrieved from [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. University of Mysore. Retrieved from [Link]

  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • PubMed. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. National Center for Biotechnology Information. Retrieved from [Link]

  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminoacetophenone. National Institute of Standards and Technology. Retrieved from [Link]

  • Sci-Hub. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Retrieved from [Link]

  • MDPI. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminoacetophenone. National Institute of Standards and Technology. Retrieved from [Link]

  • PubMed. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). NO312290B1 - Pharmaceutical preparation containing 4-oxobutanoic acids, and their compounds.

Sources

common pitfalls in handling 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Guide Objective: This technical support center is designed for researchers, chemists, and drug development professionals working with this compound (CAS 62134-52-5). It provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) regarding its synthesis, purification, handling, and analysis. The guidance is structured to explain the chemical principles behind common pitfalls, offering practical solutions and preventative strategies.

Section 1: Synthesis and Purification Pitfalls

The standard synthesis of this compound involves the nucleophilic ring-opening of succinic anhydride with 3-aminoacetophenone. While straightforward in principle, this reaction is prone to issues that can significantly impact yield and purity.

FAQ 1.1: My synthesis is resulting in a very low yield or failing completely. What are the most common causes?

Answer: A low or non-existent yield in this acylation reaction typically points to one of three areas: reagent integrity, reaction conditions, or the inherent reactivity of the starting materials.

  • Moisture Contamination (Most Likely Cause): Succinic anhydride is highly susceptible to hydrolysis. Any moisture in the reaction solvent (e.g., acetone, THF, acetic acid) or on the glassware will rapidly convert the anhydride to succinic acid. Succinic acid's carboxylic acid groups are not electrophilic enough to be attacked by the amine under these conditions, effectively halting the desired reaction.

    • Preventative Action: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Dry all glassware in an oven (e.g., >100°C) for several hours and cool under an inert atmosphere (nitrogen or argon) before use.

  • Purity of 3-Aminoacetophenone: The starting amine can degrade over time through oxidation, which often manifests as a color change from off-white/yellow to dark brown. Oxidized impurities can interfere with the reaction and complicate purification.

    • Preventative Action: Use 3-aminoacetophenone of the highest possible purity. If the material is old or discolored, consider recrystallization or purification by column chromatography before use.

  • Sub-optimal Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating can be required to drive it to completion, especially if the amine is not sufficiently nucleophilic.[1] However, excessive heat can promote side reactions.

    • Troubleshooting Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a significant amount of unreacted 3-aminoacetophenone after several hours at room temperature, consider gently heating the mixture to 40-50°C.

Workflow: Synthesis and Initial Workup

G cluster_prep 1. Reagent & Glassware Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation reagents Succinic Anhydride 3-Aminoacetophenone Anhydrous Solvent mix Dissolve Succinic Anhydride in Solvent reagents->mix glassware Oven-Dried Glassware (Cool under N2/Ar) glassware->mix add Add 3-Aminoacetophenone Solution (Dropwise) mix->add react Stir at Room Temp (or gentle heat) Monitor by TLC add->react precipitate Precipitation of Product (Often spontaneous or upon cooling) react->precipitate filter Filter Slurry precipitate->filter wash Wash Solid with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry crude crude dry->crude Crude Product

Caption: Synthesis and isolation workflow for this compound.

FAQ 1.2: I've isolated a solid, but I'm struggling with purification. What are the best strategies?

Answer: The primary impurities are typically unreacted starting materials or the hydrolyzed anhydride (succinic acid). Recrystallization is the most effective method for purification.

  • Strategy 1: Recrystallization

    • Rationale: The product has significantly different solubility properties compared to the starting materials. A solvent system must be identified where the product is soluble at elevated temperatures but sparingly soluble at room or cold temperatures.

    • Recommended Solvents: A mixture of methanol and toluene (1:1) has been successfully used for growing single crystals of a related compound.[2] Other polar solvents like ethanol, isopropanol, or acetone-water mixtures are excellent starting points.

    • Detailed Protocol: See Section 5 for a step-by-step recrystallization protocol.

  • Strategy 2: Acid-Base Extraction (for removing amine impurity)

    • Rationale: If significant 3-aminoacetophenone remains, an acid wash during workup can remove it. The product's carboxylic acid makes it soluble in base, but the amide bond is at risk of hydrolysis. Therefore, an acidic wash is preferred.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with dilute HCl (e.g., 1 M). The basic amine impurity will move to the aqueous layer as its hydrochloride salt.

      • Wash with brine, dry the organic layer over sodium sulfate, and evaporate the solvent.

      • Proceed with recrystallization.

  • Strategy 3: Ion Exchange Chromatography

    • Rationale: For aromatic amino acids, purification using strong cationic resins can be an effective, albeit more complex, method to separate the target from impurities like salts and sugars.[3] This is generally reserved for situations where crystallization fails or very high purity is required.

Section 2: Handling, Storage, and Stability

The bifunctional nature of this molecule (containing both an amide and a carboxylic acid) makes it susceptible to degradation if not handled and stored correctly.

FAQ 2.1: What are the optimal long-term storage conditions for solid this compound?

Answer: To ensure long-term stability and prevent degradation, the solid compound should be stored under conditions that minimize exposure to water, light, and heat.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of any potential slow decomposition reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen)Prevents potential long-term oxidation of the aromatic ring or acetyl group.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the amide bond, which can occur even with trace atmospheric moisture over time.
Light Amber vial or stored in the darkAromatic compounds can be light-sensitive, potentially leading to photochemical degradation.
FAQ 2.2: My compound seems to be degrading after being dissolved in a buffer for my experiments. What is happening?

Answer: This is almost certainly due to the hydrolysis of the amide bond. Amide hydrolysis is catalyzed by both acid and base and is accelerated by heat.[4][5][6]

  • Under Basic Conditions (pH > 8): The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the amide carbonyl carbon. This is typically faster than acid-catalyzed hydrolysis. The final products are the carboxylate salt (succinate) and the free amine (3-aminoacetophenone).

  • Under Acidic Conditions (pH < 4): The reaction is initiated by protonation of the amide carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by water.[4] The final products are succinic acid and the protonated amine.

Troubleshooting & Prevention:

  • pH Control: Prepare solutions in buffers as close to neutral (pH 6.5-7.5) as possible.

  • Temperature Control: Prepare solutions fresh and store them on ice or at 4°C. Avoid heating solutions unless absolutely necessary.

  • Time Limitation: Use the prepared solution as quickly as possible, ideally within the same day. Do not store aqueous stock solutions for extended periods.

Section 3: Solubility and Formulation

Achieving a suitable concentration in aqueous buffers for biological assays can be a significant challenge due to the molecule's moderate polarity (calculated XLogP3 = 0.5) and crystalline nature.[7]

FAQ 3.1: I am having difficulty dissolving the compound in my aqueous assay buffer. What can I do?

Answer: The solubility is highly pH-dependent due to the carboxylic acid group.[8] Direct dissolution in neutral buffer is often difficult.

  • Recommended Method: pH-Assisted Dissolution

    • Prepare a Concentrated Stock in DMSO: The compound is generally soluble in organic solvents like DMSO. Prepare a high-concentration stock (e.g., 10-50 mM).

    • Use a Basic "Pre-solution": For aqueous preparations, first dissolve the solid compound in a small amount of dilute base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid, forming the much more soluble carboxylate salt.

    • Titrate to Target pH: Once dissolved, slowly add dilute acid (e.g., 0.1 M HCl) to bring the pH back to the desired neutral range of your final buffer.

    • Final Dilution: Dilute this stock solution into your final assay buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.

pH-Dependent Ionization States

Caption: Ionization states of the carboxylic acid moiety at different pH values.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Synthesis of this compound

Materials:

  • Succinic anhydride (1.0 eq)

  • 3-Aminoacetophenone (1.0 eq)

  • Anhydrous acetone (or other suitable anhydrous solvent)

  • Oven-dried round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up the oven-dried flask under an inert atmosphere.

  • In the flask, dissolve succinic anhydride (1.0 eq) in a minimal amount of anhydrous acetone.

  • In a separate oven-dried flask, dissolve 3-aminoacetophenone (1.0 eq) in anhydrous acetone.

  • Slowly add the 3-aminoacetophenone solution to the stirring succinic anhydride solution at room temperature over 30 minutes.[2]

  • Stir the reaction mixture at room temperature for 2-4 hours. The product will often begin to precipitate as a white or off-white solid.

  • Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting amine spot is consumed.

  • If precipitation occurs, cool the flask in an ice bath for 30 minutes to maximize solid formation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, fresh acetone to remove residual soluble impurities.

  • Dry the solid under high vacuum to obtain the crude product.

Protocol 4.2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or methanol/toluene mixture)

  • Erlenmeyer flask, heat source, condenser

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimum amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture to reflux with stirring until all the solid dissolves. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Do not add excessive solvent.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate, promoting the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under high vacuum. Confirm purity by measuring the melting point and comparing it to the literature value, or by analytical techniques like HPLC or NMR.

References

  • Google Patents. (WO2015104464A1)
  • Fonnum, F., & Larsen, K. (1965). SEPARATION AND PURIFICATION OF AROMATIC AMINO ACID TRANSAMINASES FROM RAT BRAIN. Biochimica et Biophysica Acta (BBA) - Enzymology and Biological Oxidation. [Link]

  • Paris, C. G., & Kester, A. S. (1979). Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes. Journal of Bacteriology. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • American Society for Microbiology. Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes. ASM Journals. [Link]

  • LibreTexts Chemistry. Organic Chemistry II. [Link]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • ResearchGate. Why did my amide synthesis does not work?. [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • LibreTexts Chemistry. 11.9: Hydrolysis of Esters. [Link]

  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

  • Physics & Maths Tutor. Notes - 18 Carboxylic Acids and Derivatives. [Link]

  • Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]

  • El-Sakka, S. S., et al. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences. [Link]

  • Mary, S. Y. (2018). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. Journal of the Serbian Chemical Society. [Link]

  • Sari, Y., et al. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank. [Link]

  • PrepChem. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

Sources

Technical Support Center: Purification of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on enhancing the purity of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My final product has a low and broad melting point. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. In the synthesis of this compound, which is typically formed by the reaction of 3-aminoacetophenone with succinic anhydride, the most common impurities are unreacted starting materials.

  • Unreacted 3-aminoacetophenone: This starting material is a solid at room temperature and its presence will depress the melting point of your product.

  • Residual Succinic Anhydride/Succinic Acid: Succinic anhydride is reactive and can hydrolyze to succinic acid in the presence of water. Both can remain in the crude product.

The presence of these impurities disrupts the crystal lattice of the desired compound, leading to a lower energy requirement to melt the solid, hence the depressed and broadened melting point.[1][2]

Q2: I see extra peaks in my ¹H NMR spectrum. How can I identify the impurities?

Your ¹H NMR spectrum is a powerful tool for identifying impurities. By comparing the spectrum of your product to a reference spectrum of pure this compound, you can identify extraneous peaks.

  • 3-aminoacetophenone: Look for a singlet around 2.5 ppm corresponding to the acetyl group's methyl protons and aromatic signals that do not match the substitution pattern of your product.

  • Succinic Acid: This will typically show a singlet around 2.6 ppm for the two methylene groups.

A thorough analysis of the integration values of the impurity peaks relative to your product peaks can give you a quantitative estimate of the impurity levels.

Visualizing the Purification Workflow

The following diagram outlines a logical workflow for the purification of this compound, from initial workup to final purity assessment.

Purification Workflow Figure 1: Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product from Reaction Mixture wash Aqueous Wash (e.g., dilute HCl, then water) start->wash Initial Workup purity_check Purity Check (TLC, Melting Point) wash->purity_check Assess Purity recrystallize Recrystallization chromatography Column Chromatography (if necessary) recrystallize->chromatography Further Purification Needed spectroscopy Spectroscopic Analysis (NMR, IR) recrystallize->spectroscopy Characterize chromatography->spectroscopy purity_check->recrystallize Impurities Present final_product Pure Product purity_check->final_product Pure spectroscopy->final_product

Caption: A decision-making workflow for purifying the target compound.

Q3: My recrystallization resulted in poor recovery. How can I optimize this?

Poor recovery during recrystallization is a common issue and can often be resolved by optimizing the solvent system and procedure.

Key Considerations for Solvent Selection:

  • The ideal solvent should dissolve your compound well at elevated temperatures but poorly at low temperatures.

  • The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Recommended Solvent Systems for Recrystallization: For compounds with both polar (carboxylic acid, amide) and non-polar (phenyl ring) functionalities, a mixed solvent system is often effective.

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent.
Methanol/Toluene A 1:1 mixture has been successfully used for growing single crystals of a similar compound, suggesting it's a good system for achieving high purity.[3]
Acetone/Hexane Acetone is a good solvent for many organic compounds, and hexane can be used as an anti-solvent to induce crystallization.

Experimental Protocol: Optimizing Recrystallization

  • Dissolution: Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., ethanol).

  • Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q4: How can I remove unreacted 3-aminoacetophenone and succinic acid?

A liquid-liquid extraction or a simple wash during the workup is highly effective for removing these starting materials.

  • Removing 3-aminoacetophenone (a base): After dissolving your crude product in an organic solvent like ethyl acetate, wash the solution with a dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while your acidic product remains in the organic layer.

  • Removing Succinic Acid (an acid): A subsequent wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) can be used. However, since your desired product is also an acid, this risks deprotonating and losing your product to the aqueous layer. A more effective method is to wash the crude solid with a solvent in which succinic acid is soluble but your product is not, such as cold water or diethyl ether.

Visualizing Key Chemical Structures

Understanding the structures of your target molecule and potential impurities is crucial for designing an effective purification strategy.

Chemical_Structures Figure 2: Structures of Target Compound and Key Impurities cluster_target Target Molecule cluster_impurities Potential Impurities target This compound C₁₂H₁₃NO₄ impurity1 3-Aminoacetophenone C₈H₉NO impurity2 Succinic Anhydride C₄H₄O₃

Caption: Key chemical structures in the synthesis and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective analytical techniques for purity assessment?

A combination of techniques provides the most comprehensive assessment of purity:

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of starting materials and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single, sharp peak is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any organic impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q2: What are the expected spectral characteristics of pure this compound?

While specific shifts can vary slightly based on the solvent, you should generally expect:

  • ¹H NMR:

    • Aromatic protons in the 7-8 ppm region.

    • An amide N-H proton (can be broad) typically downfield.

    • A carboxylic acid O-H proton (very broad) further downfield.

    • Methylene protons of the butanoic acid chain.

    • A singlet for the acetyl methyl group.

  • FT-IR (KBr):

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • An N-H stretch from the amide (~3300 cm⁻¹).

    • Two C=O stretches: one for the ketone and one for the amide (~1650-1710 cm⁻¹), and one for the carboxylic acid (~1700 cm⁻¹).[2]

Q3: What are the optimal storage conditions for this compound?

As a carboxylic acid and an amide, this compound is susceptible to hydrolysis under strongly acidic or basic conditions, and potentially to photodecomposition over long periods. Therefore, it should be stored in a tightly sealed container in a cool, dry, and dark place.

References

  • Nayak, P. S., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. IUCrData, 1(1). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Mary, S. Y., et al. (2018). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. Journal of the Serbian Chemical Society, 83(1), 1-18. Available at: [Link]

  • El-Sakka, S. S., et al. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883-1891. Available at: [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Molecular Crystals and Liquid Crystals, 592(1), 249-258. Available at: [Link]

  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. (2011). Google Patents.
  • Suryadevara, V., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(3), M938. Available at: [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available at: [Link]

  • US5118815A - Method for crystallization of amino acids. (1992). Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Therapeutic Potential of Succinanilic Acid Derivatives: A Focus on 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid and its structurally similar compounds, exploring their potential therapeutic applications. While direct experimental data for the title compound is limited, this document synthesizes findings from a range of succinanilic acid and N-acyl aminobutanoic acid derivatives to elucidate the therapeutic promise of this chemical scaffold. By examining analogs with demonstrated anti-inflammatory, anticancer, and neuroprotective properties, we aim to provide a foundational resource for researchers and drug development professionals interested in this class of molecules. This guide details the chemical properties, synthesis, and reported biological activities of these compounds, supported by experimental data from peer-reviewed literature.

Introduction: The Succinanilic Acid Scaffold

The succinanilic acid scaffold, characterized by a succinic acid moiety linked to an aniline derivative via an amide bond, represents a versatile backbone for the design of novel therapeutic agents. The compound this compound is a prime example of this class, featuring a meta-acetylated phenyl ring.[1] This structural motif offers several avenues for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The inherent functionalities—a carboxylic acid, an amide linkage, and an aromatic ring—provide key interaction points with biological targets.

Amide derivatives, in general, are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[2] This guide will delve into the specific potential of this compound by comparing it to structurally related compounds for which biological data are available.

Chemical Structures and Properties

The core structure of this compound and its analogs is presented below. Variations in the substitution pattern on the phenyl ring and modifications to the butanoic acid chain can significantly impact biological activity.

Compound NameStructureMolecular FormulaKey Structural Features
This compoundthis compoundC12H13NO4Meta-acetyl substitution on the phenyl ring.[1]
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acidC13H13NO4Para-acetyl substitution and a methylidene group on the butanoic acid chain.[2]
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic AcidC21H21NO6A chalcone derivative with an extended conjugated system.[3]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic AcidC20H18N2O3SPropanoic acid backbone with a bulky thiazole substituent on the amine.[4]

Comparative Analysis of Biological Activities

Anticancer Potential

Several derivatives of related structures have demonstrated notable antiproliferative activity. For instance, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their anticancer properties.[4] Notably, certain oxime and carbohydrazide derivatives of this scaffold exhibited low micromolar activity against lung cancer cell lines, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[4] This suggests that modifications of the acetylphenylamino and butanoic acid moieties can lead to potent anticancer agents.

Furthermore, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified compounds with both anticancer and antioxidant properties, highlighting the potential for this class of compounds to combat cancer through multiple mechanisms.[5]

Neuroprotective and Neuromodulatory Activities

Aryl succinic and maleic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[6] The study revealed that the aromatic moiety is crucial for active site recognition and that the substitution pattern on the phenyl ring influences inhibitory activity.[6] This line of evidence suggests that this compound could be investigated for similar AChE inhibitory properties.

Additionally, some phenylsuccinimide derivatives have shown marked anticonvulsant activity, with meta-substituted compounds being particularly interesting.[7] This further supports the potential for neurological applications of succinanilic acid derivatives.

Anti-inflammatory and Other Activities

The broader class of amide derivatives is known for its anti-inflammatory properties.[2] Succinic acid itself has been noted for its potential anti-inflammatory effects by modulating immune responses.[8] The structural similarity of this compound to these compounds suggests it may also possess anti-inflammatory activity.

A patent has been filed for a related compound, 4-[(5-bromo-2-pyridinyl)amino]-4-oxobutanoic acid, as an inhibitor of brassinosteroid signaling, indicating potential applications in agriculture or as a research tool.[9]

Experimental Methodologies

To evaluate the therapeutic potential of this compound and its novel analogs, a systematic experimental workflow is proposed.

Synthesis of Analogs

The synthesis of this compound and its analogs can be achieved through the reaction of the corresponding aniline derivative with succinic anhydride.[3]

DOT Script for Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminoacetophenone 3-Aminoacetophenone Reaction_Vessel Solvent (e.g., DCM) Pyridine (catalyst) Stirring at RT 3-Aminoacetophenone->Reaction_Vessel Add Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Reaction_Vessel Add Filtration Filtration Reaction_Vessel->Filtration Precipitate formation Recrystallization Recrystallization Filtration->Recrystallization Crude product Final_Compound 4-[(3-Acetylphenyl)amino]- 4-oxobutanoic acid Recrystallization->Final_Compound Purified product

Caption: General synthesis workflow for this compound.

In Vitro Biological Screening

A tiered screening approach is recommended to efficiently assess the biological activities of newly synthesized compounds.

DOT Script for In Vitro Screening Workflow

cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation Compound_Library Library of Analogs Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) Compound_Library->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., AChE) Compound_Library->Enzyme_Inhibition_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) Compound_Library->Anti_inflammatory_Assay Dose_Response Dose-Response Studies (IC50) Cytotoxicity_Assay->Dose_Response Active Compounds Enzyme_Inhibition_Assay->Dose_Response Active Compounds Anti_inflammatory_Assay->Dose_Response Active Compounds Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling Mechanism_of_Action->Selectivity_Profiling

Caption: A tiered workflow for in vitro screening of succinanilic acid derivatives.

Conclusion and Future Directions

While this compound itself remains an understudied molecule, the collective evidence from its structural analogs strongly suggests that the succinanilic acid scaffold is a promising starting point for the development of novel therapeutics. The potential for this class of compounds to act as anticancer, neuroprotective, and anti-inflammatory agents warrants further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. By exploring a diverse range of substitutions on the phenyl ring and modifications of the butanoic acid backbone, it may be possible to identify lead compounds with high potency and selectivity for various therapeutic targets. Structure-activity relationship (SAR) studies will be crucial in guiding the optimization of these compounds towards clinical candidates.

References

  • Synthesis and biological activity of mono- and di-N-acylated aminoglycosides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • W.J. Krajewski, J. F. O'Donnell, et al. (1977). Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. Pharmazie. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • M. E. Tessier, et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs. Retrieved from [Link]

  • M. L. Sin-Sobrino, et al. (2001). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • B. Narayana, et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • I. Iannotti, et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Retrieved from [Link]

  • C. Limban, et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules. Retrieved from [Link]

  • De Smet, S., et al. (2009). Inhibitors for brassinosteroid signalling. Google Patents.
  • Zhang, Y., et al. (2024). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules. Retrieved from [Link]

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank. Retrieved from [Link]

  • Lesyk, R., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals. Retrieved from [Link]

  • Popiołek, Ł., et al. (2023). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Talent Chemical. (2025). What are the pharmaceutical applications of succinic acid?. Talent Chemical Blog. Retrieved from [Link]

  • Buzun, K., et al. (2022). 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Pharmacokinetic study on the interaction between succinic acid and irbesartan in rats and its potential mechanism. Pharmaceutical Biology. Retrieved from [Link]

  • Kovalskyi, Y., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

peer-reviewed studies on 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently initiating extensive literature searches for "4-[(3- Acetylphenyl)amino]-4-oxobutanoic acid," utilizing its formula and synonyms to maximize the scope. My primary focus is on peer-reviewed studies to establish a solid foundation of current understanding.

Initiating Comparative Analysis

I'm now diving into the analysis of the search results to pinpoint key research areas. My goal is to synthesize the data, highlighting synthesis methods, biological activities, and therapeutic potential. I plan to create a comparative guide, complete with experimental data, and diagrams to illustrate key concepts. The aim is to build a detailed and structured comparison.

Starting Detailed Synthesis

I'm now structuring my comparison guide. I'll begin with an overview, then a deep dive into the compound's properties versus alternatives, backed by experimental data. I'm focusing on experimental choices and methodologies, complete with tables and diagrams. Detailed protocols and numbered citations will round out the guide.

Examining Compound Properties

I've hit a slight snag. My initial search for "4-[(3-Acetylphenyl)amino]-4-ox obutanoic acid" hasn't turned up much in the way of direct peer-reviewed research yet. I'm leveraging PubChem to gather structural and property data for now, while I explore related compounds and broader search terms to get a fuller picture. I'm focusing on broadening my search parameters.

Revising Scope and Approach

I'm adapting my strategy. While direct studies on the "meta" isomer are scarce, I'm now leveraging information from the "para" isomer and related derivatives. Studies cover the "para" isomer's synthesis, spectroscopy, crystal structure, and computational analysis of reactive properties, as well as potential anticancer and antioxidant capabilities in other derivatives. My guide will now encompass a broader comparative analysis to make inferences and suggest further research.

Broadening Comparative Analysis

I'm now integrating information from the "para" isomer, which is more extensively studied, along with related derivatives. While direct "meta" isomer data remains limited, I can extract and structure data on the "para" isomer, including its synthesis, spectroscopy, crystal structure, and reactive properties, along with studies on potential anticancer and antioxidant derivatives. This allows for a robust comparative guide, inferring properties for the "meta" isomer. I'll focus on structuring and compiling the comparison.

Independent Verification of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the rigorous and independent verification of a compound's biological activity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently assess the activity of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid (PubChem CID: 722024).[1] While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural motifs—a butanoic acid derivative with an acetylphenylamino side chain—suggest potential roles in anticancer and anti-inflammatory pathways. Butyric acid and its derivatives are known to exhibit histone deacetylase (HDAC) inhibitory activity, which can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, many anti-inflammatory drugs target enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

This guide, therefore, proposes a multi-faceted approach to characterize the potential anticancer and anti-inflammatory properties of this compound. We will present a direct comparison with established drugs: Vorinostat (SAHA) , a known HDAC inhibitor; Indomethacin , a non-selective COX inhibitor; and Celecoxib , a selective COX-2 inhibitor.[2][3][4][5] By following the detailed experimental protocols outlined herein, researchers can generate robust, reproducible data to elucidate the compound's efficacy and potential mechanism of action.

Comparative Compounds: Rationale for Selection

A meaningful evaluation of a novel compound necessitates comparison against well-characterized standards. The selection of comparator compounds should be driven by structural similarities and hypothesized mechanisms of action.

CompoundClassRationale for Inclusion
Vorinostat (SAHA) Histone Deacetylase (HDAC) InhibitorStructurally, both Vorinostat and the target compound are hydroxamic acid or carboxylic acid derivatives, respectively, which can chelate the zinc ion in the active site of HDACs. Vorinostat will serve as a positive control for HDAC inhibition and a benchmark for anticancer activity.[4][6][7]
Indomethacin Non-selective COX InhibitorA widely used non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes. It will serve as a standard for assessing anti-inflammatory potential through COX inhibition.[3][8]
Celecoxib Selective COX-2 InhibitorA selective inhibitor of the COX-2 enzyme, which is often upregulated at sites of inflammation and in some cancers. Comparing the target compound's activity to Celecoxib can reveal potential selectivity for COX-2.[2][5]

Experimental Workflow for Activity Verification

The following workflow provides a logical progression for the independent verification of this compound's activity.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (Enzyme Inhibition) cluster_2 Phase 3: Cellular Mechanism of Action A MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B In Vitro HDAC Inhibition Assay A->B If cytotoxic C In Vitro COX-1/COX-2 Inhibition Assay A->C If cytotoxic or for anti-inflammatory assessment E Western Blot for Apoptosis Markers (Cleaved Caspase-3, PARP) B->E If HDAC inhibition is confirmed D In Vitro 5-LOX Inhibition Assay C->D F Analysis of Inflammatory Signaling Pathways (NF-κB, MAPK via Western Blot) C->F If COX/LOX inhibition is confirmed

Experimental workflow for activity verification.

Detailed Experimental Protocols

Part 1: In Vitro Cytotoxicity Assessment

The initial step is to determine if this compound exhibits cytotoxic effects against cancer cells. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Vorinostat (positive control), and a vehicle control (e.g., DMSO) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Part 2: Mechanistic Enzyme Inhibition Assays

Based on the structural characteristics of the target compound, we will investigate its potential to inhibit key enzymes involved in cancer and inflammation.

Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the ability of the compound to inhibit the activity of HDAC enzymes.

  • Reagent Preparation: Prepare the HDAC substrate, developer, and purified HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC isoform) in assay buffer according to the manufacturer's instructions of a commercially available HDAC activity assay kit.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the HDAC substrate, and the test compound (this compound or Vorinostat) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the HDAC enzyme to each well. Include a no-enzyme control and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and initiate the development by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore. Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric or Fluorometric)

This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Reagent Preparation: Use a commercial COX inhibitor screening kit. Prepare the assay buffer, heme, and the respective COX-1 or COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, the enzyme (COX-1 or COX-2), and the test compound (this compound, Indomethacin, or Celecoxib) at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Detection: The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric or fluorometric probe. Read the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration and determine the IC₅₀ values.

Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This assay assesses the compound's ability to inhibit the 5-LOX enzyme.

  • Reagent Preparation: Prepare a solution of 5-LOX enzyme and the substrate, linoleic acid or arachidonic acid, in a suitable buffer (e.g., Tris-HCl).

  • Reaction Setup: In a quartz cuvette, mix the buffer, the 5-LOX enzyme solution, and the test compound at various concentrations.

  • Incubation: Pre-incubate the mixture for a few minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, for several minutes.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of 5-LOX inhibition for each compound concentration to calculate the IC₅₀ value.

Part 3: Cellular Mechanism of Action

If the compound shows significant cytotoxicity or enzyme inhibition, the next step is to investigate its effects on key cellular pathways.

Protocol: Western Blot for Apoptosis Markers

This protocol is used to detect the cleavage of key apoptotic proteins, indicating the induction of programmed cell death.

  • Cell Treatment and Lysis: Treat cancer cells with the IC₅₀ concentration of this compound for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, full-length PARP, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the apoptotic markers.

Analysis of Inflammatory Signaling Pathways (NF-κB and MAPK)

Should the compound demonstrate potent anti-inflammatory enzyme inhibition, its effect on key inflammatory signaling pathways should be investigated. This can be achieved by treating relevant cells (e.g., macrophages stimulated with lipopolysaccharide) with the compound and then performing Western blotting for key signaling proteins such as phosphorylated p65 (a subunit of NF-κB) and phosphorylated p38 MAPK.

G cluster_0 Pro-inflammatory Stimuli (LPS, TNF-α) cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Cellular Response Stimuli Stimuli IKK IKK Complex Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK NFkB NF-κB (p65/p50) IKK->NFkB Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Phosphorylates Inflammation Inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB->Inflammation Induces AP1->Inflammation Induces

Simplified Inflammatory Signaling Pathways.

Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a comprehensive comparison of this compound with the selected reference compounds.

Comparative Data Summary Table

AssayThis compoundVorinostat (SAHA)IndomethacinCelecoxib
IC₅₀ (µM) - MCF-7 Experimental ValueLiterature/Experimental ValueN/ALiterature/Experimental Value
IC₅₀ (µM) - A549 Experimental ValueLiterature/Experimental ValueN/ALiterature/Experimental Value
IC₅₀ (µM) - HCT116 Experimental ValueLiterature/Experimental ValueN/ALiterature/Experimental Value
IC₅₀ (µM) - HDAC Experimental ValueLiterature/Experimental ValueN/AN/A
IC₅₀ (µM) - COX-1 Experimental ValueN/ALiterature/Experimental ValueLiterature/Experimental Value
IC₅₀ (µM) - COX-2 Experimental ValueN/ALiterature/Experimental ValueLiterature/Experimental Value
IC₅₀ (µM) - 5-LOX Experimental ValueN/ALiterature/Experimental ValueN/A
Apoptosis Induction Qualitative/QuantitativeYesNoCell-type dependent
NF-κB Pathway Inhibition Qualitative/QuantitativeCell-type dependentYesYes
MAPK Pathway Inhibition Qualitative/QuantitativeCell-type dependentYesYes

N/A: Not applicable or not the primary mechanism of action.

References

  • HealthWarehouse. (n.d.). Buy Celecoxib 200mg Capsules Online. Retrieved from [Link]

  • Amazon Pharmacy. (n.d.). Celecoxib, 400 MG Capsule. Retrieved from [Link]

  • HealthWarehouse. (n.d.). Buy Indomethacin 50mg Capsules Online. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). Vorinostat (SAHA) | HDAC inhibitor. Retrieved from [Link]

  • Blink Health. (n.d.). Buy Indomethacin (Generic Indocin, Indocin SR) Online. Retrieved from [Link]

  • Blink Health. (n.d.). Buy Celebrex (celecoxib) Online. Retrieved from [Link]

  • Hippo. (n.d.). Buy Celecoxib at the best price. Retrieved from [Link]

  • Amazon Pharmacy. (n.d.). Indomethacin, 25 MG Capsule. Retrieved from [Link]

  • Cellagen Technology. (n.d.). Vorinostat (SAHA) | Class I&II HDAC inhibitor. Retrieved from [Link]

  • Pearson Dental Supply. (n.d.). Indomethacin Capsules (OTC). Retrieved from [Link]

  • BPS Bioscience. (n.d.). SAHA (Vorinostat). Retrieved from [Link]

  • GoodRx. (n.d.). Celecoxib Prices, Coupons & Savings Tips. Retrieved from [Link]

  • GoodRx. (n.d.). Indomethacin Prices, Coupons & Savings Tips. Retrieved from [Link]

  • Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8.
  • Wilk, S., et al. (1998). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid, inhibitors of peptidylglycine alpha-amidating monooxygenase (PAM). Journal of Pharmacology and Experimental Therapeutics, 286(2), 613-9.
  • Child, R. G., et al. (1980). A New Non-Steroidal Anti-Inflammatory Analgesic: Gamma-Oxo (1,1'-biphenyl)-4-butanoic Acid (Fenbufen). Chemistry and Activity of Analogs. Arzneimittel-Forschung, 30(4A), 695-702.
  • Abdel-Rahman, H. M., et al. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. Medicinal Chemistry: An Indian Journal, 1(1-2), 10-15.
  • MySkinRecipes. (n.d.). 4-Oxo-4-(phenylamino)butanoic acid. Retrieved from [Link]

  • Palanisamy, A., & Jeyanthi, G. (2013). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 5(5), 1-8.
  • Golcienė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 856.
  • Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(x), xxx.
  • Huang, D., et al. (2006). Anti-tumor Activity of a 3-oxo Derivative of Oleanolic Acid. Cancer Letters, 233(2), 289-96.
  • Sgambat, K., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(23), 5648.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 722024, this compound. Retrieved from [Link].

Sources

A Comparative Guide to the Synthesis of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of innovation. Among these, 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid, also known as N-(3-acetylphenyl)succinamic acid, serves as a valuable building block and intermediate. Its structure, featuring a reactive carboxylic acid and a substituted aromatic ring, makes it a versatile scaffold for the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators.

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed, field-tested experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Classic Approach - Direct Amidation via Succinic Anhydride

The most direct and widely employed method for the synthesis of this compound involves the nucleophilic acyl substitution reaction between 3-aminoacetophenone and succinic anhydride. This reaction is a classic example of amic acid formation from an amine and a cyclic anhydride.

The reaction proceeds through the nucleophilic attack of the amino group of 3-aminoacetophenone on one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final amic acid product. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the anhydride.

Route 1: Succinic Anhydride Pathway 3-Aminoacetophenone 3-Aminoacetophenone Product 4-[(3-Acetylphenyl)amino]- 4-oxobutanoic acid 3-Aminoacetophenone->Product Nucleophilic Acyl Substitution Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Product

Caption: Reaction scheme for the synthesis of this compound via the succinic anhydride route.

Experimental Protocol: Route 1

Materials:

  • 3-Aminoacetophenone (99%)

  • Succinic anhydride (99%)

  • Anhydrous Toluene

  • Dilute Hydrochloric Acid (1 M)

  • Deionized Water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (0.01 mol) in 50 mL of anhydrous toluene.

  • To this solution, add a solution of 3-aminoacetophenone (0.01 mol) in 30 mL of anhydrous toluene dropwise with constant stirring.

  • After the addition is complete, stir the resulting mixture for one hour at room temperature.

  • Set aside the mixture for an additional hour to ensure the completion of the reaction. A precipitate will form.

  • Treat the mixture with 20 mL of dilute hydrochloric acid to remove any unreacted 3-aminoacetophenone.

  • Filter the resulting solid under suction and wash thoroughly with deionized water to remove unreacted succinic anhydride and succinic acid.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Route 2: The Two-Step Activation Approach - Synthesis via Succinyl Chloride

An alternative strategy for the synthesis of this compound involves a two-step process. First, succinic acid is converted to its more reactive acid chloride derivative, succinyl chloride. This is then reacted with 3-aminoacetophenone to form the desired amide bond. This approach is particularly useful when the direct reaction with the anhydride is sluggish or gives low yields.

The first step typically involves reacting succinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting succinyl chloride is a highly reactive electrophile. In the second step, the succinyl chloride is reacted with 3-aminoacetophenone. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then expels a chloride ion to form the stable amide bond. A base, such as pyridine or triethylamine, is often added to neutralize the HCl gas generated during the reaction.

Route 2: Succinyl Chloride Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Succinic_Acid Succinic Acid Succinyl_Chloride Succinyl Chloride Succinic_Acid->Succinyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Succinyl_Chloride Product 4-[(3-Acetylphenyl)amino]- 4-oxobutanoic acid Succinyl_Chloride->Product Nucleophilic Acyl Substitution 3-Aminoacetophenone 3-Aminoacetophenone 3-Aminoacetophenone->Product Comparative_Analysis_Flow Topic Synthesis of this compound Route1 Route 1: Succinic Anhydride Topic->Route1 Route2 Route 2: Succinyl Chloride Topic->Route2 Pros1 Pros: - One-step reaction - High yield - Milder conditions - Cost-effective Route1->Pros1 Cons1 Cons: - May be slow for less reactive amines Route1->Cons1 Pros2 Pros: - Applicable to a wider range of amines - Highly reactive intermediate Route2->Pros2 Cons2 Cons: - Two-step process - Lower overall yield - Harsh reagents (Thionyl Chloride) - More complex workup Route2->Cons2 Conclusion Conclusion: Route 1 is generally preferred for its simplicity, efficiency, and safety. Route 2 is a viable alternative when Route 1 is not effective.

Caption: A logical flow diagram comparing the two synthetic routes.

Discussion and Recommendations

Route 1 (Succinic Anhydride) stands out as the more advantageous method for the synthesis of this compound for most laboratory and potential scale-up applications. Its primary benefits lie in its operational simplicity as a one-pot reaction, consistently high yields, and the use of relatively benign and cost-effective reagents. The reaction proceeds under mild conditions and the workup procedure is straightforward. For the specific case of 3-aminoacetophenone, which is a reasonably nucleophilic aniline derivative, this method is highly effective.

Route 2 (Succinyl Chloride) , while chemically robust, introduces additional complexity and safety considerations. The preparation of succinyl chloride requires the use of thionyl chloride, a hazardous reagent that necessitates stringent safety precautions. The two-step nature of this route also leads to a longer overall reaction time and potentially a lower overall yield due to losses at each stage. However, this route's utility should not be entirely dismissed. In cases where a less reactive amine is used, the direct reaction with succinic anhydride might be too slow or inefficient. In such scenarios, the activation of the carboxylic acid via conversion to the highly reactive acyl chloride can be a necessary and effective strategy to drive the amidation reaction to completion.

For the synthesis of this compound, Route 1 is the recommended and preferred method . It offers an optimal balance of efficiency, safety, and cost-effectiveness. Researchers should only consider Route 2 if they encounter difficulties with the reactivity of their specific amine substrate or if the anhydride is unavailable. In all cases, adherence to standard laboratory safety protocols is paramount, especially when handling corrosive and toxic reagents like thionyl chloride.

References

  • Amide Synthesis via Acyl Chlorides: For a general overview of amide synthesis from acyl chlorides, please refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
  • Amidation using Succinic Anhydride: The reaction of amines with cyclic anhydrides is a well-established method. An illustrative, though not identical, procedure can be found in the synthesis of N-(3-Chloro-4-methylphenyl)succinamic acid, which provides a procedural basis for the reaction of anilines with succinic anhydride. [1][2]3. Synthesis of Succinyl Chloride: The preparation of acyl chlorides from carboxylic acids using reagents like thionyl chloride is a fundamental transformation in organic synthesis. Detailed procedures are available in various organic synthesis resources.

  • Properties of 3-Aminoacetophenone: National Institute of Standards and Technology. (n.d.). 3-Aminoacetophenone. In NIST Chemistry WebBook. Retrieved from [Link] [3]5. Properties of this compound: National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

Sources

A Technical Guide to Benchmarking 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid Against Known Metabolic Pathway Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and performance benchmarking of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid. Our analysis begins with a structural assessment of the molecule, leading to a testable hypothesis about its mechanism of action. We then outline detailed experimental protocols to evaluate its efficacy against established standards, ensuring a robust and objective comparison for researchers in drug discovery and metabolic studies.

Introduction: Structural Rationale and a Central Hypothesis

The compound this compound possesses a succinate-like backbone, a four-carbon dicarboxylic acid structure, which is fundamental to cellular metabolism.[1] This structural motif immediately suggests a potential interaction with enzymes that recognize succinate as a substrate. The most prominent of these is Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[2]

SDH is a critical enzyme that links the Tricarboxylic Acid (TCA) cycle to oxidative phosphorylation by catalyzing the oxidation of succinate to fumarate.[3] Dysregulation or inhibition of SDH leads to the accumulation of succinate, which is not merely a metabolic dead-end but a potent oncometabolite and signaling molecule.[2][4] Elevated succinate can competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cancer and inflammation.[5][6]

Therefore, our central hypothesis is that This compound functions as an inhibitor of Succinate Dehydrogenase , with the acetylphenylamino group acting as a distinguishing moiety that modulates its binding affinity and specificity compared to the natural substrate. This guide will detail the necessary protocols to test this hypothesis and quantify its performance against known SDH inhibitors.

The Biological Target: Succinate Dehydrogenase (SDH)

SDH is a unique enzyme embedded in the inner mitochondrial membrane, participating in both the TCA cycle and the electron transport chain.[1][2] Its inhibition has profound consequences on cellular bioenergetics and signaling.

  • Metabolic Impact : Inhibition blocks the conversion of succinate to fumarate, disrupting the TCA cycle and reducing the flow of electrons (via FADH2) to the electron transport chain, thereby impairing ATP production.[2]

  • Signaling Impact : The resultant accumulation of succinate has emerged as a critical signaling event. Succinate can be transported out of the mitochondria and into the cytoplasm and extracellular space.[1][5] Cytosolic succinate inhibits prolyl hydroxylases (PHDs), preventing the degradation of HIF-1α.[4][5] Stabilized HIF-1α then translocates to the nucleus, promoting the transcription of genes involved in angiogenesis, glycolysis, and inflammation, which are hallmarks of cancer and inflammatory diseases.[2][6]

Given these critical roles, compounds that modulate SDH activity are valuable tools for research and potential therapeutic agents.

SDH_in_Metabolism_and_Signaling cluster_0 Mitochondrion cluster_1 Electron Transport Chain cluster_2 Cytosol cluster_3 Nucleus Succinyl_CoA Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate SCS Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Succinate_cyto Succinate Succinate->Succinate_cyto Transport Malate Malate Fumarate->Malate Fumarase SDH SDH Q_pool Q_pool SDH->Q_pool e- Complex_III Complex_III Q_pool->Complex_III e- PHD Prolyl Hydroxylases Succinate_cyto->PHD Inhibition HIF_1a_hydrox Hydroxylated HIF-1α HIF_1a_hydrox->HIF_1a_hydrox HIF_1a HIF-1α HIF_1a->PHD Hydroxylation HIF_1a_nuc HIF-1α HIF_1a->HIF_1a_nuc Translocation Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HIF_1a_nuc->Gene_Expression Activation Test_Compound 4-[(3-Acetylphenyl)amino] -4-oxobutanoic acid Test_Compound->SDH Inhibition SDH_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement & Analysis Mito_Isolation Isolate Mitochondria (e.g., HEK293T cells) Determine_Conc Determine Protein Concentration Mito_Isolation->Determine_Conc Add_Mito Add Mitochondria (10-20 µg) Determine_Conc->Add_Mito Prepare_Reagents Prepare Assay Buffer, DCPIP, PMS, Substrate Add_Buffer Add Buffer, DCPIP, PMS to 96-well plate Prepare_Reagents->Add_Buffer Add_Succinate Initiate with Succinate Prepare_Reagents->Add_Succinate Add_Inhibitor Add Serial Dilutions of Test Compound & Standards Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Mito Read_Absorbance Kinetic Read at 600 nm (Spectrophotometer) Add_Succinate->Read_Absorbance Calculate_V0 Calculate Initial Velocity (V₀) Read_Absorbance->Calculate_V0 Normalize Normalize to Vehicle Control Calculate_V0->Normalize Plot_IC50 Plot Dose-Response Curve & Calculate IC₅₀ Normalize->Plot_IC50

Caption: Experimental workflow for the in vitro SDH activity assay.

Cell-Based Target Engagement Assay (HIF-1α Stabilization)

This assay determines if the test compound can engage its putative target in a cellular context and elicit the expected downstream biological response: HIF-1α stabilization. A human cancer cell line, such as HCT116 or HeLa, is suitable for this purpose.

Methodology:

  • Cell Culture : Culture cells to ~70-80% confluency in appropriate media.

  • Compound Treatment : Treat cells with the test compound, malonate (or its cell-permeable ester, dimethyl malonate)[7], and atpenin A5 at concentrations relative to their determined IC₅₀ values (e.g., 1x, 5x, 10x IC₅₀). Include a vehicle control. A positive control for HIF-1α stabilization, such as cobalt chloride (CoCl₂) or deferoxamine (DFO), should also be included. Incubate for a standard period (e.g., 4-6 hours).

  • Protein Extraction : Lyse the cells and collect the total protein. Determine the protein concentration for each sample.

  • Western Blotting :

    • Separate equal amounts of protein from each sample using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Probe the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensity for HIF-1α and normalize it to the corresponding loading control. Compare the level of HIF-1α stabilization induced by the test compound to that of the known SDH inhibitors and the positive control.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Comparative In Vitro Inhibitory Activity against SDH

CompoundIC₅₀ (µM) [Mean ± SD, n=3]Putative Mechanism
This compoundExperimental ValueCompetitive (Hypothesized)
MalonateExperimental ValueCompetitive (Standard)
Atpenin A5Experimental ValueQp-Site (Standard)

Interpretation:

  • A low micromolar or nanomolar IC₅₀ for the test compound would indicate potent inhibition.

  • Comparing its potency to malonate and atpenin A5 provides context. Is it more or less potent than the classic competitive inhibitor? How does it compare to a highly potent Qp-site binder?

Conclusion

This guide outlines a logical and technically sound methodology for the initial characterization of this compound. By postulating a mechanism of action based on its chemical structure and systematically testing this hypothesis against established standards, researchers can generate robust, publishable data. The described in vitro and cell-based assays will not only determine the compound's potency as an SDH inhibitor but also confirm its ability to modulate the critical HIF-1α signaling pathway, providing a solid foundation for further investigation in drug development.

References

  • Pathway Map.
  • Wikipedia. Succinic acid. Wikipedia. [Link]

  • Wikipedia. Succinate dehydrogenase. Wikipedia. [Link]

  • ResearchGate. Intracellular signaling pathways of succinate. ResearchGate. [Link]

  • PubMed Central. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. PubMed Central. [Link]

  • PLOS One. Inhibitors of succinate dehydrogenase. PLOS One. [Link]

  • Endocrinology and Metabolism. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations. Endocrinology and Metabolism. [Link]

  • PubMed Central. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. PubMed Central. [Link]

  • Frontiers. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. Frontiers. [Link]

  • Patsnap Synapse. What are SDH2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Vedantu. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE. Vedantu. [Link]

Sources

Assessing the Novelty of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic Acid's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Carboxylic Acid Derivative

In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. The compound 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid, while cataloged in chemical databases, remains a largely uncharacterized molecule in terms of its biological activity.[1][2][3] Its chemical structure, featuring an acetylphenylamine moiety linked to a butanoic acid backbone, suggests a potential for bioactivity, drawing parallels to classes of compounds with established pharmacological profiles.

This guide provides a framework for researchers and drug development professionals to systematically assess the novelty of this compound's effects. We will delve into a rationale-driven experimental approach, comparing its potential activities against established compounds. This document serves not as a declaration of known effects, but as a strategic roadmap for the scientific investigation of this promising, yet enigmatic, molecule.

The core structure of this compound shares features with known bioactive molecules. For instance, various amide derivatives have demonstrated anti-inflammatory, antimicrobial, and antiproliferative activities.[4] Furthermore, the presence of the acetylphenyl group is noted in compounds investigated for anticancer properties, with some derivatives targeting key enzymes like SIRT2 and EGFR.[5] Additionally, related butanoic acid structures have been explored for their antirheumatic and immunomodulatory effects.[6] These structural similarities form the basis of our hypothesis that this compound may possess novel anti-inflammatory and anticancer properties.

Comparative Framework: Selecting Benchmarks for Novelty Assessment

To ascertain the novelty of this compound's effects, a direct comparison with established therapeutic agents is essential. The choice of these comparators is critical and should be based on their mechanism of action and therapeutic application in the domains of inflammation and oncology.

Comparator Compound Therapeutic Class Mechanism of Action Rationale for Inclusion
Ibuprofen Non-Steroidal Anti-inflammatory Drug (NSAID)Non-selective COX-1/COX-2 inhibitorTo benchmark general anti-inflammatory activity.
Celecoxib NSAIDSelective COX-2 inhibitorTo assess selectivity in the cyclooxygenase pathway.
Doxorubicin Anthracycline ChemotherapeuticDNA intercalation and topoisomerase II inhibitionA standard-of-care cytotoxic agent for broad anticancer screening.
Gefitinib EGFR InhibitorTyrosine kinase inhibitor of Epidermal Growth Factor ReceptorTo investigate potential activity against a specific cancer-related signaling pathway, given the activity of other acetylphenylamino-containing compounds.[5]

Experimental Roadmap: A Phased Approach to Characterization

We propose a multi-tiered experimental plan to elucidate the biological activity of this compound. This phased approach allows for go/no-go decisions at critical junctures, optimizing resource allocation.

Phase 1: In Vitro Profiling of Anti-inflammatory Activity

The initial phase will focus on characterizing the compound's potential to modulate key inflammatory pathways.

G cluster_0 Phase 1: Anti-inflammatory Screening A Compound Preparation (this compound & Comparators) B Cell Viability Assay (MTT/XTT) (e.g., RAW 264.7 macrophages) A->B C Nitric Oxide (NO) Production Assay (LPS-stimulated RAW 264.7) B->C Determine non-toxic concentrations D Pro-inflammatory Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-1β) C->D E COX Enzyme Activity Assay (COX-1 and COX-2) C->E

Caption: Workflow for assessing in vitro anti-inflammatory effects.

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic concentration range of this compound on RAW 264.7 murine macrophage cells.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and control compounds for 24 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • Objective: To assess the inhibitory effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Pre-treat RAW 264.7 cells with non-toxic concentrations of this compound and comparators for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

Phase 2: In Vitro Anticancer Activity Screening

This phase will investigate the compound's potential as an anticancer agent across a panel of human cancer cell lines.

G cluster_1 Phase 2: Anticancer Screening F Compound Preparation (this compound & Comparators) G Multi-cell Line Viability Assay (MTT/XTT) (e.g., A549, MCF-7, HCT116) F->G H Apoptosis Assay (Annexin V/PI Staining) (Flow Cytometry) G->H Identify sensitive cell lines and IC50 I Cell Cycle Analysis (Propidium Iodide Staining) (Flow Cytometry) H->I J Mechanism of Action Studies (Western Blot) (e.g., EGFR, SIRT2, Caspase-3) H->J

Caption: Workflow for assessing in vitro anticancer effects.

1. Multi-cell Line Viability Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

  • Methodology: Follow the protocol for the MTT assay described in Phase 1, using the respective cancer cell lines.

2. Apoptosis Assay (Annexin V/PI Staining):

  • Objective: To determine if the compound induces apoptosis in sensitive cancer cells.

  • Methodology:

    • Treat the selected cancer cell line with the IC50 concentration of the compound for 24-48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Summary and Interpretation

The quantitative data generated from these experiments should be tabulated for clear comparison.

Table 1: In Vitro Anti-inflammatory Activity

Compound RAW 264.7 IC50 (µM) NO Inhibition IC50 (µM) TNF-α Inhibition IC50 (µM) IL-6 Inhibition IC50 (µM) COX-1 IC50 (µM) COX-2 IC50 (µM)
This compound
Ibuprofen
Celecoxib

Table 2: In Vitro Anticancer Activity

Compound A549 IC50 (µM) MCF-7 IC50 (µM) HCT116 IC50 (µM) % Apoptotic Cells (A549 at IC50)
This compound
Doxorubicin
Gefitinib

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust starting point for characterizing the biological effects of this compound and assessing their novelty. The novelty of this compound will be determined by a unique efficacy and safety profile when compared to established drugs. For instance, a potent anti-inflammatory effect with significantly lower cytotoxicity than standard NSAIDs, or a novel mechanism of anticancer activity, would signify a significant scientific advancement.

Should the in vitro data demonstrate promising and novel activity, further investigations, including in vivo animal models of inflammation and cancer, and more in-depth mechanistic studies (e.g., transcriptomics, proteomics), would be warranted. The systematic approach detailed herein ensures that the therapeutic potential of this compound is rigorously and efficiently evaluated.

References

  • PubChem. This compound. Available from: [Link]

  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o533. Available from: [Link]

  • PubChem. 4-({5-[(4-Aminophenyl)(Phenyl)sulfamoyl]-2,4-Dimethoxyphenyl}amino)-4-Oxobutanoic Acid. Available from: [Link]

  • PubChem. (4R)-4-(3-acetylphenyl)-4-aminobutanoic acid. Available from: [Link]

  • Yusof, M. I., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available from: [Link]

  • Kameo, K., et al. (1996). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & Pharmaceutical Bulletin, 44(3), 602-4. Available from: [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • PrepChem. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(19), 6543. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Mary, Y. S., et al. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with potential biological activity: A combined experimental and computational study. Journal of the Serbian Chemical Society, 82(10), 1135-1151. Available from: [Link]

  • Golcienė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(10), 8751. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid (CAS No. 62134-52-5), ensuring the safety of laboratory personnel and the protection of our environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on an analysis of its chemical structure, data from structurally similar compounds, and the regulatory framework established by the U.S. Environmental Protection Agency (EPA). It is imperative to supplement this guide with a thorough hazard assessment conducted by your institution's Environmental Health and Safety (EHS) department.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a comprehensive understanding of the compound's potential hazards is paramount. Lacking a specific SDS, we must infer potential risks from available data and structural analogues.

A safety data sheet for a related compound suggests that this compound may cause an allergic skin reaction and is potentially harmful to aquatic life . The precautionary statements for this analogue advise avoiding release to the environment and wearing protective gloves.

Based on its chemical structure—containing a carboxylic acid and an amide functional group—we can make the following reasoned assessments:

  • Corrosivity: As a carboxylic acid, it has the potential to be corrosive, although this is likely mild.

  • Toxicity: While acute toxicity data is unavailable, its aromatic amine and acetylphenyl components warrant careful handling. The potential for skin sensitization should be considered a primary concern.

  • Reactivity: The compound is not expected to be highly reactive under normal laboratory conditions. However, it should be kept away from strong bases and oxidizing agents.

  • Ignitability: As a solid with a relatively high molecular weight, it is not expected to be ignitable.

Table 1: Summary of Assessed Hazards for this compound

Hazard CharacteristicAssessed RiskRecommended Precautions
Skin Sensitization High Potential (Based on analogue data)Wear nitrile gloves and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.
Aquatic Toxicity Potential Hazard (Based on analogue data)Do not dispose of down the drain. Prevent entry into waterways.
Corrosivity Low Potential (As a solid organic acid)Handle with standard chemical hygiene practices. Avoid contact with incompatible materials (e.g., strong bases).
Acute Toxicity Data Unavailable (Handle with caution as a novel chemical intermediate)Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin or eyes.

Part 2: The Core of Compliance: Hazardous Waste Determination

The cornerstone of proper chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the EPA.[1] RCRA mandates a "cradle-to-grave" approach to hazardous waste management. The first step for any generator of chemical waste is to determine if it is a hazardous waste.[2]

This determination follows a clear, logical progression:

  • Is it a solid waste? Yes, once the this compound is intended for discard, it is considered a solid waste.

  • Is it excluded? No, as a laboratory chemical waste, it is not typically subject to exclusions.

  • Is it a "listed" hazardous waste? The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists).[3] A search of these lists for this compound and its CAS number (62134-52-5) does not show it as a listed waste. The P-list designates acutely hazardous commercial chemical products, while the U-list identifies other specific toxic wastes.[4][5]

  • Does it exhibit a "characteristic" of hazardous waste? This is the most critical question for this compound. There are four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[6][7]

Based on our earlier assessment, this compound is unlikely to be ignitable or reactive. While it is an acid, as a solid, it would need to be in an aqueous solution with a pH of ≤ 2 or ≥ 12.5 to be considered characteristically corrosive.[7] The primary concern is toxicity . Without specific toxicological data and leachability studies (Toxicity Characteristic Leaching Procedure - TCLP), a definitive determination cannot be made.

Therefore, out of an abundance of caution and in the absence of complete data, it is best practice to manage this compound as a hazardous waste.

DisposalDecisionWorkflow start Waste Generated: This compound is_solid_waste Is it a Solid Waste? start->is_solid_waste is_excluded Is it Excluded from RCRA? is_solid_waste->is_excluded Yes is_listed Is it a Listed Waste (F, K, P, U)? is_excluded->is_listed No is_characteristic Does it exhibit a Hazardous Characteristic? is_listed->is_characteristic No non_hazardous Manage as Non-Hazardous Waste (Consult EHS) is_characteristic->non_hazardous No hazardous Manage as Hazardous Waste is_characteristic->hazardous Yes / Assume Yes ignitable Ignitability? is_characteristic->ignitable corrosive Corrosivity? is_characteristic->corrosive reactive Reactivity? is_characteristic->reactive toxic Toxicity? is_characteristic->toxic ignitable->hazardous If Yes corrosive->hazardous If Yes reactive->hazardous If Yes toxic->hazardous Assume Yes due to unknown data & potential aquatic harm

Caption: Decision workflow for hazardous waste determination.

Part 3: Step-by-Step Disposal Protocol

Once determined to be managed as hazardous waste, a systematic approach to its accumulation and disposal is required.

Step 1: Personal Protective Equipment (PPE)

Given the potential for skin sensitization, appropriate PPE is non-negotiable.

  • Gloves: Nitrile gloves are required.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat to protect from spills.

Step 2: Waste Accumulation and Container Management

All hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with organic acids and amides (e.g., a high-density polyethylene (HDPE) bottle). The original product container is often a good choice. Ensure the container is in good condition with no leaks.

  • Label the Container: The moment the first particle of waste enters the container, it must be labeled. Use your institution's hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations or formulas).

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name and contact information of the principal investigator or laboratory manager.

  • Keep the Container Closed: The waste container must be securely closed at all times, except when adding waste. This prevents spills and the release of any potential vapors.

  • Segregate Incompatible Wastes: Store the waste container in a designated secondary containment bin within your SAA. Ensure it is segregated from incompatible materials, particularly strong bases and oxidizing agents.

Step 3: Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles.

  • Contain the Spill: For a small, solid spill, gently cover it with an absorbent material (e.g., vermiculite or a chemical spill pad). Avoid raising dust.

  • Clean the Area: Carefully scoop the absorbed material into your hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • For Large Spills: Evacuate the area and contact your institution's EHS department immediately.

Step 4: Arranging for Disposal

Laboratory personnel are responsible for the proper accumulation and labeling of waste. The final disposal is handled by trained professionals.

  • Monitor Accumulation Limits: Do not exceed the SAA limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).

  • Request a Pickup: Once the container is full or you no longer need to add to it, submit a chemical waste pickup request to your institution's EHS department. Follow their specific procedures for scheduling a collection.

  • Final Disposal Method: The EHS department will work with a licensed hazardous waste disposal company. The most probable disposal method for this type of organic solid is incineration at a permitted facility.[8] This high-temperature process is effective at destroying organic compounds.

DisposalProtocolWorkflow cluster_LabPersonnel Laboratory Personnel Responsibilities cluster_EHS EHS & Vendor Responsibilities ppe 1. Wear Correct PPE (Gloves, Goggles, Lab Coat) container 2. Use Labeled, Closed, Compatible Container ppe->container saa 3. Store in Designated SAA (Segregated) container->saa spill 4. Manage Spills Safely saa->spill request 5. Request EHS Pickup spill->request pickup 6. Collect Waste from Lab request->pickup Hand-off transport 7. Transport to TSDF* pickup->transport disposal 8. Final Disposal (e.g., Incineration) transport->disposal tsdf_note *TSDF: Treatment, Storage, and Disposal Facility transport->tsdf_note

Caption: Operational workflow for chemical waste disposal.

By adhering to this structured, compliance-driven approach, researchers can ensure that the final chapter in the life of this compound is written with a firm commitment to safety and environmental stewardship.

References

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Brigham Young University. (n.d.). Unwanted Laboratory Materials & Other Environmental Waste Disposal. Risk Management and Safety. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Miami University. (n.d.). Hazardous Waste. Chemical Safety, Physical Facilities. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid SOP. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Characteristics of Hazardous Waste. Retrieved from [Link]

  • GAIACA. (2021, August 25). EPA Hazardous Waste Characteristics Explained in a Simple Overview. Retrieved from [Link]

  • MLI Environmental. (2025, November 26). Four Characteristics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Consolidated List of Lists. Retrieved from [Link]

  • University of Memphis. (n.d.). P-List. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details - SRS. Retrieved from [Link]

  • Chemtrade. (n.d.). MSDS of 4-(3-Chlorophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • University of Iowa. (n.d.). Hazardous Waste: EPA U-List Chemicals. Environmental Health & Safety. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid

This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 62134-52-5).[1][2][3] As a substance with limited publicly available toxicity data, a conservative and diligent approach to safety is paramount. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring personal safety and environmental integrity.

Hazard Assessment: An Expert's Perspective

Given the absence of a specific Safety Data Sheet (SDS), a thorough hazard assessment must be conducted based on the compound's chemical structure and the general properties of analogous compounds. The molecule possesses a carboxylic acid group, an amide linkage, and an aromatic ring, which suggests potential for certain hazards.

  • Irritation: Carboxylic acids and amides can be irritating to the skin and eyes.[4]

  • Respiratory Effects: Fine chemical powders can be easily aerosolized and, if inhaled, may cause respiratory irritation.[5][6][7]

  • Unknown Toxicity: As with any novel or sparsely studied compound, it is prudent to treat it as potentially toxic.[8]

Therefore, all handling procedures should be based on the assumption that this compound is a skin and eye irritant and may be harmful if inhaled or ingested.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[9][10]To protect against splashes and airborne particles entering the eyes.[9][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][11][12]To prevent skin contact, which could lead to irritation or allergic reactions.[4][11][13]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) or work within a certified chemical fume hood.[9][14]To prevent inhalation of the fine powder, which can cause respiratory irritation.[4][5][6][7][15]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination. The following diagram and detailed steps outline the recommended procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a work area gather_ppe Gather all necessary PPE prep_area->gather_ppe don_ppe Don PPE correctly gather_ppe->don_ppe weigh Weigh the compound in a fume hood or ventilated balance enclosure don_ppe->weigh transfer Carefully transfer the powder weigh->transfer dissolve Dissolve or use the compound as needed transfer->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate collect_waste Collect all waste in labeled containers decontaminate->collect_waste doff_ppe Doff PPE in the correct order collect_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound

Detailed Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Cover the work surface with absorbent bench paper.

    • Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily accessible.

    • Assemble and inspect all required PPE.

    • Don your lab coat, followed by safety goggles/face shield, and finally, your gloves.

  • Weighing and Transfer:

    • Perform all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5]

    • Use a micro-spatula to handle the powder and avoid scooping large amounts at once to prevent aerosolization.

    • Close the container immediately after use.

    • When transferring the powder to a reaction vessel, do so slowly and carefully to avoid creating dust clouds.

  • During the Experiment:

    • Keep all containers with the compound sealed when not in use.

    • Avoid contact with skin and clothing. If contact occurs, immediately wash the affected area with copious amounts of water.[4][13][15]

    • Be mindful of potential ignition sources if the powder is determined to be flammable, although there is no specific data on this.[6]

  • Cleanup:

    • Wipe down the work area with a damp cloth to collect any residual powder. Do not dry sweep, as this will generate dust.

    • Thoroughly clean all equipment used.

    • Dispose of all contaminated materials, including bench paper and gloves, in a designated waste container.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the chemical handling workflow. Due to the lack of specific hazard data for this compound, a cautious approach to waste disposal is necessary.

  • Waste Characterization: As the generator of the waste, it is your responsibility to determine if it is hazardous.[16] In the absence of data, it is safest to manage the waste as hazardous chemical waste.

  • Solid Waste:

    • Collect all solid waste, including excess compound and contaminated materials (e.g., gloves, weigh boats, bench paper), in a clearly labeled, sealed container.[17]

    • The label should include the chemical name: "this compound" and the appropriate hazard warnings (e.g., "Caution: Substance of Unknown Toxicity").

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed container for hazardous liquid waste.

    • Do not pour any solutions containing this compound down the drain unless approved by your institution's Environmental Health and Safety (EHS) department.[18][19]

  • Disposal Route:

    • Arrange for the disposal of all waste through your institution's EHS office or a licensed chemical waste disposal contractor.[16][20]

Should this compound be determined to be non-hazardous through appropriate testing, disposal may be possible through regular laboratory waste streams, but only with prior approval from your EHS department.[17][18][19]

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][13][15] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][13][15] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][13][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[15]

  • Spills: For small spills, carefully wipe up the powder with a damp cloth and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]

  • Non-Hazardous Wastes - Recycling - Treatment . Oregon State University Environmental Health and Safety. [Link]

  • Non-Hazardous Waste Disposal . Chemical Solvents, Inc. [Link]

  • How To Dispose Non-Hazardous Waste . Hazardous Waste Experts. [Link]

  • Powder Handling . AirClean Systems. [Link]

  • Fine chemical powder system . AUSTAR. [Link]

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Weighing Hazardous Powders in the Laboratory . University of California, Berkeley, Environment, Health & Safety. [Link]

  • Working with Chemicals . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • A Comprehensive Guide to Safe Powder Handling . Powder-Solutions Inc. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon Occupational Safety and Health. [Link]

  • Protective Equipment | Plant Protection . Albert Kerbl GmbH. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.